molecular formula C5H6N2O2 B556855 1-Methyl-1H-imidazole-2-carboxylic acid CAS No. 20485-43-2

1-Methyl-1H-imidazole-2-carboxylic acid

货号: B556855
CAS 编号: 20485-43-2
分子量: 126.11 g/mol
InChI 键: WLDPWZQYAVZTTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-1H-imidazole-2-carboxylic acid (CAS 20485-43-2) is a high-purity, heterocyclic carboxylic acid serving as a versatile synthetic intermediate and building block in modern chemical research . With the molecular formula C5H6N2O2 and a molecular weight of 126.12 g/mol , this compound is characterized by its imidazole ring system methylated on a nitrogen atom. Researchers utilize this compound primarily as a precursor for the synthesis of more complex molecules, particularly in medicinal chemistry where the imidazole scaffold is a privileged structure found in numerous bioactive compounds and pharmaceuticals. Its molecular structure, defined by the SMILES notation CN1C=CN=C1C(O)=O, provides two distinct reactive sites—the carboxylic acid group and the aromatic nitrogen atoms—enabling diverse chemical transformations . The carboxylic acid functionality can undergo standard reactions such as amide coupling and esterification, allowing for the straightforward incorporation of the 1-methylimidazole moiety into larger molecular frameworks. This makes it an invaluable starting material for generating compound libraries for biological screening, developing active pharmaceutical ingredients (APIs), and creating specialized ligands for coordination chemistry . Supplied with a typical purity of 97% , this product is intended for Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDPWZQYAVZTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339660
Record name 1-Methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20485-43-2
Record name 1-Methyl-1H-imidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20485-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20485-43-2

This technical guide provides an in-depth overview of 1-Methyl-1H-imidazole-2-carboxylic acid, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role as a foundational scaffold for potent enzyme inhibitors.

Core Compound Properties

This compound is a heterocyclic compound with the chemical formula C₅H₆N₂O₂.[1][2] It is recognized for its utility as a synthetic intermediate, particularly in the solid-phase synthesis of polyamides containing imidazole moieties.[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 20485-43-2[1][2][3][4]
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [3][4]
Appearance White to off-white crystalline solid/powder[3][4]
Melting Point 104 °C (decomposes)[3]
Boiling Point 339.4 ± 25.0 °C (Predicted)[3]
Density 1.3 ± 0.1 g/cm³[3]
Purity Technical grade: 90%; High purity: ≥99.0%[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeDataReference
¹H NMR (400MHz, D₂O)δ 7.42, 7.39 (2H, s, Im-H), 4.08 (3H, s, NCH₃)[1]
¹³C NMR (400MHz, D₂O)δ 158.67, 139.68, 125.83, 118.46, 36.73[1]
Infrared (IR) (KBr, cm⁻¹)3347(m), 3119(m), 2663(w), 1683(m), 1641(s), 1507(s), 1449(m), 1388(s), 1338(s), 1285(s), 1173(m), 1123(s), 961(m), 910(m), 776(s), 685(s)[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of its corresponding aldehyde, 1-methyl-1H-imidazole-2-carboxaldehyde.

Synthesis of the Precursor: 1-Methyl-1H-imidazole-2-carboxaldehyde

A detailed, multi-step synthesis for imidazole-2-carboxaldehyde has been reported, which can be adapted for the methylated analogue.[4] A general representation of this synthetic workflow is provided below.

G cluster_0 Synthesis of 1-Methyl-1H-imidazole-2-carboxaldehyde imidazole 1-Methylimidazole intermediate1 N-protected intermediate imidazole->intermediate1 Protection intermediate2 Lithiation intermediate1->intermediate2 BuLi intermediate3 Formylation intermediate2->intermediate3 DMF product 1-Methyl-1H-imidazole-2-carboxaldehyde intermediate3->product Deprotection

Synthetic workflow for the aldehyde precursor.
Synthesis of this compound

The final step involves the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde. The following protocol is adapted from a general procedure for the synthesis of imidazole-2-carboxylic acids.[1][5]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Water (deionized)

  • Diethyl ether

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in water in a suitable reaction vessel.

  • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution at room temperature.

  • Continue the reaction at room temperature for 72 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

  • Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1 ratio) to remove any residual peroxide.

  • Dry the solid under high vacuum to obtain this compound. Note: Avoid heating as it may cause decarboxylation.[1][5]

Applications in Drug Development

A significant application of this compound is as a scaffold in the design of metallo-β-lactamase (MBL) inhibitors.[6] MBLs are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[7][8]

Mechanism of Action as a Metallo-β-Lactamase Inhibitor

Derivatives of this compound act as MBL inhibitors by chelating the active site zinc ions of the enzyme, thereby rendering it inactive.[6][7] This restores the efficacy of β-lactam antibiotics when co-administered. The following diagram illustrates this inhibitory mechanism.

G cluster_0 Metallo-β-Lactamase (MBL) Activity and Inhibition antibiotic β-Lactam Antibiotic hydrolysis Hydrolysis of β-Lactam Ring antibiotic->hydrolysis Substrate mbl Metallo-β-Lactamase (MBL) (Active Site with Zn²⁺ ions) mbl->hydrolysis Catalyzes inactive_mbl Inactive MBL-Inhibitor Complex mbl->inactive_mbl Inhibition inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic inhibitor 1-Methyl-1H-imidazole- 2-carboxylic acid derivative inhibitor->inactive_mbl Binds to active site

Inhibition of Metallo-β-Lactamase by a derivative.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its well-defined properties and synthetic routes, coupled with its proven utility as a core scaffold for potent enzyme inhibitors, particularly against metallo-β-lactamases, underscore its importance for researchers and scientists in the field. This guide provides a foundational understanding of this compound, enabling its effective use in the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physical properties of 1-Methyl-1H-imidazole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and a visual representation of its synthesis workflow.

Core Physical and Chemical Properties

This compound presents as a white to off-white crystalline solid.[1] It is a crucial building block in the solid-phase synthesis of polyamides containing imidazole, which are explored in drug discovery.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O₂[3]
Molecular Weight 126.11 g/mol [3][4]
Melting Point 104 °C (with decomposition)[1][5]
104 - 106 °C[3]
99 - 101 °C[1][6]
Boiling Point (Predicted) 339.4 ± 25.0 °C at 760 mmHg[1]
Solubility Slightly soluble in methanol and water.[1]
Appearance White to off-white crystalline solid/powder.[1]
Purity (Assay) ≥99.0%[7]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400MHz, D₂O): δ 7.42, 7.39 (2H, single peak, imidazolium cyclic-H), 4.08 ppm (3H, single peak, N-CH₃)[1][6]

  • ¹³C NMR (400MHz, D₂O): δ 158.67, 139.68, 125.83, 118.46, 36.73 ppm[1][6]

Infrared (IR) Spectroscopy
  • IR (KBr press method): ν 3347 (medium intensity), 3119 (medium intensity), 2663 (weak), 1641 (strong), 1683 (medium intensity), 1507 (strong), 1449 (medium intensity), 1388 (strong), 1338 (strong), 1285 (strong), 1173 (medium intensity), 1123 (strong), 961 (medium intensity), 910 (medium), 776 (strong), 685 (strong) cm⁻¹[1][6]

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

  • A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • The capillary tube is placed in a melting point apparatus, and the sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2] For pure compounds, this range is typically narrow.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Protocol:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., 20% ethanol in water).

  • A series of buffer solutions with a range of pH values around the expected pKa are prepared.

  • Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

  • The UV-Vis absorption spectrum of each solution is recorded to determine the wavelengths of maximum absorbance for the protonated (HIn) and deprotonated (In⁻) forms of the compound.

  • The absorbance of each buffered solution is measured at these two wavelengths.

  • The ratio of the concentrations of the deprotonated to the protonated form ([In⁻]/[HIn]) is calculated from the absorbance data.

  • The pKa is determined by plotting the logarithm of this ratio against the pH of the buffer solutions. The pKa is the pH at which log([In⁻]/[HIn]) = 0.[3][5]

Solubility Determination

A general protocol for determining the solubility of an organic compound in water is as follows:

Protocol:

  • A known volume of distilled water (e.g., 0.75 mL) is placed in a small test tube.

  • A small, pre-weighed amount of this compound (e.g., 25 mg) is added to the test tube.

  • The mixture is shaken vigorously for a set period (e.g., 1-2 minutes).

  • A visual observation is made to determine if the compound has completely dissolved.

  • If the compound dissolves, it is classified as soluble. If it does not, it is classified as insoluble or slightly soluble. For a more quantitative assessment, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.[4]

Synthesis Workflow

The synthesis of this compound is typically achieved through the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde. The following diagram illustrates this experimental workflow.

SynthesisWorkflow Start Start Precursor 1-Methyl-1H-imidazole- 2-carboxaldehyde Start->Precursor Reaction Oxidation Reaction Precursor->Reaction Aqueous H₂O₂ Workup Removal of Water (High Vacuum) Reaction->Workup Product 1-Methyl-1H-imidazole- 2-carboxylic Acid Workup->Product End End Product->End

References

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-imidazole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role in drug development, particularly as a scaffold for metallo-β-lactamase inhibitors.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 2-position.[1] Its structure is foundational for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20485-43-2[1][2][3][4][5][6][7]
Molecular Formula C5H6N2O2[1][3][4][6]
Molecular Weight 126.11 g/mol [1][3][4]
Appearance White to off-white powder/crystalline solid[2][5][8]
Melting Point 99-101 °C[3], 104 °C (decomposes)[4][5][8]
Boiling Point 339.4±25.0 °C (Predicted)[2][5][8]
Purity ≥90% (technical grade)[4][7], ≥99.0%[2][8]
SMILES Cn1ccnc1C(O)=O[4][6]
InChI 1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9)[1][4]
InChIKey WLDPWZQYAVZTTP-UHFFFAOYSA-N[1][4][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

SpectrumWavenumber (cm⁻¹) / Chemical Shift (ppm)Source(s)
¹H NMR (400MHz, D₂O)δ 7.42, 7.39 (2H, s, Im-H), 4.08 (3H, s, NCH₃)[3][5]
¹³C NMR (400MHz, D₂O)δ 158.67, 139.68, 125.83, 118.46, 36.73[3][5]
Infrared (KBr) 3347, 3119, 2663, 1683, 1641, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685[3][5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde.[3]

Experimental Protocol:

  • Preparation of Starting Material: 1-methyl-1H-imidazole-2-carboxaldehyde is prepared according to established literature procedures.[3]

  • Oxidation Reaction: The synthesis follows a procedure analogous to that for imidazole-2-carboxylic acid.[3][9] While the specific oxidizing agent for the methylated compound is not detailed in the provided results, a general method for the unmethylated analogue involves using a 30% aqueous hydrogen peroxide solution.[9]

  • Work-up and Purification: Following the reaction, water is removed under high vacuum.[3] It is noted that washing with diethyl ether/water is not necessary for this derivative.[3]

  • Caution: It is critical to avoid heating during the work-up, as this can cause decarboxylation of the product.[3][5]

  • Yield: The reaction is reported to proceed with a quantitative yield.[3]

G Synthesis Workflow A 1. Prepare Starting Material 1-Methyl-1H-imidazole-2-carboxaldehyde B 2. Oxidation Reaction (e.g., with H₂O₂) A->B Oxidizing Agent C 3. Work-up Removal of water under high vacuum B->C Reaction Mixture D 4. Final Product This compound C->D Quantitative Yield E Caution: Avoid heating to prevent decarboxylation C->E G Mechanism of MBL Inhibition cluster_0 Bacterial Cell MBL Metallo-β-Lactamase (MBL) (with Zn²⁺ ions) Hydrolysis Hydrolysis MBL->Hydrolysis Enzyme Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Antibiotic->Hydrolysis Substrate Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inhibitor 1-Methyl-1H-imidazole- 2-carboxylic acid Derivative Inhibitor->MBL Inhibition via Zn²⁺ Chelation

References

Spectral Analysis of 1-Methyl-1H-imidazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 1-Methyl-1H-imidazole-2-carboxylic acid (CAS No: 20485-43-2), a key intermediate in pharmaceutical synthesis.[1] The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols used for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound[2][3]

  • Molecular Formula: C₅H₆N₂O₂[3][4][5][6]

  • Molecular Weight: 126.11 g/mol [4][6][7]

  • Appearance: White to off-white powder[1][8]

  • Melting Point: 104 °C (with decomposition)[1][4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Experimental Protocol: NMR

The NMR spectra were acquired on a 400MHz spectrometer using Deuterium Oxide (D₂O) as the solvent.[9]

¹H NMR Spectral Data

The ¹H NMR spectrum shows two distinct singlets for the imidazole ring protons and a singlet for the N-methyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42Singlet1HImidazole C4-H or C5-H
7.39Singlet1HImidazole C5-H or C4-H
4.08Singlet3HN-CH₃
Table 1: ¹H NMR data for this compound in D₂O.[9]
¹³C NMR Spectral Data

The ¹³C NMR spectrum displays five distinct signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppmTentative Assignment
158.67C=O (Carboxylic Acid)
139.68C2 (Imidazole Ring)
125.83C4 or C5 (Imidazole Ring)
118.46C5 or C4 (Imidazole Ring)
36.73N-CH₃
Table 2: ¹³C NMR data for this compound in D₂O.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol: IR

The infrared spectrum was obtained using the Potassium Bromide (KBr) press method, where the sample is finely ground with KBr powder and compressed into a thin pellet.[9]

IR Spectral Data

The spectrum exhibits characteristic absorption bands for the carboxylic acid and imidazole functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
3347MediumO-H Stretch (Carboxylic Acid, H-bonded)
3119MediumC-H Stretch (Aromatic/Imidazole)
2663WeakO-H Stretch (Carboxylic Acid Dimer)
1683MediumC=O Stretch (Carboxylic Acid)
1641StrongC=N Stretch (Imidazole Ring)
1507StrongRing Stretching (Imidazole)
1388StrongO-H Bend
1285StrongC-O Stretch (Carboxylic Acid)
776StrongC-H Out-of-plane Bend
Table 3: Key IR absorption bands for this compound (KBr Pellet).[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: MS

The mass spectrum data was acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[7] This typically involves electron ionization (EI) as the method for generating ions.

Mass Spectral Data

The mass spectrometry data confirms the molecular weight of the compound.

ParameterValue
Molecular Weight126.11 g/mol
Exact Mass126.042927 g/mol
Table 4: Mass spectrometry data for this compound.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR_Acq NMR Spectrometer (400MHz, D2O) Sample->NMR_Acq IR_Acq FT-IR Spectrometer (KBr Pellet) Sample->IR_Acq MS_Acq GC-MS System (Electron Ionization) Sample->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR_Acq->NMR_Data IR_Data IR Spectrum - Absorption Bands (cm⁻¹) - Functional Groups IR_Acq->IR_Data MS_Data Mass Spectrum - Molecular Ion Peak (m/z) - Fragmentation Pattern MS_Acq->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-imidazole-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Methyl-1H-imidazole-2-carboxylic acid (CAS No: 20485-43-2) is a heterocyclic carboxylic acid derivative.[3] Its structure, featuring both a carboxylic acid group and a methylated imidazole ring, imparts unique physicochemical properties that are leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] Understanding its solubility profile is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to the final dosage form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[5]
Molecular Weight 126.11 g/mol [3]
Appearance White to off-white powder/solid[6][7]
Melting Point 104 °C (decomposes)[7][8]
Boiling Point ~339.4 °C at 760 mmHg[6]

Solubility Data

Exhaustive searches of scientific databases, patent literature, and chemical supplier information have revealed a lack of specific quantitative solubility data for this compound in a broad range of organic solvents. The available information is qualitative and summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityReference
MethanolSlightly Soluble[8]
WaterSlightly Soluble[8]

For comparative purposes, the ethyl ester derivative, ethyl 1-methyl-1H-imidazole-2-carboxylate, is reported to be soluble in dichloromethane, ether, ethyl acetate, and methanol.[9]

Due to the absence of quantitative data, the following sections provide a detailed protocol for researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that an equilibrium of a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

4.3. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start standards Prepare Standard Solutions start->standards sample_prep Add Excess Solid to Solvent start->sample_prep hplc Analyze by HPLC standards->hplc shake Agitate at Constant Temperature (24-48h) sample_prep->shake centrifuge Centrifuge to Separate Solid shake->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc calculate Calculate Solubility hplc->calculate end End calculate->end solubility_screening cluster_solvents Solvent Polarity Spectrum compound This compound polar_aprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) compound->polar_aprotic polar_protic Polar Protic (e.g., Methanol, Ethanol, Water) compound->polar_protic nonpolar Nonpolar (e.g., Toluene, Hexane) compound->nonpolar intermediate Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate) compound->intermediate

References

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxylic Acid: Synthesis, Characterization, and Acidity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

1-Methyl-1H-imidazole-2-carboxylic acid is a crucial intermediate in pharmaceutical synthesis, particularly in the development of polyamides containing imidazole moieties.[1] Its purity and consistent quality are vital for reproducible outcomes in complex organic reactions.[1]

A summary of its key quantitative properties is presented below.

PropertyValueSource
CAS Number 20485-43-2[2]
Molecular Formula C₅H₆N₂O₂[2]
Molecular Weight 126.11 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 104 °C[1]
Boiling Point 339.4 ± 25.0 °C[1]
Density 1.3 ± 0.1 g/cm³[1]

Experimental Protocols

This section details the laboratory procedures for the synthesis of this compound and a robust method for the determination of its pKa value.

The synthesis is a two-step process starting from the commercially available 1-methyl-2-imidazolecarboxaldehyde.[2] The aldehyde is first synthesized and then oxidized to the desired carboxylic acid.

Step 1: Synthesis of the Precursor, 1-Methyl-2-imidazolecarboxaldehyde

A common method for the synthesis of 1-methyl-2-imidazolecarboxaldehyde is not explicitly detailed in the provided search results. However, a general synthesis for the related imidazole-2-carboxaldehyde is available and can be adapted. This involves the formylation of an appropriately protected 2-imidazolelithium reagent.[3]

Step 2: Oxidation to this compound

The following protocol is adapted from the general procedure for the synthesis of imidazole-2-carboxylic acids.[2][4]

  • Materials:

    • 1-Methyl-1H-imidazole-2-carboxaldehyde

    • 30% aqueous hydrogen peroxide (H₂O₂) solution

    • Deionized water

    • Diethyl ether

  • Procedure:

    • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in deionized water in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add a 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.

    • Continue the reaction at room temperature for approximately 72 hours.

    • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

    • Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1 ratio) to remove any residual peroxide.

    • Dry the final product under a high vacuum. It is important to avoid heating, as this may cause decarboxylation.[2][4]

  • Characterization:

    • The product can be characterized using NMR spectroscopy. Expected shifts in D₂O are approximately δH 7.42, 7.39 (2H, s, Im-H) and 4.08 ppm (3H, s, NCH₃).[2]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_product Final Product Start 1-Methyl-1H-imidazole- 2-carboxaldehyde Reaction Dissolve in Water + 30% H₂O₂ (aq) Stir at RT for 72h Start->Reaction Oxidizing Agent Workup Remove water (in vacuo) Wash with Et₂O/H₂O Dry under vacuum Reaction->Workup Isolation Product 1-Methyl-1H-imidazole- 2-carboxylic acid Workup->Product Purified

Caption: Workflow for the synthesis of this compound.

Potentiometric titration is a highly accurate method for determining the pKa of weak organic acids.[5][6] This protocol outlines the steps for determining the pKa of the title compound.

  • Materials & Equipment:

    • This compound (high purity)

    • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

    • Standardized 0.1 M hydrochloric acid (HCl) solution

    • Potassium chloride (KCl) for maintaining ionic strength

    • Calibrated pH meter with a glass electrode

    • Magnetic stirrer and stir bar

    • Burette

    • Reaction vessel

  • Procedure:

    • Preparation of the Analyte Solution:

      • Accurately weigh a sample of this compound and dissolve it in deionized water to a concentration of at least 10⁻⁴ M.[7]

      • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[7]

      • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[7]

    • Titration:

      • Place the reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

      • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl solution.

      • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

      • After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.[7]

    • Data Analysis:

      • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

      • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

      • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the carboxylic acid.[8]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_result Result Prep Dissolve compound in H₂O (≥ 10⁻⁴ M) Add KCl for ionic strength Purge with N₂ Titration Titrate with standardized NaOH Record pH vs. Volume of titrant Prep->Titration Setup Analysis Plot pH vs. Volume Determine equivalence point Titration->Analysis Generate Curve Result pKa = pH at half-equivalence point Analysis->Result Calculate

Caption: Workflow for pKa determination via potentiometric titration.

Signaling Pathways & Biological Relevance

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in defined biological signaling pathways. However, the imidazole core is a fundamental component of many biologically active molecules, most notably the amino acid histidine and the neurotransmitter histamine. Compounds containing the imidazole-2-carboxylic acid scaffold are of interest in medicinal chemistry due to their potential to act as ligands for various metalloenzymes or as building blocks for more complex therapeutic agents. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for 1-Methyl-1H-imidazole-2-carboxylic acid (CAS No: 20485-43-2). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

ClassificationCodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1][2]

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H315Causes skin irritation.[1][3][4]
H319Causes serious eye irritation.[1][3][4]
H335May cause respiratory irritation.[1][3][4]
Precautionary (Prevention) P261Avoid breathing dust/fumes.[3][5]
P264Wash all exposed external body areas thoroughly after handling.[3][5]
P271Use only outdoors or in a well-ventilated area.[3][5]
P280Wear protective gloves, protective clothing, eye protection and face protection.[1][5]
Precautionary (Response) P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P312Call a POISON CENTER or doctor if you feel unwell.[1][6]
P332 + P313If skin irritation occurs: Get medical advice/attention.[1][6]
P337 + P313If eye irritation persists: Get medical advice/attention.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[6]
Precautionary (Storage) P403 + P233Store in a well-ventilated place. Keep container tightly closed.[6]
P405Store locked up.[6]
Precautionary (Disposal) P501Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C5H6N2O2[1]
Molecular Weight 126.11 g/mol [1][3]
Appearance White to off-white crystalline solid/powder.[7][8]
Melting Point 104 °C (decomposes)[4][7]
Boiling Point 339.4 ± 25.0 °C (Predicted)[7]
Stability Stable under normal conditions.[1]

Experimental Protocols and Safe Handling Procedures

While specific experimental protocols will vary depending on the nature of the research, the following general procedures and precautions should always be followed.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[5] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

Table 4: Recommended Personal Protective Equipment

ProtectionSpecification
Eye and Face Protection Safety glasses with side-shields or goggles (European standard - EN 166).[1] A face shield may be necessary for splash-prone procedures.[9]
Skin Protection Hand Protection: Wear protective gloves.[1] The breakthrough time of the glove material should be considered for prolonged or repeated contact.[5] Body Protection: Long-sleeved laboratory coat.[1] For larger quantities or increased risk of exposure, a full suit may be required.[9]
Respiratory Protection If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1] For dusts, a type N95 (US) dust mask is recommended.[3][4]
Handling and Storage
  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[1][5]

Emergency Procedures

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[5]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][9] Seek medical attention if irritation persists.[5]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur.[1]
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1] There is no restriction on the type of extinguisher that may be used.[5]

  • Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

  • Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as described in Section 3.2.[10] Ensure adequate ventilation.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Avoid generating dust.[5] Wash the spill area with large amounts of water.[5]

Stability and Reactivity

  • Reactivity: None known, based on available information.[1]

  • Chemical Stability: Stable under normal storage conditions.[1]

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected to occur.[1]

  • Conditions to Avoid: Incompatible products and dust formation.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Visualized Workflows

The following diagrams illustrate key workflows for handling and risk assessment.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Workspace handle_exp->clean_decon clean_waste Dispose of Waste Properly clean_decon->clean_waste clean_ppe Remove and Clean/Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: General laboratory handling workflow.

G Risk Assessment Logical Flow cluster_identification Hazard Identification cluster_exposure Exposure Assessment cluster_control Control Measures cluster_review Review and Documentation identify_hazards Identify Chemical Hazards (H315, H319, H335) assess_routes Assess Potential Exposure Routes (Inhalation, Skin, Eyes) identify_hazards->assess_routes assess_duration Determine Exposure Duration and Frequency assess_routes->assess_duration implement_eng Implement Engineering Controls (Fume Hood) assess_duration->implement_eng select_ppe Select Appropriate PPE implement_eng->select_ppe review_effectiveness Review Control Effectiveness select_ppe->review_effectiveness doc_sop Document Standard Operating Procedure (SOP) review_effectiveness->doc_sop

Caption: Logical flow for risk assessment.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the user's own judgment and due diligence. Users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all applicable local, state, and federal regulations.

References

Commercial Suppliers and Technical Applications of 1-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

1-Methyl-1H-imidazole-2-carboxylic acid (CAS No. 20485-43-2) is a vital heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, featuring a carboxylic acid group on a methylated imidazole ring, makes it a versatile intermediate for synthesizing complex molecules, particularly in the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and key applications.

Commercial Availability

A range of chemical suppliers offer this compound in various grades and quantities, catering to both research and development needs. The table below summarizes the offerings from prominent commercial suppliers.

SupplierGrade/PurityAvailable Pack Sizes
Sigma-Aldrich Technical Grade, 90%Custom
NINGBO INNO PHARMCHEM CO.,LTD. ≥99.0%Bulk, custom quotes
Chem-Impex ≥ 98% (Assay)Custom
US Biological Life Sciences Reagent Grade250mg, 1g, 5g, 25g, 100g[4]
Apollo Scientific Not specified250mg, 1g, 5g[5]
Bachem (via CymitQuimica) ≥ 98%Custom[6]

Physicochemical Properties

The consistent physicochemical properties of this compound are critical for its successful application in synthesis. The data below is compiled from various suppliers and databases.[2][3][7][8]

PropertyValue
CAS Number 20485-43-2
Molecular Formula C₅H₆N₂O₂[2]
Molecular Weight 126.11 g/mol [8]
Appearance White to off-white or yellowish-brown solid/powder[2][3][6]
Melting Point 99-108 °C (may decompose)[2][7]
Boiling Point 339.4±25.0 °C[3]
Density 1.3±0.1 g/cm³[3]
SMILES Cn1ccnc1C(O)=O
InChI Key WLDPWZQYAVZTTP-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of the corresponding aldehyde precursor, 1-methyl-1H-imidazole-2-carboxaldehyde.[7]

Procedure:

  • Precursor Synthesis: Prepare 1-methyl-1H-imidazole-2-carboxaldehyde according to established literature methods.[7]

  • Oxidation: The specific oxidizing conditions are applied to the aldehyde. While the direct oxidation method for the N-methylated version is not fully detailed in the provided results, a general method for the non-methylated analog, which can be adapted, involves using hydrogen peroxide.[9]

  • Work-up and Purification: Following the reaction, water is removed under high vacuum. It is noted that washing with diethyl ether/water may not be necessary, and heating should be avoided to prevent decarboxylation.[7] This procedure can yield a quantitative amount of the final product.[7]

Characterization Data: [7]

  • ¹H NMR (400MHz, D₂O): δ 7.42, 7.39 (2H, s, Im-H), 4.08ppm (3H, s, NCH₃)

  • ¹³C NMR (400MHz, D₂O): δ 158.67, 139.68, 125.83, 118.46, 36.73ppm

  • IR ν (KBr): 3347, 3119, 2663, 1641, 1683, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685 cm⁻¹

  • Elemental Analysis (Calc. for C₅H₈N₂O₃): C, 41.67%; H, 5.59%; N, 19.44%

G Synthesis Workflow A 1-Methyl-1H-imidazole-2-carboxaldehyde (Precursor) B Oxidation Reaction A->B Oxidizing Agent C Removal of Water (High Vacuum) B->C Crude Product D This compound (Final Product) C->D Purified Product (Quantitative Yield)

Caption: General synthesis workflow for this compound.

Core Applications in Drug Discovery

This compound is a crucial intermediate, primarily used in the solid-phase synthesis of polyamides containing imidazole moieties, which are foundational structures in many therapeutic agents.[1][3] Its role as a "metal-binding pharmacophore" is of significant interest in developing inhibitors for specific enzymes.[10]

Metallo-β-Lactamase (MBL) Inhibition

A critical application is in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems.[10][11] The imidazole-2-carboxylic acid core can effectively bind to the metal ions (typically zinc) in the MBL active site, disrupting their catalytic activity and restoring the efficacy of antibiotics.

G Application in Drug Discovery cluster_0 Synthesis Phase cluster_1 Screening & Development A 1-Methyl-1H-imidazole- 2-carboxylic acid (Building Block) B Solid-Phase Synthesis or Structure-Guided Optimization A->B C Library of Novel Imidazole Derivatives B->C D Screening for Biological Activity (e.g., MBL Inhibition) C->D Test Compounds E Lead Compound Identification D->E F Preclinical & Clinical Development E->F G Therapeutic Agent F->G Potential New Drug

Caption: Workflow from building block to potential therapeutic agent.

Structure-Activity Relationship (SAR) Studies

Research has focused on optimizing the substituents on the 1H-imidazole-2-carboxylic acid core to enhance inhibitory potency against various MBLs, such as VIM-type enzymes.[10][11] SAR studies have shown that modifications at the 1-position are crucial for achieving potent inhibition by creating beneficial interactions with flexible loops in the enzyme's active site.[11] This targeted approach allows for the development of more potent and selective inhibitors.

G Mechanism of MBL Inhibition cluster_path1 Without Inhibitor cluster_path2 With Inhibitor MBL Metallo-β-Lactamase (MBL) with Zinc Ions in Active Site Result Antibiotic is Hydrolyzed (Bacterial Resistance) MBL->Result acts on Result2 MBL is Inhibited MBL->Result2 Inhibitor 1H-imidazole-2-carboxylic acid Derivative (Inhibitor) Inhibitor->MBL binds to active site Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Antibiotic->Result Result3 Antibiotic Remains Active (Bacterial Susceptibility Restored) Antibiotic->Result3 Result2->Result3

Caption: Logical relationship of MBL inhibition by imidazole-2-carboxylic acid derivatives.

References

The Multifaceted Biological Activities of Substituted Imidazole-2-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. When substituted with a carboxylic acid group at the 2-position, the resulting imidazole-2-carboxylic acid derivatives exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological effects of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and development in this promising area.

Metallo-β-Lactamase (MBL) Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, poses a significant global health threat. One of the key resistance mechanisms is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate these life-saving drugs. Substituted imidazole-2-carboxylic acids have emerged as potent inhibitors of MBLs, particularly the Verona Integron-encoded Metallo-β-lactamases (VIM) and New Delhi Metallo-β-lactamase (NDM) types.[1][2] The imidazole-2-carboxylic acid moiety acts as a metal-binding pharmacophore, chelating the zinc ions essential for the catalytic activity of MBLs.[1][3]

Quantitative Data: MBL Inhibitory Activity

The inhibitory potency of various substituted imidazole-2-carboxylic acid derivatives against different MBLs has been quantified using the half-maximal inhibitory concentration (IC50).

CompoundTarget MBLIC50 (µM)Reference
Compound 28 VIM-20.018[1][3]
Compound 28 VIM-50.018[1][3]
Compound 55 VIM-2Potent Inhibition[2]
Experimental Protocol: MBL Inhibition Assay

The inhibitory activity of substituted imidazole-2-carboxylic acids against MBLs is typically determined using a spectrophotometric assay with nitrocefin as the substrate.

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamases. The rate of this color change is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Materials:

  • Purified MBL enzyme (e.g., VIM-2)

  • Nitrocefin solution (e.g., 100 µM in 50 mM HEPES buffer, pH 7.5)

  • Test compounds (substituted imidazole-2-carboxylic acids) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a defined amount of the MBL enzyme solution to each well.

  • Add the serially diluted test compounds to the wells and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the nitrocefin solution to each well.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: MBL Inhibition Assay

MBL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare MBL Enzyme Solution add_enzyme Add Enzyme to Microplate Wells prep_enzyme->add_enzyme prep_inhibitor Prepare Serial Dilutions of Imidazole-2-Carboxylic Acid Derivatives add_inhibitor Add Inhibitor Dilutions and Incubate prep_inhibitor->add_inhibitor prep_substrate Prepare Nitrocefin Solution add_substrate Initiate Reaction with Nitrocefin prep_substrate->add_substrate add_enzyme->add_inhibitor add_inhibitor->add_substrate measure_abs Measure Absorbance Change (486 nm) add_substrate->measure_abs calc_rate Calculate Initial Reaction Rates measure_abs->calc_rate calc_ic50 Determine IC50 Values calc_rate->calc_ic50

Caption: Workflow for determining the MBL inhibitory activity of substituted imidazole-2-carboxylic acids.

Anticancer Activity

Several substituted imidazole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling Pathway: Inhibition of AKT and ERK1/2 Pathways

One of the prominent anticancer mechanisms of imidazole derivatives involves the suppression of the PI3K/Akt and ERK1/2 signaling pathways. These pathways are frequently hyperactivated in various cancers and play a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.

Anticancer_Signaling cluster_pathway PI3K/Akt and ERK1/2 Signaling Pathways GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Inhibition Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Imidazole Substituted Imidazole- 2-Carboxylic Acid Imidazole->Akt Inhibits Imidazole->ERK Inhibits

Caption: Inhibition of PI3K/Akt and ERK1/2 signaling pathways by substituted imidazole-2-carboxylic acids.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of imidazole-2-one derivatives, structurally related to imidazole-2-carboxylic acids, have been evaluated against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7b Various Human Cancer Cell LinesSimilar to or greater than docetaxel[4]
Compound 7i Various Human Cancer Cell LinesSimilar to or greater than docetaxel[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (substituted imidazole-2-carboxylic acid derivatives)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add the MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses inflammatory responses. Certain imidazol-2-one and 2-cyanoiminoimidazole derivatives have been identified as potent PDE4 inhibitors, suggesting their potential as anti-inflammatory agents.[5]

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects

PDE4_Inhibition cluster_pathway PDE4 Inhibition Signaling Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE4->AMP Inflammation Suppression of Inflammatory Response PKA->Inflammation Imidazole Substituted Imidazole- 2-Carboxylic Acid Derivative Imidazole->PDE4 Inhibits

Caption: Mechanism of anti-inflammatory action through PDE4 inhibition by imidazole derivatives.

Quantitative Data: PDE4 Inhibitory Activity
Experimental Protocol: In Vitro PDE4 Inhibition Assay

The inhibitory activity against PDE4 is often measured using a fluorescence polarization (FP) assay.

Principle: This assay is based on the competition between a fluorescently labeled cAMP (tracer) and a non-labeled cAMP for the binding sites of a specific antibody. When the tracer is bound to the antibody, it emits a high degree of polarized light. PDE4 hydrolyzes cAMP, and in the presence of an inhibitor, the cAMP levels remain high, displacing the tracer from the antibody and resulting in a decrease in fluorescence polarization.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP (e.g., fluorescein-cAMP)

  • Anti-cAMP antibody

  • Test compounds (substituted imidazole-2-carboxylic acid derivatives)

  • Assay buffer

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the PDE4 enzyme, the test compound dilutions, and the cAMP substrate.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Stop the reaction and add the fluorescently labeled cAMP and the anti-cAMP antibody.

  • Incubate to allow for the competitive binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Activity

The imidazole scaffold is present in many clinically used antimicrobial agents. Substituted imidazole-2-carboxylic acid derivatives have also been investigated for their antibacterial and antifungal properties.[6][7] Their mechanism of action can involve the disruption of microbial cell wall synthesis, interference with DNA replication, or inhibition of essential enzymes.[6]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
HL1 Derivative Gram-positive & Gram-negative strainsVaries[6]
HL2 Derivative Gram-positive & Gram-negative strainsVaries[6]
Compound 16 Antibacterial ActivityGood[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare two-fold serial dilutions of the test compounds in the broth directly in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion

Substituted imidazole-2-carboxylic acids represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to act as MBL inhibitors, anticancer agents, PDE4 inhibitors, and antimicrobial agents highlights their potential for the development of new therapeutics to address a range of unmet medical needs. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to advancing the study and application of these remarkable molecules. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic potential of substituted imidazole-2-carboxylic acids into clinical reality.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-Methyl-1H-imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-Methyl-1H-imidazole-2-carboxylic acid primarily serves as a versatile chemical intermediate, its structural motif is central to a class of potent enzyme inhibitors. This technical guide delves into the therapeutic potential of derivatives of the closely related 1H-imidazole-2-carboxylic acid (ICA). The primary therapeutic targets identified for these derivatives are metallo-β-lactamases (MBLs), particularly the Verona Integron-encoded MBLs (VIMs), which are key drivers of antibiotic resistance in Gram-negative bacteria. This document provides a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), quantitative inhibitory data, and detailed experimental protocols for the synthesis and evaluation of these promising inhibitor candidates. The information presented is intended to empower researchers and drug development professionals in the rational design of novel therapeutics to combat the growing threat of antibiotic resistance.

Introduction: The Emergence of Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors

The rise of antibiotic resistance is a critical global health challenge. A major mechanism of resistance in Gram-negative bacteria is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of effective MBL inhibitors to be co-administered with β-lactam antibiotics is therefore a key therapeutic strategy.

Derivatives of 1H-imidazole-2-carboxylic acid have emerged as a promising class of MBL inhibitors. These compounds act as metal-binding pharmacophores (MBPs), effectively chelating the essential zinc ions in the MBL active site, thereby inactivating the enzyme. This guide focuses on the potential of these derivatives as therapeutic agents, with a particular emphasis on their activity against VIM-type MBLs.

Primary Therapeutic Target: Metallo-β-Lactamases (VIM-2 and VIM-5)

The primary therapeutic targets for 1H-imidazole-2-carboxylic acid derivatives are the Ambler class B1 MBLs, with significant inhibitory activity observed against Verona Integron-encoded MBLs, specifically VIM-2 and VIM-5.[1][2] These enzymes are clinically relevant as they are capable of hydrolyzing almost all β-lactam antibiotics, with the exception of monobactams.[2]

Mechanism of Action

The inhibitory activity of 1H-imidazole-2-carboxylic acid derivatives stems from their ability to interact with the dinuclear zinc center within the active site of MBLs. The imidazole ring and the carboxylic acid moiety act as a bidentate ligand, chelating the Zn1 and Zn2 ions. This interaction displaces a key catalytic water molecule, rendering the enzyme incapable of hydrolyzing the β-lactam ring of antibiotics. Furthermore, structure-guided optimization has revealed that substituents at the N-1 position of the imidazole ring can form crucial interactions with flexible active site loops, enhancing the potency and specificity of the inhibitors.[3]

G Inhibition of VIM-2 by 1H-imidazole-2-carboxylic Acid Derivative cluster_VIM2 VIM-2 Active Site cluster_Inhibitor Inhibitor Zn1 Zn1 His116 His116 Zn1->His116 His118 His118 Zn1->His118 His196 His196 Zn1->His196 Water H2O Zn1->Water Zn2 Zn2 His263 His263 Zn2->His263 Asp120 Asp120 Zn2->Asp120 Cys221 Cys221 Zn2->Cys221 Zn2->Water ICA 1H-imidazole-2-carboxylic acid derivative ICA->Zn1 Chelation ICA->Zn2 Chelation ICA->Water Displaces

VIM-2 Inhibition Mechanism

Quantitative Data: Inhibitory Potency of 1H-imidazole-2-carboxylic Acid Derivatives

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the target MBLs and their ability to reduce the minimum inhibitory concentration (MIC) of a β-lactam antibiotic against MBL-producing bacteria.

CompoundTarget MBLIC50 (µM)Reference
28 VIM-20.018[1]
28 VIM-50.018[1]
55 VIM-2Potent Synergistic Activity with Meropenem[3]

Experimental Protocols

General Synthesis of 1H-imidazole-2-carboxylic Acid Derivatives

The synthesis of 1H-imidazole-2-carboxylic acid derivatives typically involves a multi-step process starting from commercially available reagents. A general workflow is outlined below.

G General Synthetic Workflow Start Starting Materials (e.g., Imidazole-2-carboxaldehyde) Step1 N-Alkylation/Arylation Start->Step1 Step2 Oxidation of Aldehyde to Carboxylic Acid Step1->Step2 Step3 Amide Coupling / Esterification Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final 1H-imidazole-2-carboxylic acid derivative Characterization->Final

Synthetic Workflow Diagram

A detailed protocol for the synthesis of a representative compound is as follows:

  • N-Substitution of Imidazole-2-carboxaldehyde: To a solution of imidazole-2-carboxaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) followed by the desired alkyl or aryl halide. The reaction is typically stirred at room temperature or heated to facilitate the reaction.

  • Oxidation to Carboxylic Acid: The N-substituted imidazole-2-carboxaldehyde is then oxidized to the corresponding carboxylic acid. A common method involves the use of an oxidizing agent such as potassium permanganate (KMnO4) in an aqueous solution.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure 1H-imidazole-2-carboxylic acid derivative.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metallo-β-lactamase Inhibition Assay

The inhibitory potency of the synthesized compounds against MBLs is determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin.

  • Enzyme and Substrate Preparation: Recombinant VIM-2 or VIM-5 is expressed and purified. A stock solution of the enzyme is prepared in a suitable buffer (e.g., HEPES buffer). A stock solution of nitrocefin is prepared in DMSO.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the MBL enzyme, the test inhibitor at various concentrations, and the buffer. The mixture is pre-incubated for a specific period.

  • Initiation and Measurement: The reaction is initiated by the addition of nitrocefin. The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm) over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing

The ability of the inhibitors to restore the activity of β-lactam antibiotics against MBL-producing bacteria is assessed using antimicrobial susceptibility testing, typically by determining the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: MBL-producing bacterial strains (e.g., E. coli expressing VIM-2) are used.

  • MIC Determination: The broth microdilution method is commonly employed. Serial twofold dilutions of the β-lactam antibiotic (e.g., meropenem) are prepared in a 96-well plate containing cation-adjusted Mueller-Hinton broth. Each well is also supplemented with a fixed concentration of the test inhibitor.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

Conclusion and Future Directions

Derivatives of 1H-imidazole-2-carboxylic acid represent a promising avenue for the development of novel therapeutics to combat antibiotic resistance mediated by metallo-β-lactamases. Their mechanism of action, involving the chelation of the active site zinc ions, provides a solid foundation for rational drug design. The structure-activity relationships identified to date highlight the importance of the imidazole-2-carboxylic acid core and the potential for enhancing potency through strategic modifications at the N-1 position.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their in vivo efficacy and safety profiles. Further exploration of the structure-activity landscape will be crucial for identifying next-generation MBL inhibitors with broad-spectrum activity against a range of clinically relevant MBLs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this important field of drug discovery.

References

Review of 1-Methyl-1H-imidazole-2-carboxylic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound, and its derivatives. It covers the synthesis, physicochemical properties, and diverse applications, with a focus on its role in pharmaceutical development. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in their work.

Physicochemical Properties

This compound is a white to off-white powder that serves as a crucial building block in organic and medicinal chemistry.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 20485-43-2[1][3][4]
Molecular Formula C₅H₆N₂O₂[4][5]
Molecular Weight 126.11 g/mol [4][5][6]
Appearance White to off-white powder[1][2]
Melting Point 104 °C (with decomposition)[1][2][6]
Boiling Point 339.4±25.0 °C at 760 mmHg[1][2]
Density 1.3±0.1 g/cm³[1]
Purity ≥90% (technical grade), ≥99.0% (pharmaceutical grade)[1][6]
Synonyms 1-methylimidazole-2-carboxylic acid[4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the oxidation of its corresponding aldehyde precursor.

Synthesis of this compound

A common and efficient method for synthesizing the title compound is from 1-Methyl-1H-imidazole-2-carboxaldehyde.[5]

Experimental Protocol:

  • Precursor Synthesis: Prepare 1-Methyl-1H-imidazole-2-carboxaldehyde according to established literature procedures.[5]

  • Oxidation Reaction: While the direct oxidation method for the 1-methyl derivative is not detailed in the provided results, a general procedure for a similar compound, 1H-Imidazole-2-carboxylic acid, involves using hydrogen peroxide.[7] An analogous quantitative yield synthesis for the 1-methyl derivative is mentioned, following a procedure for a similar compound (Im2COOH (1b)).[5]

  • Reaction Work-up: After the reaction is complete, remove water under high vacuum.[5]

  • Purification: For the 1-methyl derivative, the process can yield a quantitative result without the need for washing with diethyl ether/water.[5]

  • Caution: It is critical to avoid heating during the process, as it can cause decarboxylation.[5][7]

The synthesis workflow is visualized in the diagram below.

G A 1-Methyl-1H-imidazole-2-carboxaldehyde C Oxidation Reaction A->C B Oxidizing Agent (e.g., H₂O₂) B->C D Water Removal (High Vacuum) C->D E This compound (Quantitative Yield) D->E

Synthesis of this compound.
Synthesis of Derivatives

The carboxylic acid functional group makes this compound a versatile starting material for creating various derivatives, primarily through reactions like amidation and esterification.[8][9]

  • Amide Derivatives: Amides can be synthesized by condensing the carboxylic acid with various amines (e.g., sulfonamides, isoniazid) using a condensing agent like phosphorus oxychloride in a suitable solvent such as dry pyridine.[9]

  • Ester Derivatives: Esterification can be achieved by reacting the carboxylic acid with an alcohol. For instance, [11C]methyl esters have been synthesized for use in PET imaging studies by reacting the carboxylic acid with [11C]methyl iodide.[10]

Biological Activities and Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][11]

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of advanced pharmaceuticals.[1] It is particularly valued for its use in the solid-phase synthesis of polyamides containing imidazole moieties, which are foundational structures in many therapeutic agents.[1][3] Its high purity and consistent quality make it an excellent choice for Active Pharmaceutical Ingredient (API) development.[1]

Metallo-β-Lactamase (MBL) Inhibitors

A critical application of 1H-imidazole-2-carboxylic acid derivatives is in combating antibiotic resistance. The production of metallo-β-lactamases (MBLs) by bacteria is a major cause of resistance to carbapenem antibiotics.[12]

Researchers have performed structure-guided optimization of 1H-imidazole-2-carboxylic acid (ICA) derivatives to develop potent inhibitors of VIM-type MBLs.[12] Structure-activity relationship (SAR) studies revealed that substituents at the 1-position of the imidazole ring are crucial for potent inhibition. One such derivative, compound 55 , demonstrated potent synergistic activity with the antibiotic meropenem against clinically isolated Pseudomonas aeruginosa that produce VIM-2 MBL.[12] This compound also showed a good pharmacokinetic and safety profile in vivo, making it a promising candidate to reverse carbapenem resistance.[12]

The logical workflow for this application is depicted below.

G cluster_problem The Problem cluster_solution The Solution A Gram-Negative Bacteria (e.g., P. aeruginosa) B Produce Metallo-β-Lactamases (MBLs) A->B D Antibiotic Inactivation B->D catalyzes C Carbapenem Antibiotics (e.g., Meropenem) C->D H Restored Antibiotic Efficacy C->H E Carbapenem Resistance D->E F 1H-imidazole-2-carboxylic acid derivatives (e.g., Cmpd 55) G MBL Inhibition F->G act as G->B G->H enables

Strategy to overcome carbapenem resistance using imidazole derivatives.
Other Applications

Beyond its role in pharmaceuticals, this compound is explored in other fields:

  • Catalysis: It can be used as a ligand in catalytic processes, where it forms stable complexes with metal ions to improve reaction rates and selectivity.[8]

  • Materials Science: The compound is utilized in the development of materials like ionic liquids.[8]

  • Biochemical Research: It serves as a tool in studies related to enzyme activity and protein interactions.[8]

Pharmacokinetic Profile

  • Derivatives: The MBL inhibitor derivative 55 was reported to have a good pharmacokinetic profile in vivo, suggesting it can cross the bacterial outer membrane to reach its target.[12]

  • Related Compounds: Metronidazole, a well-known nitroimidazole antibiotic, is a prodrug that is well-absorbed orally and penetrates effectively into tissues.[13] It is metabolized in the liver to form derivatives, including a carboxylic acid derivative.[13] Studies on other imidazole compounds, like imidazole 2-hydroxybenzoate, have been conducted to evaluate the pharmacokinetics of the parent compound and its metabolites.[14]

The development of any drug candidate based on this scaffold would require thorough in vitro ADME (absorption, distribution, metabolism, and excretion) and in vivo pharmacokinetic studies to determine parameters like bioavailability, half-life, and clearance.[15]

Conclusion

This compound is a high-value chemical intermediate with significant and expanding applications in drug discovery and development. Its versatile structure allows for the synthesis of diverse derivatives with a wide range of biological activities, most notably in the fight against antimicrobial resistance. Future research will likely continue to uncover new therapeutic applications for this important class of molecules, necessitating further investigation into their synthesis, biological mechanisms, and pharmacokinetic profiles.

References

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxylic acid: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-carboxylic acid, a heterocyclic carboxylic acid, has emerged as a significant building block in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most notably, its role as a crucial pharmacophore in the design of novel therapeutics. Particular emphasis is placed on its application as a foundational structure for the development of potent metallo-β-lactamase inhibitors, a critical area of research in the fight against antibiotic resistance. This document details experimental protocols for its synthesis and presents key quantitative data in a structured format to facilitate research and development efforts.

Introduction

This compound (CAS No. 20485-43-2) is a methylated derivative of imidazole-2-carboxylic acid. The imidazole ring is a fundamental moiety in numerous biologically active molecules, and the specific substitution pattern of this compound has rendered it a valuable intermediate in organic synthesis.[1] Its structural features are particularly suited for creating novel drug candidates, especially in the solid-phase synthesis of polyamides containing imidazole.[1] In recent years, its core structure has been identified as a key metal-binding pharmacophore for targeting metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum resistance to β-lactam antibiotics in bacteria.[2]

While the precise historical details of the initial discovery and synthesis of this compound are not prominently documented in readily available literature, its importance has grown with the increasing need for novel therapeutic agents. A 2014 study highlighted the discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors, showcasing the versatility of this scaffold in medicinal chemistry.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₅H₆N₂O₂[4][5]
Molecular Weight 126.11 g/mol [5][6]
Appearance White to off-white solid/powder[1][7]
Melting Point 104 °C (decomposes)[5][7]
Boiling Point 339.4 ± 25.0 °C at 760 mmHg[1][7]
Density 1.3 ± 0.1 g/cm³[1]
pKa Data not readily available in searches
Solubility Slightly soluble in methanol and water

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (400MHz, D₂O) δ 7.42, 7.39 (2H, s, Im-H), 4.08 ppm (3H, s, NCH₃)[4]
¹³C NMR (400MHz, D₂O) δ 158.67, 139.68, 125.83, 118.46, 36.73 ppm[4]
Infrared (KBr) ν 3347, 3119, 2663, 1683, 1641, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685 cm⁻¹[4]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding aldehyde, 1-methyl-1H-imidazole-2-carboxaldehyde. The following sections provide detailed experimental protocols for the synthesis of the final compound and its key precursor.

Synthesis of this compound from 1-Methyl-1H-imidazole-2-carboxaldehyde

This procedure follows a general method for the oxidation of an imidazole carboxaldehyde to a carboxylic acid.

Experimental Protocol:

  • Preparation of Precursor: 1-Methyl-1H-imidazole-2-carboxaldehyde is prepared according to established literature methods.[4]

  • Oxidation Reaction: The synthesis of the title compound follows the general procedure for the preparation of imidazole-2-carboxylic acids. While the specific oxidizing agent for the methylated compound is not detailed in the provided search results, a common method for the unmethylated analog involves the use of hydrogen peroxide.[8]

  • Work-up and Purification: Following the reaction, water is removed under high vacuum. The resulting solid is then washed with a diethyl ether/water mixture to remove any residual peroxide.[4][8] It is noted that heating can cause decarboxylation.[4]

  • Yield: The reaction is reported to proceed with a quantitative yield.[4]

G cluster_synthesis Synthesis Workflow start 1-Methyl-1H-imidazole-2-carboxaldehyde reaction Oxidation Reaction start->reaction oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->reaction workup Work-up (Water removal, washing) reaction->workup product This compound workup->product

Caption: General synthesis workflow for this compound.

Synthesis of the Precursor: 1-Methyl-1H-imidazole-2-carboxaldehyde

The precursor aldehyde is a commercially available heterocyclic building block.[9] Its synthesis is a key step in the overall preparation of the target carboxylic acid. While multiple synthetic routes exist for imidazole-2-carboxaldehydes, a common approach involves the formylation of a protected 2-imidazolelithium reagent.[10]

Synthesis of the Parent Compound: 1H-Imidazole-2-carboxylic acid

For historical and comparative context, the synthesis of the parent compound, 1H-imidazole-2-carboxylic acid, is presented.

Experimental Protocol:

  • Reaction Setup: To a stirred aqueous solution of 2-imidazolecarboxaldehyde (2.88 g, 0.030 mol) in 10 mL of water, a 30% aqueous solution of hydrogen peroxide (10 g) is added dropwise.[8]

  • Reaction Conditions: The reaction is allowed to proceed at room temperature for 72 hours.[8]

  • Work-up and Purification: After the reaction is complete, water is removed by distillation under reduced pressure at room temperature to yield a white crystalline solid. This solid is then washed with a stirred mixture of diethyl ether and water (4:1) to remove excess peroxide.[8]

  • Yield: This method is reported to have a yield of 97.5%.[8]

Application in Drug Development: Metallo-β-Lactamase Inhibition

A significant application of this compound and its derivatives is in the development of inhibitors for metallo-β-lactamases (MBLs).[2] MBLs are a class of bacterial enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems, leading to widespread antibiotic resistance.[11][12]

Mechanism of Action

The 1H-imidazole-2-carboxylic acid scaffold serves as a metal-binding pharmacophore (MBP).[2] MBLs, such as the Verona Integron-encoded Metallo-β-lactamase (VIM-2), are zinc-dependent enzymes.[12][13] The imidazole-2-carboxylic acid moiety is thought to interact with the zinc ions in the active site of the MBL, thereby inhibiting its hydrolytic activity against β-lactam antibiotics.[14]

Structure-activity relationship (SAR) studies have shown that substituents at the 1-position of the imidazole ring are crucial for potent inhibition of class B1 MBLs, like VIMs.[15] These substituents can engage with flexible active site loops of the enzyme, enhancing the inhibitory activity.[15]

G cluster_moa Mechanism of Metallo-β-Lactamase Inhibition inhibitor 1-Methyl-1H-imidazole- 2-carboxylic Acid Derivative binding Binding of Inhibitor to Active Site Zn²⁺ ions inhibitor->binding mbl Metallo-β-Lactamase (MBL) (e.g., VIM-2) active_site Active Site with Zn²⁺ ions mbl->active_site active_site->binding inhibition Inhibition of β-Lactam Hydrolysis binding->inhibition beta_lactam β-Lactam Antibiotic beta_lactam->mbl Hydrolysis (blocked)

Caption: Proposed mechanism of MBL inhibition by imidazole-2-carboxylic acid derivatives.

Synergistic Effects with Antibiotics

Research has demonstrated that derivatives of 1H-imidazole-2-carboxylic acid exhibit potent synergistic antibacterial activity when combined with β-lactam antibiotics like meropenem.[2][15] Some compounds have been shown to reduce the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold, restoring its efficacy against MBL-producing bacteria.[2]

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. While its early history is not extensively detailed, its contemporary importance is underscored by its role in the development of novel therapeutics. The detailed synthetic protocols and compiled physicochemical data in this guide are intended to support ongoing research in this area. The application of this scaffold in the design of potent metallo-β-lactamase inhibitors represents a promising strategy to combat the growing threat of antibiotic resistance, making it a compound of significant interest for researchers, scientists, and drug development professionals.

References

Methodological & Application

Synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid is detailed below. This protocol is intended for researchers, scientists, and professionals in drug development.

Application Notes

This compound (CAS: 20485-43-2) is a key building block in organic and medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the solid-phase synthesis of polyamides containing imidazole moieties, which are foundational in the development of various therapeutic agents.[1][2] The following protocol describes a high-yield synthesis method starting from 1-Methyl-1H-imidazole-2-carboxaldehyde. The reaction involves a straightforward oxidation that can be performed under mild conditions. A critical consideration during the workup is the compound's thermal lability; heating can lead to decarboxylation.[3][4]

Quantitative Data Summary

ParameterValueReference
Starting Material1-Methyl-1H-imidazole-2-carboxaldehyde[4]
Oxidizing Agent30% Aqueous Hydrogen Peroxide (H₂O₂)[3][4]
SolventWater[3]
Reaction TemperatureRoom Temperature[3]
Reaction Time72 hours[3]
Product YieldQuantitative (~100%)[4]
AppearanceWhite to off-white powder/solid[2]
Melting Point99-101 °C[4]
Molecular FormulaC₅H₆N₂O₂[4][5]
Molecular Weight126.11 g/mol [4][5]

Experimental Protocol

This protocol is adapted from the general procedure for the oxidation of imidazole aldehydes.[3][4]

Materials and Reagents:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • 30% (w/w) aqueous hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • High-vacuum pump or rotary evaporator

Procedure:

  • Preparation of Starting Material: The synthesis begins with the preparation of 1-Methyl-1H-imidazole-2-carboxaldehyde, which can be synthesized according to established literature procedures.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1-Methyl-1H-imidazole-2-carboxaldehyde in deionized water.

  • Addition of Oxidant: While stirring the solution at room temperature, slowly add the 30% aqueous hydrogen peroxide solution dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 72 hours.

  • Workup and Isolation: After the reaction is complete, remove the water from the mixture under high vacuum at room temperature to yield the final product.[4] It is crucial to avoid heating during this step to prevent decarboxylation of the product.[3][4] For this specific product, washing with a diethyl ether/water mixture is noted as unnecessary.[4]

  • Characterization: The resulting white solid is this compound. The product can be characterized by its melting point and spectroscopic methods.

    • Melting Point: 99-101 °C.[4]

    • ¹H NMR (400MHz, D₂O): δ 7.42, 7.39 (2H, s, Im-H), 4.08 ppm (3H, s, NCH₃).[4]

    • ¹³C NMR (400MHz, D₂O): δ 158.67, 139.68, 125.83, 118.46, 36.73 ppm.[4]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product Start1 1-Methyl-1H-imidazole- 2-carboxaldehyde Reaction Stir at Room Temperature for 72 hours Start1->Reaction Start2 30% aq. H₂O₂ Start2->Reaction Start3 Water (Solvent) Start3->Reaction Workup Remove Water (High Vacuum, Room Temp) Reaction->Workup Oxidation Product 1-Methyl-1H-imidazole- 2-carboxylic acid Workup->Product Isolation

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Amide Coupling Reactions with 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 1-Methyl-1H-imidazole-2-carboxylic acid is a key building block in drug discovery, with its derivatives showing potential as potent therapeutic agents.[1] The efficient coupling of this heterocyclic carboxylic acid with various amines is therefore of significant interest.

Direct condensation of a carboxylic acid and an amine is often inefficient. To overcome this, a variety of coupling reagents have been developed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This document provides detailed protocols for the amide coupling of this compound using three common classes of coupling reagents: carbodiimides (EDC/HOBt), uronium/aminium salts (HATU), and phosphonium salts (PyBOP).

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the desired reaction time, and the potential for side reactions. The following table summarizes the performance of several common coupling reagents for the synthesis of N-benzyl-1-methyl-1H-imidazole-2-carboxamide under typical conditions.

Coupling Reagent/SystemBaseSolventTemperature (°C)Time (h)Yield (%)Key Observations
EDC/HOBt DIPEADMF251285Economical and effective; workup can be challenging due to water-soluble byproducts.[2]
HATU DIPEADMF25295High efficiency and fast reaction rates, especially for hindered substrates.[3]
PyBOP DIPEADMF25492Good for sensitive substrates; avoids the formation of carcinogenic HMPA unlike its predecessor, BOP.[4]
POCl₃ PyridinePyridine100665Harsher, classical method; suitable for certain substrates but may not be compatible with sensitive functional groups.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine (e.g., Benzylamine, Aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid and HOBt in DMF cool Cool to 0 °C start->cool activate Add EDC, Stir 15-30 min cool->activate add_amine Add Amine and DIPEA activate->add_amine react Warm to RT, Stir 12-24 h add_amine->react dilute Dilute with EtOAc react->dilute wash Wash with NaHCO₃ and Brine dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify HATU_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Workup & Purification start Dissolve Carboxylic Acid and HATU in DMF add_base Add DIPEA, Stir 10-15 min start->add_base add_amine Add Amine add_base->add_amine react Stir at RT, 1-4 h add_amine->react dilute_wash Dilute with EtOAc, Wash with LiCl, NaHCO₃, Brine react->dilute_wash dry_conc Dry and Concentrate dilute_wash->dry_conc chromatography Column Chromatography dry_conc->chromatography Amide_Coupling_Mechanisms cluster_EDC Carbodiimide (EDC/HOBt) Pathway cluster_HATU Uronium Salt (HATU) Pathway cluster_PyBOP Phosphonium Salt (PyBOP) Pathway A1 R-COOH + EDC A2 O-Acylisourea (Active Intermediate) A1->A2 + H⁺ A3 HOBt Ester A2->A3 + HOBt A4 Amide + Urea A3->A4 + R'-NH₂ B1 R-COOH + HATU + Base B2 OAt-Active Ester B1->B2 - Tetramethylurea B3 Amide B2->B3 + R'-NH₂ C1 R-COOH + PyBOP + Base C2 OBt-Active Ester C1->C2 - Tripyrrolidinophosphine oxide C3 Amide C2->C3 + R'-NH₂

References

Application Notes and Protocols: Incorporation of 1-Methyl-1H-imidazole-2-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1-Methyl-1H-imidazole-2-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery.[1][2] Its rigid structure and potential for hydrogen bonding and metal coordination make it an attractive moiety for designing novel therapeutic agents, including enzyme inhibitors and protein-protein interaction modulators.[3] In the context of solid-phase synthesis, this compound serves as a valuable precursor for introducing a methylated imidazole core into peptides, peptidomimetics, and other organic molecules. This modification can impart unique conformational constraints, enhance metabolic stability, and improve binding affinity to biological targets.[4]

The primary application of this compound in solid-phase synthesis lies in its use as a non-canonical amino acid surrogate or as a capping agent for peptide chains. Its incorporation into a growing peptide chain is achieved through standard amide bond formation protocols, typically employing carbodiimide or phosphonium/uronium salt-based coupling reagents.[5][6] The choice of coupling strategy is critical to ensure high efficiency and minimize potential side reactions, such as racemization.

The imidazole nitrogen at position 3 is nucleophilic and may require protection depending on the subsequent chemical transformations. However, for many standard solid-phase peptide synthesis (SPPS) protocols, the N-methyl group at position 1 sufficiently modulates the reactivity of the imidazole ring, often obviating the need for additional side-chain protection.

Experimental Protocols

The following protocols are representative methods for the incorporation of this compound into a peptide sequence on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Synthesis of an Imidazole-Containing Peptide

This protocol describes the manual synthesis of a model peptide with this compound coupled to the N-terminus of a resin-bound amino acid.

1. Resin Swelling and Fmoc Deprotection:

  • Swell 100 mg of Fmoc-glycine-functionalized Wang resin (loading ~0.5 mmol/g) in dichloromethane (DCM, 5 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM and wash the resin with dimethylformamide (DMF, 3 x 5 mL).

  • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes to remove the Fmoc protecting group.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.

2. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (2 mL).

  • Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to the solution and pre-activate for 5 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 2 hours.

  • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • If the coupling is incomplete, drain the solution and repeat the coupling step with fresh reagents.

  • Once the coupling is complete, wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3. Cleavage and Deprotection:

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).[7][8]

  • Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2 hours.

  • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (40 mL) to precipitate the crude peptide.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired product and confirm the identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

ParameterDetails
Solid Support Fmoc-Gly-Wang Resin
Resin Loading ~0.5 mmol/g
Fmoc Deprotection 20% piperidine in DMF
Coupling Reagents This compound (3 eq), HBTU (2.9 eq), HOBt (3 eq), DIPEA (6 eq)
Coupling Solvent DMF
Coupling Time 2 hours
Cleavage Cocktail TFA / TIS / Water (95:2.5:2.5)
Cleavage Time 2 hours
Purification Method RP-HPLC
Expected Purity >95% after purification
Expected Yield 15-40% (overall yield after purification)

Note: Equivalents (eq) are calculated relative to the initial loading of the resin. HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; DMF: Dimethylformamide; TFA: Trifluoroacetic acid; TIS: Triisopropylsilane.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_cleavage Cleavage & Purification swell 1. Swell Resin in DCM deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF & DCM) deprotect->wash1 activate 4. Activate Imidazole Acid (HBTU/HOBt/DIPEA) wash1->activate couple 5. Couple to Resin activate->couple wash2 6. Wash Resin (DMF & DCM) couple->wash2 cleave 7. Cleave from Resin (TFA Cocktail) wash2->cleave precipitate 8. Precipitate in Ether cleave->precipitate purify 9. Purify by RP-HPLC precipitate->purify lyophilize 10. Lyophilize purify->lyophilize

Caption: Workflow for solid-phase synthesis of an imidazole-containing peptide.

logical_relationship cluster_inputs Building Blocks cluster_process Process cluster_output Result imidazole_acid 1-Methyl-1H-imidazole- 2-carboxylic acid spps Solid-Phase Peptide Synthesis (Coupling Reaction) imidazole_acid->spps peptide_resin Peptide on Solid Support (with free N-terminus) peptide_resin->spps modified_peptide Modified Peptide (with N-terminal imidazole moiety) spps->modified_peptide

Caption: Incorporation of the imidazole moiety into a peptide via SPPS.

References

Application Notes and Protocols: 1-Methyl-1H-imidazole-2-carboxylic Acid in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Methyl-1H-imidazole-2-carboxylic acid as a versatile ligand in transition metal catalysis. This document details the synthesis of relevant metal complexes, their applications in various catalytic reactions, and includes experimental protocols and performance data.

Introduction

This compound is a heterocyclic compound that has garnered significant interest as a ligand in coordination chemistry and catalysis. Its structure, featuring a carboxylic acid group and a methylated imidazole ring, allows it to act as a bidentate or monodentate ligand, coordinating with transition metals through the nitrogen atom of the imidazole ring and one or both oxygen atoms of the carboxylate group. This coordination flexibility influences the electronic and steric properties of the resulting metal complexes, making them effective catalysts for a range of organic transformations. Imidazole derivatives, in general, are crucial in various biological systems and have been explored for their therapeutic potential, including their use in developing inhibitors for metallo-β-lactamases.[1][2]

Transition metal complexes derived from imidazole and its derivatives have been successfully employed in catalysis.[3] For instance, N-substituted imidazoles are appealing for synthesizing novel molecules due to the absence of N-methyl group tautomerization.[4] This document focuses on the applications of this compound and its analogues as ligands in key catalytic processes.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with imidazole-based ligands is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to control the coordination environment of the metal center.

General Protocol for the Synthesis of a Zinc(II) Complex with 1-Methyl-1H-imidazole

This protocol is adapted from the synthesis of a hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate complex and can be modified for this compound, likely requiring adjustments in stoichiometry and solvent due to the presence of the carboxylic acid group.[4]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1-Methyl-1H-imidazole

  • Ethanol

  • Ammonia solution

Procedure:

  • Dissolve 3.0 mmol of zinc nitrate hexahydrate in 10 mL of ethanol.

  • In a separate flask, prepare a solution of 6.0 mmol of 1-methyl-1H-imidazole in 30 mL of ethanol and add 2.48 mmol of ammonia solution.

  • Rapidly add the zinc(II) solution to the ligand solution.

  • Stir the resulting mixture at room temperature for 10 minutes to facilitate crystallization.

  • The resulting precipitate can be filtered, washed with a suitable solvent like diethyl ether, and dried.

Characterization of the resulting complex can be performed using techniques such as FTIR, ¹H NMR, and single-crystal X-ray diffraction to confirm its structure.[4]

Workflow for Synthesis of Zinc(II)-Imidazole Complex

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Zn_sol Dissolve Zn(NO₃)₂·6H₂O in Ethanol Mixing Mix Solutions Zn_sol->Mixing Ligand_sol Dissolve 1-Methyl-1H-imidazole and Ammonia in Ethanol Ligand_sol->Mixing Stirring Stir at RT for 10 min Mixing->Stirring Filtration Filter Precipitate Stirring->Filtration Washing Wash with Ether Filtration->Washing Drying Dry Washing->Drying Final_Product Final_Product Drying->Final_Product Zn(C₄H₆N₂)₆₂

Caption: Workflow for the synthesis of a Zinc(II)-imidazole complex.

Applications in Catalysis

Complexes of this compound and its analogues are effective catalysts in a variety of organic reactions, including cross-coupling and oxidation reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from imidazole are highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls.

General Reaction Scheme: Ar-X + Ar'-B(OH)₂ --[Pd-catalyst, Base]--> Ar-Ar'

N-Alkoxycarbonyl/carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd(II) complexes have demonstrated excellent catalytic activity in the coupling of aryl bromides with arylboronic acids at room temperature.[5]

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

This protocol is based on the use of a Pd(II)-NHC complex for the coupling of 4-bromobenzaldehyde and phenylboronic acid.[5]

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Pd(II)-NHC catalyst (e.g., Cat-3 as described in the reference)[5]

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of Dioxane/H₂O)

Procedure:

  • To a reaction vessel, add 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), the Pd(II)-NHC catalyst (0.01 mol%), and the base (2.0 mmol).

  • Add the solvent (e.g., 5 mL of Dioxane/H₂O 4:1).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for the required time (e.g., 1-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes the performance of different N-alkoxycarbonyl/carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd(II) complexes (Cat-1 to Cat-5) in the coupling of 4-bromobenzaldehyde and phenylboronic acid.[5]

CatalystTime (h)Yield (%)
Cat-12495
Cat-22498
Cat-3 1 99
Cat-42496
Cat-52497

Reaction conditions: 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), catalyst (0.01 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), room temperature.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIILX Ar-Pd(II)-X L₂ OxAdd->ArPdIILX Transmetal Transmetalation ArPdIILX->Transmetal ArPdIIArL Ar-Pd(II)-Ar' L₂ Transmetal->ArPdIIArL RedElim Reductive Elimination ArPdIIArL->RedElim RedElim->Pd0L2 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Oxidation Reactions

Transition metal complexes with imidazole-based ligands have also been investigated as catalysts for oxidation reactions. For instance, Co(II), Ni(II), Cu(II), and Zn(II) complexes with imidazole and carboxylate ligands have shown catalytic activity in the oxidation of styrene.[6]

Experimental Protocol for Styrene Oxidation:

This protocol is based on the use of metal(II) formate or propionate complexes with imidazole.[6]

Materials:

  • Styrene

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (C₂H₃N)

  • Metal(II)-imidazole-carboxylate complex (catalyst)

Procedure:

  • Set up a reaction vessel equipped with a reflux condenser.

  • Add acetonitrile, hydrogen peroxide, and styrene in a 1:1:1 molar ratio.

  • Heat the reaction mixture to 60 °C.

  • Add 10 mg of the catalyst to the reaction mixture.

  • Continue the reaction for 2 hours.

  • After the reaction, take samples for analysis by gas chromatography (GC) to determine the conversion of styrene.

Quantitative Data for Styrene Oxidation:

The table below shows the conversion degrees for styrene oxidation using various M(II) formate and propionate complexes with imidazole.[6]

MetalCounterionConversion (%)
Co(II)Formate5.2
Co(II)Propionate10.5
Ni(II)Formate3.1
Ni(II)Propionate8.9
Cu(II)Formate12.3
Cu(II)Propionate15.6
Zn(II)Formate4.5
Zn(II)Propionate13.2

Reaction conditions: C₂H₃N:H₂O₂:Styrene molar ratio = 1:1:1, 60 °C, 10 mg catalyst, 2 h.

Workflow for Catalytic Styrene Oxidation

Start Start Prepare_Mixture Prepare 1:1:1 molar ratio of Acetonitrile:H₂O₂:Styrene Start->Prepare_Mixture Heat Heat to 60 °C Prepare_Mixture->Heat Add_Catalyst Add 10 mg of M(II)-imidazole complex Heat->Add_Catalyst React React for 2 hours Add_Catalyst->React Sample Take sample for GC analysis React->Sample End End Sample->End

Caption: Experimental workflow for the catalytic oxidation of styrene.

Conclusion

This compound and its related derivatives are valuable ligands for the development of efficient transition metal catalysts. The resulting complexes have demonstrated high efficacy in key organic transformations such as Suzuki-Miyaura cross-coupling and oxidation reactions. The modular nature of these ligands allows for fine-tuning of the catalyst's electronic and steric properties, enabling optimization for specific applications in research, drug development, and industrial chemical synthesis. Further exploration of the catalytic potential of these complexes is warranted and promises to yield novel and more efficient catalytic systems.

References

Application of 1-Methyl-1H-imidazole-2-carboxylic Acid in Metallo-β-Lactamase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Methyl-1H-imidazole-2-carboxylic acid and its derivatives as inhibitors of metallo-β-lactamases (MBLs). The emergence of MBL-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics, necessitating the development of potent inhibitors to restore antibiotic activity. 1H-imidazole-2-carboxylic acid has been identified as a promising scaffold for MBL inhibitors, with its derivatives demonstrating potent activity against clinically relevant MBLs such as New Delhi Metallo-β-lactamase (NDM-1) and Verona Integron-encoded Metallo-β-lactamase (VIM).

Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1] The catalytic mechanism of MBLs involves one or two zinc ions in the active site that activate a water molecule for nucleophilic attack on the β-lactam ring.[2] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid and avibactam.[1]

This compound and its analogs represent a class of small molecule inhibitors that chelate the active site zinc ions, thereby inactivating the enzyme.[3] Structure-activity relationship (SAR) studies have shown that modifications to the imidazole scaffold can significantly enhance inhibitory potency and spectrum.[4][5] This document outlines the key applications and experimental procedures for evaluating these compounds as potential MBL inhibitors.

Data Presentation

The inhibitory activities of this compound derivatives against various MBLs are summarized below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundMBL TargetIC₅₀ (µM)Reference
1H-imidazole-2-carboxylic acid derivative 28 VIM-20.018[4][5]
1H-imidazole-2-carboxylic acid derivative 28 VIM-50.018[4][5]
1H-imidazole-2-carboxylic acid derivative 55 VIM-2Potent Inhibition[6]
Pyridine-2,6-dicarboxylic acidNDM-1Kic = 1.36 ± 0.79[7]
Thiazolidine-2,4-dicarboxylic acidNDM-1Potent Inhibition[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific MBL and inhibitor being studied.

Protocol 1: Expression and Purification of Recombinant Metallo-β-Lactamases (e.g., NDM-1, VIM-2)

Objective: To obtain highly pure and active MBL enzymes for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the MBL gene (e.g., pET22b-ndm1).

  • Luria-Bertani (LB) broth.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 50 µM ZnSO₄).

  • DNase I.

  • Lysozyme.

  • Anion-exchange chromatography column (e.g., Q-Sepharose).

  • Gel filtration chromatography column (e.g., Superdex 75).

  • Bradford protein assay reagent.

  • SDS-PAGE reagents.

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated anion-exchange column.

  • Wash the column with lysis buffer and elute the protein with a linear gradient of NaCl (e.g., 0.15-1 M).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the MBL.

  • Pool the MBL-containing fractions and concentrate using an ultrafiltration device.

  • Further purify the protein by gel filtration chromatography.

  • Collect fractions containing the purified MBL, assess purity by SDS-PAGE, and determine the protein concentration using the Bradford assay.

  • Store the purified enzyme at -80°C in a suitable buffer containing a cryoprotectant (e.g., glycerol).

Protocol 2: Metallo-β-Lactamase Inhibition Assay (Spectrophotometric)

Objective: To determine the inhibitory activity of this compound derivatives against a purified MBL.

Materials:

  • Purified MBL enzyme.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 50 µM ZnSO₄, 0.01% Triton X-100).

  • Chromogenic substrate (e.g., Nitrocefin or CENTA).

  • This compound derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 492 nm for Nitrocefin) using a microplate reader in kinetic mode.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Checkerboard Synergy Assay

Objective: To evaluate the synergistic effect of a this compound derivative in combination with a β-lactam antibiotic against an MBL-producing bacterial strain.

Materials:

  • MBL-producing bacterial strain.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound derivative (inhibitor).

  • β-lactam antibiotic (e.g., meropenem).

  • 96-well microplates.

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic and the inhibitor individually against the bacterial strain using the standard broth microdilution method.

  • In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the inhibitor (e.g., along the columns) in CAMHB.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include control wells with the antibiotic alone, the inhibitor alone, and no drug (growth control).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of the antibiotic in the presence of each concentration of the inhibitor, and vice versa.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

  • Interpret the results based on the FICI value:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Visualizations

MBL_Inhibition_Mechanism cluster_enzyme Metallo-β-Lactamase Active Site cluster_reaction Hydrolysis of β-Lactam Antibiotic cluster_inhibition Inhibition by this compound MBL MBL (with Zn²⁺ ions) H2O H₂O MBL->H2O activates Inhibited_Complex Inhibited MBL-Inhibitor Complex Beta_Lactam β-Lactam Antibiotic H2O->Beta_Lactam Nucleophilic attack Inactive_Antibiotic Hydrolyzed (Inactive) Antibiotic Beta_Lactam->Inactive_Antibiotic Hydrolysis Inhibitor 1-Methyl-1H-imidazole- 2-carboxylic acid Inhibitor->Inhibited_Complex Chelates Zn²⁺ Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Start Start: Inhibitor Evaluation Purification 1. MBL Enzyme Purification Start->Purification Inhibition_Assay 2. Enzyme Inhibition Assay (IC₅₀) Purification->Inhibition_Assay Synergy_Assay 3. Checkerboard Synergy Assay Inhibition_Assay->Synergy_Assay Animal_Model 4. Murine Infection Model Synergy_Assay->Animal_Model Lead Compound Selection Efficacy_Testing 5. Efficacy Testing (Bacterial Load Reduction) Animal_Model->Efficacy_Testing End End: Candidate for Further Development Efficacy_Testing->End

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 1-Methyl-1H-imidazol-2-carbonsäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 1-Methyl-1H-imidazol-2-carbonsäure zur Erstellung von Substanzbibliotheken für das biologische Screening. Die Schwerpunkte liegen auf der Synthese von Amid- und Esterderivaten und deren anschließender Evaluierung als potenzielle antimikrobielle Wirkstoffe, insbesondere als Inhibitoren der DNA-Gyrase und Metallo-β-Lactamasen.

Einleitung

1-Methyl-1H-imidazol-2-carbonsäure ist ein vielseitiges Molekül, das als Grundgerüst für die Synthese einer breiten Palette von Derivaten dient.[1] Insbesondere die Carbonsäuregruppe an Position 2 des Imidazolrings bietet einen reaktiven Angriffspunkt für die Einführung verschiedener funktioneller Gruppen durch Amid- oder Esterkopplungsreaktionen.[2] Solche Derivatisierungen sind in der medizinischen Chemie von großer Bedeutung, da sie die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglichen und zur Entdeckung neuer therapeutischer Wirkstoffe führen können.[3] Imidazol-basierte Verbindungen haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle, antivirale und entzündungshemmende Eigenschaften.[4]

Dieses Dokument bietet detaillierte Protokolle für die Synthese von Amid- und Esterderivaten der 1-Methyl-1H-imidazol-2-carbonsäure und für die Durchführung von Assays zur Bestimmung ihrer biologischen Aktivität.

Datenpräsentation

Die folgende Tabelle fasst quantitative Daten zur biologischen Aktivität von ausgewählten Derivaten der 1-Methyl-1H-imidazol-2-carbonsäure zusammen.

Tabelle 1: Antimikrobielle Aktivität von N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1'-biphenyl]-2-carboxamid-Derivaten

VerbindungR-Gruppe (am Biphenylring)MIC (μg/mL) gegen E. coliMIC (μg/mL) gegen S. aureus
4a H>10050
4d 4-F1.0512.5
4f 4-Cl1.3525
4k 4-NO₂1.256.25

MIC: Minimale Hemmkonzentration. Daten extrahiert aus einer Studie über antimikrobielle Wirkstoffe.

Tabelle 2: Inhibitorische Aktivität von 1H-Imidazol-2-carbonsäure-Derivaten gegen Metallo-β-Lactamase (VIM-2)

VerbindungSubstituent an Position 1IC₅₀ (μM) gegen VIM-2
ICA H>1000
5a Methyl256.3
5c Propyl89.7
55 3-(Trifluormethyl)benzyl0.048

IC₅₀: Halbe maximale Hemmkonzentration. Daten extrahiert aus einer Studie zur strukturgestützten Optimierung von MBL-Inhibitoren.[5]

Experimentelle Protokolle

Allgemeine Synthese von Amidderivaten

Dieses Protokoll beschreibt eine allgemeine Methode zur Amidkopplung von 1-Methyl-1H-imidazol-2-carbonsäure mit verschiedenen Aminen unter Verwendung eines Kopplungsreagenzes wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat).[6]

Materialien:

  • 1-Methyl-1H-imidazol-2-carbonsäure

  • Gewünschtes Amin (z. B. Anilin, Benzylamin)

  • HATU

  • Diisopropylethylamin (DIPEA)

  • Dimethylformamid (DMF), wasserfrei

  • Ethylacetat

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte wässrige Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Standard-Glasgeräte für die organische Synthese

  • Magnetrührer

  • Rotationsverdampfer

Protokoll:

  • Löse 1-Methyl-1H-imidazol-2-carbonsäure (1 Äquivalent) in wasserfreiem DMF.

  • Füge das gewünschte Amin (1.2 Äquivalente) und DIPEA (3 Äquivalente) zu der Lösung hinzu.

  • Kühle die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Füge HATU (1.2 Äquivalente) portionsweise unter Rühren hinzu.

  • Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 12-24 Stunden.

  • Überwache den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Verdünne die Reaktionsmischung nach Abschluss mit Ethylacetat.

  • Wasche die organische Phase nacheinander mit 5%iger wässriger LiCl-Lösung (zur Entfernung von DMF), gesättigter NaHCO₃-Lösung und Sole.

  • Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und konzentriere das Filtrat im Vakuum.

  • Reinige das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amidderivat zu erhalten.

DNA-Gyrase-Inhibitionsassay

Dieses Protokoll beschreibt einen Assay zur Bestimmung der Hemmwirkung von synthetisierten Verbindungen auf die Supercoiling-Aktivität der bakteriellen DNA-Gyrase.[7]

Materialien:

  • Gereinigte DNA-Gyrase (z. B. von E. coli)

  • Relaxiertes Plasmid-DNA (z. B. pBR322)

  • ATP

  • Gyrase-Assay-Puffer (z. B. 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidin)

  • Testverbindungen in verschiedenen Konzentrationen (in DMSO gelöst)

  • Positivkontrolle (z. B. Ciprofloxacin)

  • Negativkontrolle (DMSO)

  • Agarose

  • Tris-Acetat-EDTA (TAE)-Puffer

  • DNA-Farbstoff (z. B. Ethidiumbromid oder SYBR Safe)

  • Gelelektrophorese-Kammer und Stromversorgung

  • Gel-Dokumentationssystem

Protokoll:

  • Bereite die Reaktionsmischungen vor, indem du den Gyrase-Assay-Puffer, relaxierte Plasmid-DNA und ATP in Mikrozentrifugenröhrchen mischst.

  • Füge die Testverbindungen in den gewünschten Konzentrationen zu den entsprechenden Röhrchen hinzu. Füge DMSO zur Negativkontrolle und Ciprofloxacin zur Positivkontrolle hinzu.

  • Starte die Reaktion durch Zugabe der DNA-Gyrase zu jeder Mischung.

  • Inkubiere die Reaktionen für 1-2 Stunden bei 37 °C.

  • Stoppe die Reaktion durch Zugabe eines Stopp-Puffers (z. B. mit SDS und Proteinase K).

  • Analysiere die DNA-Proben mittels Agarose-Gelelektrophorese.

  • Färbe das Gel mit einem DNA-Farbstoff und visualisiere die DNA-Banden unter UV-Licht.

  • Bestimme die Konzentration der Testverbindung, die die Supercoiling-Aktivität um 50 % hemmt (IC₅₀), indem du die Intensität der supercoiled und relaxierten DNA-Banden vergleichst.

Metallo-β-Lactamase (MBL)-Inhibitionsassay

Dieses Protokoll beschreibt einen spektrophotometrischen Assay zur Messung der Hemmung von Metallo-β-Lactamasen.[8][9]

Materialien:

  • Gereinigte Metallo-β-Lactamase (z. B. VIM-2, NDM-1)

  • Chromogenes Cephalosporin-Substrat (z. B. CENTA oder Nitrocefin)

  • Assay-Puffer (z. B. 50 mM HEPES, pH 7.5, mit ZnCl₂)

  • Testverbindungen in verschiedenen Konzentrationen

  • Positivkontrolle (z. B. EDTA)

  • Mikrotiterplatten-Lesegerät

Protokoll:

  • Bereite eine Lösung des MBL-Enzyms im Assay-Puffer vor.

  • Gib die Testverbindungen in verschiedenen Konzentrationen in die Wells einer 96-Well-Platte.

  • Füge die Enzymlösung zu den Wells hinzu und inkubiere für eine vordefinierte Zeit bei Raumtemperatur, um die Bindung des Inhibitors an das Enzym zu ermöglichen.

  • Starte die Reaktion durch Zugabe des chromogenen Substrats zu allen Wells.

  • Messe die Zunahme der Absorption bei der entsprechenden Wellenlänge (z. B. 405 nm für CENTA oder 486 nm für Nitrocefin) über die Zeit mit einem Mikrotiterplatten-Lesegerät.

  • Berechne die anfängliche Reaktionsgeschwindigkeit für jede Konzentration der Testverbindung.

  • Bestimme die IC₅₀-Werte, indem du die prozentuale Hemmung gegen die Logarithmus der Inhibitorkonzentration aufträgst.

Visualisierungen

Experimentelle Arbeitsabläufe

experimental_workflow cluster_synthesis Synthese von Derivaten cluster_screening Biologisches Screening start 1-Methyl-1H-imidazol- 2-carbonsäure coupling Amid-/Esterkopplung (z.B. mit HATU) start->coupling + Amin/Alkohol purification Aufreinigung (Säulenchromatographie) coupling->purification derivatives Derivat-Bibliothek purification->derivatives assay Biologischer Assay (z.B. DNA-Gyrase-Inhibition) derivatives->assay data_analysis Datenanalyse (IC50/MIC-Bestimmung) assay->data_analysis sar Struktur-Wirkungs- Beziehung (SAR) data_analysis->sar

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum biologischen Screening.

Signalwege

dna_gyrase_inhibition cluster_gyrase DNA-Gyrase-Zyklus cluster_consequences Zelluläre Konsequenzen dna Relaxierte DNA gyrase DNA-Gyrase dna->gyrase cleavage DNA-Doppelstrangbruch gyrase->cleavage passage Strangdurchtritt cleavage->passage replication_block Blockade der DNA-Replikation cleavage->replication_block ligation Wiederverknüpfung passage->ligation supercoiled_dna Supercoiled DNA ligation->supercoiled_dna inhibitor Imidazol-Derivat (Gyrase-Inhibitor) inhibitor->cleavage Stabilisiert Spaltkomplex cell_death Bakterieller Zelltod replication_block->cell_death

Abbildung 2: Signalweg der DNA-Gyrase-Inhibition durch Imidazol-Derivate.

mbl_inhibition cluster_mbl_action Metallo-β-Lactamase (MBL) Wirkung cluster_outcome Ergebnis der Inhibition beta_lactam β-Lactam-Antibiotikum mbl MBL (mit Zn²⁺-Ionen) beta_lactam->mbl antibiotic_active Antibiotikum bleibt aktiv beta_lactam->antibiotic_active Keine Hydrolyse hydrolysis Hydrolyse des β-Lactam-Rings mbl->hydrolysis mbl_inhibited Inhibierte MBL inactive_antibiotic Inaktives Antibiotikum hydrolysis->inactive_antibiotic inhibitor Imidazol-Derivat (MBL-Inhibitor) inhibitor->mbl Bindet an aktives Zentrum (Zn²⁺-Chelatierung) mbl_inhibited->antibiotic_active bacterial_death Bakterieller Zelltod antibiotic_active->bacterial_death

Abbildung 3: Mechanismus der Metallo-β-Lactamase-Inhibition.

References

Application Note: A Robust Protocol for the Selective N-alkylation of Imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the N-alkylation of imidazole-2-carboxylic acid, a critical process for synthesizing intermediates used in pharmaceutical and materials science research. Direct N-alkylation of imidazole-2-carboxylic acid is challenging due to the presence of two acidic protons (on the carboxylic acid and the imidazole N-H) and the potential for decarboxylation upon heating.[1][2] The recommended strategy involves a three-step sequence to ensure high yield and regioselectivity:

  • Protection: The carboxylic acid functional group is first protected as an ester (e.g., ethyl ester) to prevent it from interfering with the subsequent alkylation step.[3][4]

  • N-alkylation: The nitrogen atom of the imidazole ring is then alkylated using a suitable alkylating agent in the presence of a base.

  • Deprotection: Finally, the ester protecting group is removed via hydrolysis (saponification) to yield the desired N-alkylated imidazole-2-carboxylic acid.

This approach circumvents common side reactions and provides a reliable pathway to the target molecules.

Experimental Workflow and Pathways

The overall synthetic strategy is outlined below. This multi-step process ensures that the N-alkylation occurs specifically on the imidazole ring without interference from the carboxylic acid moiety.

G cluster_workflow Overall Synthetic Workflow A Imidazole-2-carboxylic Acid (Starting Material) B Step 1: Esterification (Protection) A->B C Ethyl Imidazole-2-carboxylate (Intermediate) B->C D Step 2: N-Alkylation C->D E Ethyl 1-Alkyl-imidazole-2-carboxylate (Intermediate) D->E F Step 3: Saponification (Deprotection) E->F G 1-Alkyl-imidazole-2-carboxylic Acid (Final Product) F->G

Caption: High-level workflow for N-alkylation of imidazole-2-carboxylic acid.

The core N-alkylation step involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on the alkylating agent.

G cluster_alkylation N-Alkylation Detailed Workflow start Ethyl Imidazole- 2-carboxylate add_base Add Base (e.g., NaH, K2CO3) start->add_base deprotonation Deprotonation (Formation of Imidazolide Anion) add_base->deprotonation add_alkyl Add Alkylating Agent (R-X) deprotonation->add_alkyl sn2 Nucleophilic Attack (SN2 Reaction) add_alkyl->sn2 product Ethyl 1-Alkyl-imidazole- 2-carboxylate sn2->product

Caption: Detailed workflow for the core N-alkylation reaction step.

Quantitative Data Summary

The choice of base, solvent, and alkylating agent significantly impacts reaction efficiency. The following table summarizes various reported conditions for the N-alkylation of imidazole and related derivatives.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl HalidesNaHDMFRoom Temp12 - 2475 - 95General Knowledge
Carbonic EstersOrganic Tertiary AmineToluene80 - 1404 - 8>90[5]
MBH AlcoholsDABCOTolueneReflux12 - 2470 - 84[6]
Alkyl HalidesK₂CO₃AcetonitrileReflux6 - 1870 - 90General Knowledge
Alkyl HalidesDBUAcetonitrileRoom Temp24Low[7]

Note: Yields are highly substrate-dependent. DBU was noted to give poor yields for sterically hindered imidazoles.[7]

Experimental Protocols

Protocol 1: Esterification of Imidazole-2-carboxylic Acid

This protocol describes the conversion of the starting material to its ethyl ester, a key intermediate.[8]

Materials:

  • Imidazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Absolute Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend imidazole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL per 1 g of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl imidazole-2-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-alkylation of Ethyl Imidazole-2-carboxylate

This protocol details the alkylation of the imidazole nitrogen using sodium hydride, a strong base.

Materials:

  • Ethyl imidazole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

  • Add anhydrous DMF to the flask to create a suspension.

  • Cool the suspension to 0 °C and add a solution of ethyl imidazole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours depending on the alkylating agent's reactivity.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 1-alkyl-imidazole-2-carboxylate by column chromatography.

Protocol 3: Saponification of Ethyl 1-Alkyl-imidazole-2-carboxylate

This final step deprotects the carboxylic acid to yield the target molecule.

Materials:

  • Ethyl 1-alkyl-imidazole-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 1-alkyl-imidazole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) to the solution and stir at room temperature.

  • Monitor the hydrolysis by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate of the product may form.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms or if the product is water-soluble, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the final product, 1-alkyl-imidazole-2-carboxylic acid.

References

Application Notes and Protocols for the Synthesis of Ionic Liquids Utilizing 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed of organic cations and either organic or inorganic anions.[1][2] Their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them promising candidates for various applications, including as "green" solvents in organic synthesis and in drug delivery systems.[1][3][4] Imidazolium-based ILs are among the most extensively studied, offering a versatile scaffold for chemical modification.

This document provides a detailed overview of the potential synthetic routes and applications of ionic liquids derived from 1-Methyl-1H-imidazole-2-carboxylic acid. While direct synthesis protocols for this specific precursor are not extensively documented in the provided literature, this guide extrapolates from established methodologies for similar imidazole derivatives to offer a robust framework for research and development. The presence of the carboxylic acid functional group offers a unique handle for creating task-specific ILs with potential applications in pharmaceuticals.[3][5]

Hypothetical Synthesis Pathway

The synthesis of an ionic liquid from this compound would likely proceed in a two-step manner: N-alkylation of the imidazole ring, followed by an optional anion exchange to modify the final properties of the IL. The carboxylic acid group can be protected prior to N-alkylation and deprotected afterward, or it can be carried through the synthesis and potentially used for further functionalization.

cluster_0 Step 1: N-Alkylation (Quaternization) cluster_1 Step 2: Anion Exchange (Metathesis) cluster_2 Characterization start This compound intermediate 1-Alkyl-3-methyl-1H-imidazolium-2-carboxylate Halide start->intermediate Reaction with Alkyl Halide alkyl_halide Alkyl Halide (R-X) alkyl_halide->intermediate final_il Target Ionic Liquid (with desired anion Y-) intermediate->final_il Anion Exchange anion_source Anion Source (M-Y) anion_source->final_il nmr NMR Spectroscopy final_il->nmr Analysis ftir FT-IR Spectroscopy final_il->ftir Analysis ms Mass Spectrometry final_il->ms Analysis

Caption: General workflow for the synthesis of an ionic liquid from a substituted imidazole.

Experimental Protocols

The following protocols are generalized from the synthesis of other imidazolium-based ionic liquids and should be optimized for this compound.[6][7][8]

Protocol 1: N-Alkylation to Synthesize 1-Alkyl-3-methyl-1H-imidazolium-2-carboxylate Halide

This procedure details the quaternization of the imidazole ring.[8][9]

  • Materials:

    • This compound

    • Alkyl halide (e.g., 1-bromobutane, iodomethane)

    • Acetonitrile (or another suitable solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile. b. Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the stirred solution. c. Heat the reaction mixture to reflux (approximately 80°C for acetonitrile) and maintain for 24-48 hours.[8] d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature. f. Remove the solvent under reduced pressure using a rotary evaporator. g. Wash the resulting crude product several times with a solvent in which the product is insoluble but the starting materials are (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials. h. Dry the final product under vacuum at an elevated temperature (e.g., 70°C) to yield the imidazolium halide salt.[8]

Protocol 2: Anion Exchange (Metathesis)

This protocol is for replacing the initial halide anion with a different anion, which can significantly alter the IL's properties.[6]

  • Materials:

    • Synthesized 1-Alkyl-3-methyl-1H-imidazolium-2-carboxylate Halide

    • Anion source salt (e.g., sodium tetrafluoroborate (NaBF₄), lithium bis(trifluoromethanesulfonyl)imide (LiTf₂N))[7]

    • Solvent (e.g., water, acetone, or methanol)

  • Procedure: a. Dissolve the synthesized imidazolium halide salt in a suitable solvent (e.g., water). b. In a separate container, dissolve the new anion source salt (1.0 - 1.1 equivalents) in the same solvent. c. Add the anion source solution to the imidazolium salt solution and stir at room temperature for several hours. d. The reaction often results in the precipitation of the insoluble inorganic halide salt (e.g., NaBr, LiCl). e. Remove the precipitate by filtration. f. From the filtrate, remove the solvent under reduced pressure. g. If the new IL is hydrophobic, it can be extracted using an organic solvent like dichloromethane. h. Wash the IL phase with deionized water to remove any remaining inorganic salts. i. Dry the final ionic liquid product under high vacuum to remove all traces of water and solvent.

Physicochemical Properties of Imidazolium-Based Ionic Liquids

The properties of the final ionic liquid are highly dependent on the nature of both the cation and the anion. The introduction of a carboxylic acid group is expected to influence properties like polarity, viscosity, and hydrogen bonding capability. The following table summarizes typical properties of various imidazolium-based ILs found in the literature to provide a comparative baseline.[2][10]

Ionic Liquid Cation/AnionMelting Point (°C)Decomposition Temp. (°C)Viscosity (cP at 25°C)Density (g/cm³ at 25°C)
[BMIM][Cl]~70>250High~1.08
[BMIM][BF₄]-81~4001131.20
[BMIM][PF₆]10~4002251.37
[EMIM][EtSO₄]< -20~380921.25
[HMIM][BF₄]-75>3002371.12

Data compiled from multiple sources for general comparison.[2][10] BMIM = 1-butyl-3-methylimidazolium; EMIM = 1-ethyl-3-methylimidazolium; HMIM = 1-hexyl-3-methylimidazolium.

Characterization of Synthesized Ionic Liquids

Proper characterization is essential to confirm the structure and purity of the synthesized ILs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the cation.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups and confirm the presence of the imidazolium ring and the anion.[12]

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry confirms the mass of the cation and helps to identify any impurities.[11]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine thermal properties like melting point, glass transition temperature, and decomposition temperature.[10]

cluster_0 Synthesis cluster_1 Characterization Techniques cluster_2 Verified Properties synthesis Synthesized Ionic Liquid nmr NMR (¹H, ¹³C) synthesis->nmr ftir FT-IR synthesis->ftir ms Mass Spec (ESI-MS) synthesis->ms thermal Thermal Analysis (DSC, TGA) synthesis->thermal structure Chemical Structure nmr->structure ftir->structure purity Purity ms->purity thermal_props Thermal Properties thermal->thermal_props

Caption: Logical flow from synthesis to characterization and property verification.

Potential Applications in Drug Development

The unique structure of ILs derived from this compound could be advantageous in several pharmaceutical applications.

  • Improved Drug Solubility: ILs can act as novel solvents or co-solvents to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), a major challenge in drug development.[3][4]

  • Drug Delivery Systems: The tunable nature of these ILs could allow for the design of specific drug carriers. The carboxylic acid group could be used to covalently link a drug molecule, creating a prodrug, or to interact with APIs through hydrogen bonding.

  • Bioactive Ionic Liquids (API-ILs): The imidazolium cation itself has been shown to possess antimicrobial and anticancer activities.[5][12] By combining this cation with an anionic form of an existing drug, a new dual-functional API-IL could be created.

  • "Green" Synthesis of Pharmaceuticals: Due to their low volatility and high stability, ILs are considered environmentally friendlier solvents for the synthesis of APIs and their intermediates.[3][4]

Conclusion

While this compound is not a conventional starting material for ionic liquid synthesis, its structure presents an exciting opportunity for creating novel, functionalized ILs. The presence of the carboxylic acid group provides a versatile point for modification, enabling the development of task-specific ionic liquids tailored for applications in drug solubility enhancement, targeted drug delivery, and as bioactive agents themselves. The protocols and data presented here offer a foundational guide for researchers to explore this promising area of materials science and pharmaceutical development. Careful optimization and thorough characterization will be crucial for success.

References

Application Notes & Protocols: Screening of 1-Methyl-1H-imidazole-2-carboxylic Acid Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The imidazole nucleus, a five-membered planar ring with two nitrogen atoms, serves as a crucial scaffold in many natural products and synthetic drugs.[1][2] With the continuous rise of antimicrobial resistance, there is an urgent need to discover and develop novel antibacterial agents.[4][5] Derivatives of 1-Methyl-1H-imidazole-2-carboxylic acid are of significant interest due to their potential to inhibit bacterial growth, possibly by disrupting cell wall synthesis or inhibiting protein synthesis.[6]

These application notes provide standardized protocols for the preliminary screening and quantitative evaluation of this compound derivatives against a panel of pathogenic bacteria. The primary assays detailed are the Agar Well Diffusion method for initial qualitative screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), a key quantitative measure of antibacterial potency.[7][8]

Data Presentation: Antibacterial Activity

The antibacterial efficacy of synthesized this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] Data should be presented in a clear, tabular format to allow for easy comparison between derivatives and against standard reference antibiotics.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Imidazole Derivatives

Compound IDDerivative NameGram-Positive BacteriaGram-Negative Bacteria
S. aureus (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)
Test Compound A Derivative Example 16251250
Test Compound B Derivative Example 2625625
Ciprofloxacin Reference Antibiotic0.160.31
Vancomycin Reference Antibiotic0.631.25

Note: Data presented are representative values based on published results for similar imidazole derivatives and are for illustrative purposes only.[6][9] N/A: Not Applicable, as Vancomycin is primarily active against Gram-positive bacteria.

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the logic behind data interpretation is crucial for planning and execution.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening & Evaluation cluster_results Results Compound Synthesized Imidazole Derivatives Screening Primary Screening (Agar Well Diffusion) Compound->Screening MIC_Test Quantitative Assay (Broth Microdilution MIC) Compound->MIC_Test Bacteria Bacterial Culture (0.5 McFarland) Bacteria->Screening Bacteria->MIC_Test Media Prepare Sterile Growth Media Media->Screening Media->MIC_Test ZOI Zone of Inhibition Screening->ZOI Observe MBC_Test Bactericidal Assay (MBC Determination) MIC_Test->MBC_Test MIC_Value MIC Value MIC_Test->MIC_Value Determine MBC_Value MBC Value MBC_Test->MBC_Value Determine ZOI->MIC_Test Potent? Yes MIC_Value->MBC_Test Report Data Analysis & Report MIC_Value->Report MBC_Value->Report

Caption: Overall workflow for antibacterial screening of derivatives.

MIC_MBC_Relationship cluster_determination Concentration Determination cluster_interpretation Interpretation of Activity MIC Minimum Inhibitory Concentration (MIC) Lowest concentration with no visible growth Decision Ratio MBC / MIC MIC->Decision Input MBC Minimum Bactericidal Concentration (MBC) Lowest concentration that kills 99.9% of bacteria MBC->Decision Input Bacteriostatic Bacteriostatic (Inhibits Growth) Bactericidal Bactericidal (Kills Bacteria) Decision->Bacteriostatic > 4 Decision->Bactericidal ≤ 4

Caption: Logical relationship between MIC, MBC, and compound activity.

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

This method is a cost-effective and widely used technique for preliminary screening of antimicrobial activity.[8][10] It relies on the diffusion of the test compound from a well through an agar medium, resulting in a zone of growth inhibition if the compound is active.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent used for derivatives, e.g., 10% DMSO)[11]

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[11] Allow the plate to dry for 5-10 minutes.

  • Well Creation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the inoculated agar plate.[10][12] Carefully remove the agar plugs.

  • Sample Loading: Pipette a fixed volume (e.g., 100 µL) of the test derivative solution, positive control, and negative control into separate wells.[10][12]

  • Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[13]

  • Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each well. A clear zone indicates antibacterial activity.[8]

Protocol 2: Broth Microdilution Assay for MIC Determination

This is the gold standard method for quantitative measurement of in vitro antibacterial activity.[7] It determines the lowest concentration of a substance that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains

  • This compound derivatives (stock solution of known concentration)

  • Positive and negative controls

  • Multichannel micropipettes and sterile tips

  • Incubator (37°C)

  • Plate reader (optional, for OD measurement)

Procedure:

  • Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column. To the first column, add 200 µL of the test compound stock solution (at twice the highest desired final concentration).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and then transferring 100 µL from the second column to the third, and so on, down to the last column.[7] Discard the final 100 µL from the last column. This creates a gradient of decreasing compound concentrations across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[7]

  • Inoculation: Inoculate all wells (except for a sterility control well which contains only broth) with 10 µL of the standardized bacterial inoculum.[7] Ensure a growth control well (broth + bacteria, no compound) is included.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours with continuous shaking (160 RPM) if available.[6]

  • MIC Determination: The MIC is the lowest concentration of the derivative at which no visible bacterial growth (turbidity) is observed.[6][7] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC is the well with the lowest concentration that has an OD similar to the sterility control.

References

Application Notes and Protocols: 1-Methyl-1H-imidazole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its rigid imidazole core, substituted with a reactive carboxylic acid and a methyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The imidazole moiety itself is a well-known pharmacophore present in numerous approved drugs, capable of participating in various biological interactions. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on its application in the discovery of metallo-β-lactamase inhibitors.

Key Applications

This compound and its close analogs serve as crucial starting materials for the synthesis of compounds targeting a variety of therapeutic areas, including:

  • Infectious Diseases: As a scaffold for the development of potent metallo-β-lactamase (MBL) inhibitors to combat antibiotic resistance.

  • Neurological Disorders: As a building block for agents with potential activity in treating conditions like Alzheimer's disease and schizophrenia.

  • Antifungal and Antibacterial Agents: The imidazole core is a common feature in many antimicrobial compounds.

Data Presentation: Biological Activity of Imidazole-2-Carboxylic Acid Derivatives

The following table summarizes the inhibitory activity of a series of 1H-imidazole-2-carboxylic acid derivatives against Verona Integron-encoded Metallo-β-lactamase 2 (VIM-2), a key enzyme responsible for bacterial resistance to β-lactam antibiotics. While these derivatives are not all N-methylated, they highlight the potential of the imidazole-2-carboxylic acid scaffold.

Compound IDModification on Imidazole RingR Group on CarboxamideIC50 (µM) for VIM-2
1a N-HBenzyl> 50
1b N-H4-Fluorobenzyl25.3
1c N-H2-Thienylmethyl12.1
2a N-MethylBenzyl8.5
2b N-Methyl4-Fluorobenzyl3.2
2c N-Methyl2-Thienylmethyl1.1

Data is illustrative and based on reported structure-activity relationship studies of similar compounds.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Methyl-1H-imidazole-2-carboxamides

This protocol describes a standard amide coupling reaction to synthesize derivatives of this compound.

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C.

  • Amine Coupling:

    • To the activated carboxylic acid solution, add the desired amine (1.1 eq) and TEA (2.0 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Methyl-1H-imidazole-2-carboxamide.

Protocol 2: In Vitro Assay for Metallo-β-Lactamase Inhibition

This protocol outlines a general method for determining the IC50 value of a test compound against a metallo-β-lactamase, such as VIM-2.

Materials:

  • Purified metallo-β-lactamase (e.g., VIM-2)

  • Test compound (dissolved in DMSO)

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a solution of the MBL enzyme in assay buffer to each well.

    • Add varying concentrations of the test compound (typically in a serial dilution) to the wells. Include a control well with DMSO only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for 15-30 minutes.

  • Initiation of Reaction:

    • To each well, add a solution of nitrocefin in assay buffer to initiate the enzymatic reaction.

  • Measurement of Activity:

    • Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change that can be quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1-Methyl-1H-imidazole-2-carboxamide cluster_assay MBL Inhibition Assay start 1-Methyl-1H-imidazole- 2-carboxylic acid activation Carboxylic Acid Activation (EDC, HOBt) start->activation coupling Amide Coupling (Amine, TEA) activation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Purified Carboxamide Derivative purification->product inhibitor Test Compound product->inhibitor Evaluate Activity enzyme MBL Enzyme preincubation Pre-incubation enzyme->preincubation inhibitor->preincubation reaction Enzymatic Reaction preincubation->reaction substrate Nitrocefin substrate->reaction measurement Absorbance Measurement (490 nm) reaction->measurement analysis IC50 Determination measurement->analysis mbl_inhibition_pathway cluster_enzyme Metallo-β-Lactamase (MBL) Active Site cluster_antibiotic β-Lactam Antibiotic cluster_inhibitor Imidazole-based Inhibitor Zn1 Zn²⁺ H2O H₂O Zn1->H2O activates inhibition Chelation of Zn²⁺ ions (Enzyme Inhibition) Zn2 Zn²⁺ beta_lactam β-Lactam Ring H2O->beta_lactam Nucleophilic Attack hydrolysis Hydrolysis of β-Lactam Ring (Antibiotic Inactivation) beta_lactam->hydrolysis inhibitor 1-Methyl-1H-imidazole- 2-carboxamide Derivative inhibitor->Zn1 binds to inhibitor->Zn2 binds to

Application Note: Streamlined Esterification Protocols for 1-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-imidazole-2-carboxylic acid and its ester derivatives are pivotal building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The ester moiety can serve as a protective group, enhance solubility, or be a key pharmacophore. This document provides detailed experimental protocols for two robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier esterification and the mild Steglich esterification.

Experimental Protocols

Two primary methods for the esterification of this compound are presented below. The choice of method will depend on the desired ester, the scale of the reaction, and the presence of other functional groups on the starting material.

Method 1: Fischer-Speier Esterification

This acid-catalyzed method is a straightforward and cost-effective approach, particularly suitable for simple primary and secondary alcohols.[1][2][3][4][5][6] The reaction is an equilibrium process, and to achieve high yields, it is typically conducted using a large excess of the alcohol, which also serves as the solvent.[1][2]

Materials and Reagents:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also act as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or distillation if necessary.

Method 2: Steglich Esterification

The Steglich esterification is a milder, coupling agent-mediated method that is performed at room temperature.[7][8][9][10] It is particularly advantageous for substrates that are sensitive to acidic conditions and for the formation of esters from secondary and tertiary alcohols.[8][11]

Materials and Reagents:

  • This compound

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another aprotic solvent

  • Hexanes or ethyl acetate for precipitation of dicyclohexylurea (DCU)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel or filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the stirring solution in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC in anhydrous dichloromethane dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane or hexanes.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Data Presentation: Comparison of Esterification Methods

ParameterFischer EsterificationSteglich Esterification
Catalyst/Reagent Strong acid (e.g., H₂SO₄, TsOH)DCC or EDC, DMAP
Solvent Excess alcoholAprotic solvent (e.g., DCM)
Temperature RefluxRoom Temperature
Reaction Time 4 - 24 hours12 - 24 hours
Byproducts WaterDicyclohexylurea (DCU)
Workup Neutralization, ExtractionFiltration, Extraction
Advantages Cost-effective, simple reagentsMild conditions, good for sensitive substrates
Disadvantages Harsh conditions, equilibrium reactionMore expensive reagents, DCU removal

Visualizations

Experimental Workflow for Esterification

Esterification_Workflow cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification f_start Mix Carboxylic Acid, Alcohol, and Acid Catalyst f_reflux Reflux Reaction Mixture f_start->f_reflux f_neutralize Neutralize with NaHCO₃ f_reflux->f_neutralize f_extract Extract with Organic Solvent f_neutralize->f_extract f_dry Dry and Concentrate f_extract->f_dry f_purify Purify Product f_dry->f_purify s_start Mix Carboxylic Acid, Alcohol, DMAP, and Solvent s_add_dcc Add DCC/EDC at 0°C s_start->s_add_dcc s_react Stir at Room Temperature s_add_dcc->s_react s_filter Filter DCU Precipitate s_react->s_filter s_wash Wash with Acid, Base, Brine s_filter->s_wash s_dry Dry and Concentrate s_wash->s_dry s_purify Purify Product s_dry->s_purify

Caption: General experimental workflows for Fischer and Steglich esterification.

Logical Relationship of Esterification Components

Esterification_Components cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products carboxylic_acid 1-Methyl-1H-imidazole- 2-carboxylic acid ester Ester Product carboxylic_acid->ester alcohol Alcohol (R-OH) alcohol->ester catalyst Catalyst / Coupling Agent catalyst->ester solvent Solvent solvent->ester temperature Temperature temperature->ester byproduct Byproduct ester->byproduct formed with

Caption: Key components and their relationships in an esterification reaction.

References

Application Notes and Protocols: 1-Methyl-1H-imidazole-2-carboxylic Acid in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a foundational scaffold in the development of numerous antifungal agents, with many established drugs like miconazole and ketoconazole featuring this heterocyclic core.[1][2] These agents traditionally function by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] The disruption of ergosterol production leads to altered membrane permeability and, ultimately, fungal cell death.[4] 1-Methyl-1H-imidazole-2-carboxylic acid, while not extensively documented as a potent antifungal agent in its own right, serves as a valuable and versatile building block for the synthesis of novel imidazole-based derivatives with potential antifungal activity.[5] Its structure allows for various chemical modifications to explore new structure-activity relationships (SAR) and potentially overcome existing challenges such as drug resistance.

These application notes provide an overview of the utility of this compound as a scaffold, with detailed protocols for the synthesis and evaluation of its derivatives as potential antifungal agents, drawing upon established methodologies for imidazole compounds.

Application: A Scaffold for Novel Antifungal Agents

This compound is a key synthetic intermediate for creating libraries of imidazole derivatives. The carboxylic acid functional group is particularly amenable to modification, allowing for the synthesis of esters, amides, and other derivatives.[6][7][8] This enables the exploration of how different substituents at the 2-position of the imidazole ring influence antifungal potency, spectrum of activity, and pharmacokinetic properties.

One notable example of derivatives from a 1-methyl-imidazole core are (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides. These compounds have demonstrated significant antifungal activity against Candida species, including fluconazole-resistant strains.[9][10] Interestingly, their mechanism of action appears to differ from traditional azole antifungals, as they do not inhibit ergosterol synthesis but rather induce the production of reactive oxygen species (ROS), suggesting a novel pathway for antifungal intervention.[9][10]

Quantitative Data Summary

Compound ClassRepresentative CompoundFungal StrainMIC (μg/mL)Reference
Imidazole DerivativeCompound 15 Candida albicans0.125[11]
Imidazole DerivativeCompound 19 Resistant C. glabrata0.25[11]
Amide ImidazoleCompound YW01 Candida albicans8[7]
Amide ImidazoleCompound YW01 Candida tropicalis4[7]
Carboxylic Acid AmideCompound 3c Pythium aphanidermatum16.75 (EC50)[8]
Carboxylic Acid AmideCompound 3c Rhizoctonia solani19.19 (EC50)[8]
2,4-Dienone ImidazoleCompound 31 Candida spp.0.5 - 8[12]
2,4-Dienone ImidazoleCompound 42 Candida spp.2 - 32[12]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (Amide Synthesis Example)

This protocol describes a general method for the synthesis of N-substituted 1-methyl-1H-imidazole-2-carboxamides, a common strategy for creating libraries of derivatives for screening.

Materials:

  • This compound

  • Thionyl chloride or a suitable coupling agent (e.g., HBTU)

  • A diverse library of primary or secondary amines

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Triethylamine or another suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours to form the acyl chloride.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.

    • Slowly add the acyl chloride solution to the amine solution at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified amide derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against pathogenic fungi, following established standards.

Materials:

  • Synthesized 1-methyl-1H-imidazole-2-carboxamide derivatives

  • Standard antifungal drug (e.g., Fluconazole) as a positive control

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Dissolve the synthesized compounds and the standard drug in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Antifungal_Development_Workflow Scaffold 1-Methyl-1H-imidazole- 2-carboxylic acid Scaffold Synthesis Derivative Synthesis (e.g., Amidation, Esterification) Scaffold->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Antifungal Screening (MIC Assay) Purification->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for antifungal drug development using a core scaffold.

Ergosterol_Inhibition_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane (Altered Permeability) Ergosterol->Membrane Incorporation Death Fungal Cell Death Membrane->Death Imidazole Imidazole Antifungals Imidazole->Ergosterol Inhibition

Caption: General mechanism of action for traditional imidazole antifungals.

ROS_Mechanism_Pathway cluster_fungal_cell_ros Fungal Cell ROS Reactive Oxygen Species (ROS) Generation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Cell Death Cell_Damage->Apoptosis Imidazole_Derivative 1-Methyl-Imidazole Derivative Imidazole_Derivative->ROS Induction

Caption: Proposed ROS-mediated antifungal mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses common issues that may lead to low yield during the synthesis of this compound, focusing on the two primary synthetic routes: oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde and direct carboxylation of 1-methylimidazole.

Route 1: Oxidation of 1-Methyl-1H-imidazole-2-carboxaldehyde

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yields in this oxidation reaction are often attributed to several factors:

  • Incomplete Reaction: The oxidation of the aldehyde to the carboxylic acid may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or a suboptimal amount of the oxidizing agent.

  • Side Reactions: The most common side reaction is the decarboxylation of the desired product, which is particularly prone to occur at elevated temperatures.[1][2]

  • Product Loss During Workup: The product may be lost during the extraction and purification steps. As a water-soluble compound, it can be challenging to extract efficiently from aqueous solutions.

  • Purity of Starting Material: The purity of the starting 1-methyl-1H-imidazole-2-carboxaldehyde is crucial. Impurities can interfere with the oxidation reaction.

Q2: I suspect decarboxylation is occurring. How can I prevent this?

A2: Decarboxylation is a known issue, especially with heating.[1][2] To minimize this:

  • Maintain Low Temperatures: Conduct the reaction and all subsequent workup steps at or below room temperature. Avoid any unnecessary heating.

  • Removal of Water: When removing water after the reaction, use a rotary evaporator at low temperature and high vacuum.[1]

Q3: What is the optimal oxidizing agent and what are the ideal reaction conditions?

A3: A common and effective method is the use of hydrogen peroxide in an aqueous solution.[1][2] While various oxidizing agents can be used for aldehyde to carboxylic acid conversions, such as potassium permanganate or chromic acid, hydrogen peroxide is a milder option that can provide high yields under the right conditions.[3][4]

ParameterRecommended ConditionNotes
Oxidizing Agent 30% Hydrogen Peroxide (H₂O₂)A slight excess may be required.
Solvent WaterThe reaction is typically performed in an aqueous medium.
Temperature Room Temperature (approx. 20-25°C)Crucial to avoid decarboxylation.[1][2]
Reaction Time Up to 72 hoursThe reaction can be slow at room temperature.[2]

Q4: I'm having trouble isolating the product after the reaction. What is the best purification strategy?

A4: this compound is a polar molecule with some water solubility, which can complicate extraction.

  • Solvent Removal: After the reaction is complete, remove the water under reduced pressure at a low temperature.[1][2]

  • Washing: The resulting solid can be washed with a mixture of diethyl ether and water (e.g., a 4:1 ratio) to remove unreacted starting material and other organic impurities.[2]

  • Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed.

Route 2: Direct Carboxylation of 1-Methylimidazole

Q1: I am attempting a direct carboxylation of 1-methylimidazole using n-butyllithium and CO₂, but the yield is poor. What could be the issue?

A1: This reaction is highly sensitive to atmospheric moisture and oxygen. Key factors for a successful reaction include:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The initial lithiation step with n-butyllithium is typically performed at a very low temperature (e.g., -78 °C) to prevent side reactions.

  • Purity of Reagents: The 1-methylimidazole should be pure and dry. The n-butyllithium solution should be titrated to determine its exact concentration.

  • CO₂ Addition: The carbon dioxide source (dry ice or CO₂ gas) must be completely dry.

Q2: What are common side reactions in the direct carboxylation of 1-methylimidazole?

A2: Several side reactions can occur:

  • Reaction with Water: Traces of water will quench the n-butyllithium, preventing the lithiation of the imidazole ring.

  • Multiple Carboxylations: While less common at the 2-position due to steric hindrance, multiple additions of CO₂ are a possibility.

  • Reaction at Other Positions: Lithiation can potentially occur at other positions on the imidazole ring, leading to a mixture of products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is adapted from established procedures for the oxidation of imidazole-2-carboxaldehydes.[1][2]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a slight molar excess of 30% hydrogen peroxide to the stirred solution at room temperature.

  • Allow the reaction to stir at room temperature for up to 72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the water under reduced pressure using a rotary evaporator, ensuring the bath temperature remains low to prevent decarboxylation.

  • To the resulting solid, add a mixture of diethyl ether and water (4:1 ratio) and stir to wash away impurities.

  • Filter the solid product and dry it under high vacuum.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Negative complete Reaction Complete check_reaction->complete Positive troubleshoot_incomplete Increase Reaction Time Adjust Stoichiometry Verify Reagent Quality incomplete->troubleshoot_incomplete troubleshoot_incomplete->check_reaction end Improved Yield troubleshoot_incomplete->end check_decarboxylation Suspect Decarboxylation? complete->check_decarboxylation mitigate_decarboxylation Maintain Low Temperature During Reaction and Workup check_decarboxylation->mitigate_decarboxylation Yes check_workup Review Workup Procedure check_decarboxylation->check_workup No yes_decarboxylation Yes no_decarboxylation No mitigate_decarboxylation->check_workup mitigate_decarboxylation->end workup_issue Potential Product Loss During Extraction/Purification check_workup->workup_issue optimize_workup Optimize Extraction Solvents Refine Purification Technique workup_issue->optimize_workup check_starting_material Verify Purity of Starting Material workup_issue->check_starting_material No Issues Found optimize_workup->check_starting_material optimize_workup->end impure_sm Impure Starting Material check_starting_material->impure_sm purify_sm Purify Starting Material impure_sm->purify_sm impure_sm->end No Impurities Found purify_sm->start

Caption: A flowchart for troubleshooting low yield in the synthesis.

Synthesis Pathway: Oxidation Route

Synthesis_Pathway reactant 1-Methyl-1H-imidazole-2-carboxaldehyde reagents H₂O₂ / H₂O Room Temperature reactant->reagents product This compound heat Heat product->heat reagents->product side_reaction Decarboxylation (Side Reaction) decarbox_product 1-Methyl-1H-imidazole side_reaction->decarbox_product heat->side_reaction

Caption: The chemical reaction pathway for the oxidation synthesis.

References

Technical Support Center: Purification of Crude 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-Methyl-1H-imidazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized by oxidation of 1-Methyl-1H-imidazole-2-carboxaldehyde?

A1: The most common impurity is the unreacted starting material, 1-Methyl-1H-imidazole-2-carboxaldehyde. Depending on the reaction conditions, other potential impurities may include byproducts from over-oxidation or side reactions, as well as residual solvents used in the synthesis.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a dry and cool place. For long-term storage, keeping it in a freezer at temperatures under -20°C is advisable.[1]

Q3: Is this compound sensitive to heat?

A3: Yes, heating this compound can cause decarboxylation.[1][2] Therefore, it is crucial to avoid excessive temperatures during purification and handling.

Q4: What is the appearance and melting point of pure this compound?

A4: Pure this compound is a white to off-white crystalline solid.[1][3][4] Its melting point is reported to be around 104 °C, at which it may also begin to decompose.[3][4][5]

Troubleshooting Guides

Recrystallization

Problem: Low recovery of purified product after recrystallization.

  • Possible Cause 1: The compound is too soluble in the chosen solvent even at low temperatures.

    • Suggested Solution: Try a different solvent or a solvent mixture. If using a single solvent, select one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test small batches with solvents like water, ethanol, or mixtures thereof. The compound is cited as being slightly soluble in water and methanol.[1]

  • Possible Cause 2: Not enough cooling time or temperature is not low enough.

    • Suggested Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least an hour to maximize crystal formation.

  • Possible Cause 3: The volume of solvent used was too large.

    • Suggested Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, leading to better crystal yield.

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

    • Suggested Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The presence of impurities is depressing the melting point and interfering with crystal lattice formation.

    • Suggested Solution: Try to remove the impurities by another method first, such as an acid-base extraction, before attempting recrystallization. Alternatively, try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise to induce crystallization.

ParameterWaterEthanolWater/Ethanol Mixture
Solubility (Hot) Moderately SolubleSolubleAdjustable
Solubility (Cold) Slightly Soluble[1]Moderately SolubleAdjustable
Typical Recovery Moderate to HighLow to ModeratePotentially High
Notes Good for removing non-polar impurities.Good for removing polar impurities.Ratio can be optimized for best recovery.
Column Chromatography

Problem: Poor separation of the desired product from impurities on a silica gel column.

  • Possible Cause 1: The mobile phase is too polar.

    • Suggested Solution: Decrease the polarity of the eluent. For example, if you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.

  • Possible Cause 2: The compound is streaking on the TLC plate and the column.

    • Suggested Solution: For carboxylic acids, streaking on silica gel is common. Adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase can often resolve this issue by protonating the carboxylate, making it less polar and reducing its interaction with the silica.

  • Possible Cause 3: The column was not packed properly.

    • Suggested Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.

Stationary PhaseMobile Phase SystemModifierExpected Elution Order
Silica GelHexanes/Ethyl Acetate (e.g., gradient from 9:1 to 1:1)0.5 - 1% Acetic Acid1. Non-polar impurities2. 1-Methyl-1H-imidazole-2-carboxaldehyde3. This compound
Silica GelDichloromethane/Methanol (e.g., gradient from 99:1 to 9:1)0.5 - 1% Acetic Acid1. Non-polar impurities2. 1-Methyl-1H-imidazole-2-carboxaldehyde3. This compound
Acid-Base Extraction

Problem: An emulsion forms between the organic and aqueous layers, preventing separation.

  • Possible Cause: Vigorous shaking of the separatory funnel.

    • Suggested Solution: Gently invert the separatory funnel several times to mix the layers instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

Problem: Low yield of the product after acidification and extraction.

  • Possible Cause 1: Incomplete extraction from the organic layer.

    • Suggested Solution: Perform multiple extractions (2-3 times) with the basic solution to ensure all the carboxylic acid is transferred to the aqueous layer.

  • Possible Cause 2: Insufficient acidification.

    • Suggested Solution: After making the aqueous layer basic to extract the acid, ensure you acidify it sufficiently to fully protonate the carboxylate and cause the product to precipitate or be extractable back into an organic solvent. Check the pH with litmus paper or a pH meter to ensure it is acidic (pH < 4).

  • Possible Cause 3: The product has some solubility in the aqueous layer even in its neutral form.

    • Suggested Solution: After acidifying the aqueous layer, extract the product with several portions of an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture gently while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexanes:ethyl acetate with 1% acetic acid).

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently mix the layers and then allow them to separate. The this compound will be deprotonated and move into the aqueous layer, while neutral impurities like the starting aldehyde will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH < 4). The purified carboxylic acid should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and dry it under vacuum.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with Aqueous Base dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Impurities) separate->organic_layer Contains neutral impurities aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify Aqueous Layer isolate Isolate Pure Product acidify->isolate aqueous_layer->acidify

Caption: Workflow for Acid-Base Extraction Purification.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem? start->recrystallization column Column Chromatography Problem? start->column extraction Extraction Problem? start->extraction low_recovery_rec Low Recovery recrystallization->low_recovery_rec Yes oiling_out Oiling Out recrystallization->oiling_out Yes poor_sep_col Poor Separation column->poor_sep_col Yes streaking Streaking column->streaking Yes emulsion Emulsion Formation extraction->emulsion Yes low_yield_ext Low Yield extraction->low_yield_ext Yes solution1 Optimize solvent system or cooling process. low_recovery_rec->solution1 solution2 Use lower boiling point solvent. oiling_out->solution2 solution3 Adjust mobile phase polarity. poor_sep_col->solution3 solution4 Add acid to mobile phase. streaking->solution4 solution5 Gentle mixing and add brine. emulsion->solution5 solution6 Ensure complete extraction and acidification. low_yield_ext->solution6

Caption: Troubleshooting Decision Tree for Purification Issues.

References

Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common side products encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The most frequently encountered side product is 1-methylimidazole , which arises from the decarboxylation of the desired product, this compound. This is particularly prevalent when the reaction mixture is heated.[1][2] Other potential side products include unreacted starting material, 1-methyl-1H-imidazole-2-carboxaldehyde , and 1-methyl-1H-imidazole-2-methanol , which can be formed under certain conditions. Impurities from the synthesis of the starting materials may also be present.

Q2: How can I minimize the formation of 1-methylimidazole?

A2: To minimize the formation of 1-methylimidazole, it is crucial to avoid excessive heating during the reaction and work-up steps.[1][2] Decarboxylation is a thermally driven process. Maintaining a controlled temperature throughout the synthesis and purification is the most effective way to prevent the loss of the carboxylic acid group.

Q3: What leads to the formation of 1-methyl-1H-imidazole-2-methanol as a side product?

A3: The formation of 1-methyl-1H-imidazole-2-methanol is less common but can occur if the reaction conditions favor a disproportionation reaction of the starting aldehyde, similar to a Cannizzaro-type reaction. This is more likely to happen in the presence of a strong base. Careful control of pH and avoiding strongly basic conditions can help prevent this side reaction.

Q4: Can impurities in the starting material, 1-methyl-1H-imidazole-2-carboxaldehyde, affect the reaction?

A4: Yes, impurities in the starting aldehyde can lead to the formation of side products. The synthesis of 1-methyl-1H-imidazole-2-carboxaldehyde itself can generate byproducts. For instance, the Radziszewski reaction, a common method for synthesizing the imidazole core, can result in various side products if not optimized.[3][4] It is recommended to use highly pure starting material to ensure a clean reaction.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound, focusing on the identification and mitigation of side products.

Observed Issue Potential Cause Troubleshooting Steps Expected Outcome
Significant presence of 1-methylimidazole in the final product. Decarboxylation of the desired product due to excessive heat.[1][2]- Maintain a reaction temperature at or below 20°C. - During work-up, remove the solvent under reduced pressure at room temperature. - Avoid any prolonged heating of the isolated product.Reduced levels of 1-methylimidazole impurity.
Presence of unreacted 1-methyl-1H-imidazole-2-carboxaldehyde. Incomplete oxidation.- Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide). - Extend the reaction time, monitoring the progress by TLC or HPLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture.Complete conversion of the starting aldehyde to the carboxylic acid.
Detection of 1-methyl-1H-imidazole-2-methanol. Cannizzaro-type side reaction.- Maintain a neutral or slightly acidic pH during the reaction. - Avoid the use of strong bases.Minimal to no formation of the alcohol byproduct.
Appearance of multiple unidentified impurities. Impure starting materials or complex side reactions.- Verify the purity of 1-methyl-1H-imidazole-2-carboxaldehyde before use. - Consider purifying the starting material if significant impurities are detected. - Analyze the reaction mixture by HPLC-MS to identify the unknown impurities and their potential origin.A cleaner reaction profile with fewer side products.

Experimental Protocols

Synthesis of this compound from 1-methyl-1H-imidazole-2-carboxaldehyde

This protocol is based on the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde using hydrogen peroxide.[1]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Water (deionized)

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in water at room temperature (20°C).

  • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution of the aldehyde.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After the reaction is complete, remove the water under high vacuum at room temperature.

  • The resulting solid is this compound. Further washing with a mixture of diethyl ether and water can be performed to remove any residual peroxide, although it may not be necessary if the water is thoroughly removed under vacuum.[1]

Note: It is crucial to avoid heating the product to prevent decarboxylation.[1][2]

Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of the main side product, 1-methylimidazole, through decarboxylation.

Synthesis_Pathway Start 1-Methyl-1H-imidazole-2-carboxaldehyde Oxidation Oxidation (H₂O₂) Start->Oxidation Reaction Product This compound Oxidation->Product Desired Product Decarboxylation Decarboxylation (Heat) Product->Decarboxylation Side Reaction SideProduct 1-Methylimidazole Decarboxylation->SideProduct

Caption: Synthetic pathway and major side reaction.

This technical support center provides a foundational understanding of the common side products in the synthesis of this compound. For more complex issues, further analysis of your specific reaction conditions and materials is recommended.

References

Preventing decarboxylation of imidazole-2-carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazole-2-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges associated with the synthesis of these valuable compounds, with a particular focus on preventing unwanted decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My imidazole-2-carboxylic acid is decarboxylating during the final purification step. What is the most likely cause?

The most common cause of decarboxylation is excessive heat.[1][2] Imidazole-2-carboxylic acids are often thermally labile. It is crucial to avoid high temperatures during workup and purification.

Q2: At what temperature does decarboxylation of imidazole-2-carboxylic acid typically occur?

While the exact temperature can vary based on the specific substitution pattern of the imidazole ring and the solvent system, it is generally recommended to avoid heating.[1][2] For instance, in the synthesis of the parent 1H-imidazole-2-carboxylic acid, a note is explicitly made that heating during the removal of water can cause decarboxylation.[1][2] For N-substituted imidazolium-2-carboxylates, decarboxylation temperatures can range from as low as 108°C to over 180°C, depending on the substituents.[3]

Q3: How do substituents on the imidazole ring affect the stability of the carboxylic acid?

Substituents on the imidazole ring can have a significant impact on the stability of the 2-carboxylic acid.

  • Steric Hindrance: Increasing the steric bulk of N-substituents can lower the decarboxylation temperature.[3][4] This is because steric strain can be relieved upon loss of the carboxyl group.

  • Electronic Effects: Increasing the electron density in the imidazole ring can enhance the stability of the C-COOH bond, making the compound less prone to decarboxylation.[3][4]

Q4: Are there any catalysts or reagents I should avoid to prevent unwanted decarboxylation?

Yes. Certain metals are known to catalyze the decarboxylation of heteroaromatic carboxylic acids. It is advisable to avoid contamination with or use of catalysts based on:

  • Silver (e.g., Ag₂CO₃, Silver acetate)[5][6]

  • Copper (e.g., Cu₂O)[6]

  • Palladium (e.g., Pd(OAc)₂)[5]

  • Gold[6]

Q5: Can the pH of my reaction or workup conditions influence decarboxylation?

While the provided literature primarily emphasizes temperature, the pH can play a role in the stability of carboxylic acids in general, and both acidic and basic conditions can catalyze decarboxylation in other keto acids.[7] For imidazole-2-carboxylic acids, it is best to maintain a neutral pH during workup and purification whenever possible to minimize potential catalysis of decarboxylation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of desired imidazole-2-carboxylic acid, with imidazole as a major byproduct. Decarboxylation has occurred during the reaction or workup.- Lower Reaction Temperature: If the synthesis allows, perform the reaction at or below room temperature.[7] - Avoid Heat During Workup: Use a rotary evaporator with a low-temperature water bath for solvent removal. Avoid distillation for purification.[7] - Mild Purification: Utilize purification techniques that do not require heat, such as crystallization at low temperatures or column chromatography at room temperature.[7]
Difficulty in isolating the product after carboxylation of a lithiated imidazole. The imidazole-2-carboxylic acid may be unstable under the reaction or workup conditions.- Use a Protecting Group Strategy: Protect the imidazole nitrogen (e.g., with a dialkoxymethyl group) before lithiation and carboxylation. The protecting group can be removed under mild, often neutral or slightly acidic, aqueous conditions.[8] - In-situ Functionalization: Consider converting the unstable carboxylic acid to a more stable derivative (e.g., an ester or amide) in a one-pot fashion without isolating the acid itself.[9]
Product loss during storage. Imidazole-2-carboxylic acids can have limited long-term stability.[9]- Store as a Salt: Consider storing the compound as a stable salt. - Store under Inert Atmosphere: Store the solid product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. - Convert to a Stable Derivative: For long-term storage, conversion to a stable ester or amide may be the best option.

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-2-Carboxylic Acid via Oxidation of Imidazole-2-Carboxaldehyde at Room Temperature

This protocol is adapted from a known procedure and is designed to minimize the risk of decarboxylation by avoiding heat.[1][2]

Materials:

  • Imidazole-2-carboxaldehyde

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 ml) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.

  • Allow the reaction to stir at room temperature for 72 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure (rotary evaporation) at room temperature. Crucially, do not heat the water bath.

  • The resulting white crystalline solid is then washed with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

  • Dry the solid under vacuum to yield 1H-imidazole-2-carboxylic acid.

Protocol 2: Synthesis via a Protected Intermediate (Conceptual)

This protocol outlines a general strategy for synthesizing 2-substituted imidazole-2-carboxylic acids using a protecting group to enhance stability during synthesis. This is based on the principle of using a dialkoxymethyl protecting group.[8]

Materials:

  • Substituted imidazole

  • Triethyl orthoformate

  • Strong base (e.g., n-butyllithium)

  • Dry ice (solid CO₂)

  • Anhydrous solvent (e.g., THF or ether)

  • Aqueous workup solution (e.g., dilute HCl or water)

Procedure:

  • Protection: React the starting imidazole with an orthoformate (e.g., triethyl orthoformate) to form the N-dialkoxymethyl protected imidazole.

  • Lithiation: Dissolve the protected imidazole in an anhydrous solvent and cool to a low temperature (e.g., -40°C to -78°C). Add a strong base such as n-butyllithium to deprotonate the C-2 position.

  • Carboxylation: Quench the lithiated intermediate with an excess of crushed dry ice. Allow the reaction to warm to room temperature.

  • Deprotection and Workup: Add an aqueous solution to hydrolyze the protecting group and protonate the carboxylate. The mildness of the deprotection is a key advantage, often proceeding under neutral or slightly acidic conditions at room temperature.

  • Purification: Extract the product into a suitable solvent and purify using non-thermal methods like crystallization or room-temperature column chromatography.

Visual Guides

Workflow for Troubleshooting Decarboxylation

G Troubleshooting Workflow start Low Yield of Imidazole-2-Carboxylic Acid check_byproduct Imidazole byproduct detected? start->check_byproduct decarboxylation Decarboxylation is likely check_byproduct->decarboxylation Yes no_decarboxylation Other side reaction or incomplete conversion check_byproduct->no_decarboxylation No temp_check Was heat used in reaction or workup? decarboxylation->temp_check Review Synthesis Conditions reduce_temp Action: Lower temperature, use non-thermal purification temp_check->reduce_temp Yes catalyst_check Were potential decarboxylation catalysts present? (e.g., Ag, Cu, Pd) temp_check->catalyst_check No remove_catalyst Action: Eliminate source of catalytic metal catalyst_check->remove_catalyst Yes consider_other Consider protecting group strategy for increased stability catalyst_check->consider_other No

Caption: A decision tree to diagnose and resolve decarboxylation issues.

General Reaction Pathway and Competing Decarboxylation

G Synthesis vs. Decarboxylation cluster_synthesis Desired Synthesis Pathway cluster_decarboxylation Undesired Decarboxylation Pathway Precursor Precursor Imidazole-2-COOH Imidazole-2-COOH Precursor->Imidazole-2-COOH Carboxylation (e.g., R-Li + CO2 or R-CHO + H2O2) Imidazole-2-COOH_2 Imidazole-2-COOH Imidazole Imidazole + CO2 Imidazole-2-COOH_2->Imidazole Heat / Catalyst CO2 CO2

Caption: The desired synthesis pathway versus the competing decarboxylation side reaction.

References

Technical Support Center: Optimizing Amide Coupling Conditions for 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing amide coupling reactions involving 1-Methyl-1H-imidazole-2-carboxylic acid. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve high yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for this compound?

A1: While a variety of coupling reagents can be used, uronium/aminium salts and phosphonium salts are generally the most effective for achieving high yields and minimizing side reactions with heteroaromatic carboxylic acids like this compound.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. It is known for its high reactivity, fast reaction times, and low rates of epimerization, making it suitable for challenging couplings.[1] A similar coupling with the isomeric 1-methyl-1H-imidazole-5-carboxylic acid using HATU resulted in high yields (83-86%).[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also very effective and widely used.[3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is an excellent phosphonium-based alternative, known for clean reactions and is particularly useful in situations where guanidinylation of the amine is a concern.[4][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure is a cost-effective option. However, it may require longer reaction times and careful optimization to achieve high yields, especially with less nucleophilic amines.[6][7]

Q2: Which bases are recommended for this coupling reaction?

A2: A non-nucleophilic, sterically hindered amine base is crucial to prevent unwanted side reactions.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most commonly used and highly recommended base for couplings with HATU, HBTU, and PyBOP.[8]

  • Triethylamine (TEA) can also be used, but DIPEA is often preferred to minimize side reactions.

  • For EDC/HOBt couplings, a base like DIPEA is also typically required to neutralize the amine salt and facilitate the reaction.[9]

Q3: What are the optimal solvents for this reaction?

A3: The choice of solvent is critical for ensuring the solubility of all reactants and facilitating the reaction.

  • N,N-Dimethylformamide (DMF) is the most common and generally effective solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[10]

  • Dichloromethane (DCM) can be a good alternative, particularly for less polar substrates and easier workup.

  • Acetonitrile (ACN) has also been shown to be effective, especially in protocols involving EDC.[11] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[6]

Q4: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A4: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete activation of the carboxylic acid, use of a non-anhydrous solvent, or issues with the nucleophilicity of the amine.[6]

Q5: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A5: With uronium/aminium reagents like HATU and HBTU, a potential side reaction is the formation of a guanidinium byproduct by reaction of the coupling reagent with the amine.[5] To minimize this, it is recommended to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. For chiral amines, racemization can be a concern. Using additives like HOBt or HOAt, and maintaining a low reaction temperature can help suppress racemization.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Switch to a more powerful coupling reagent like HATU or PyBOP.[3][4]- Ensure your coupling reagent is not degraded; use a fresh bottle.
Hydrolysis of the activated intermediate.- Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[6]- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor nucleophilicity of the amine.- Increase the equivalents of the amine (e.g., 1.2-1.5 eq).- Consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.
Incorrect reaction temperature.- While most couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary for sluggish reactions. Monitor for potential degradation.
Multiple Spots on TLC (Side Products) Guanidinylation of the amine.- Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[10]
Racemization of a chiral amine.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).- If using a carbodiimide like EDC, ensure an additive such as HOBt or Oxyma is included.[1]
Unreacted starting material.- Increase the reaction time.- Increase the equivalents of the coupling reagent and/or the amine.
Difficult Purification Water-soluble byproducts from EDC.- Perform an aqueous workup, washing the organic layer with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove the urea byproduct and excess reagents.[7]
Excess coupling reagent or base.- Use a minimal excess of reagents.- Quench the reaction with a small amount of water or aqueous ammonium chloride before workup.

Experimental Protocols

Protocol 1: High-Yield Coupling using HATU

This protocol is recommended for most applications, including couplings to less reactive or sterically hindered amines.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 2 minutes.

  • Activation: Add HATU (1.1-1.2 eq) in one portion. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if necessary), 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a good starting point for routine couplings where cost is a consideration.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Add anhydrous DMF or DCM to achieve a concentration of approximately 0.1-0.2 M and stir to dissolve.

  • Base Addition: Add DIPEA (2.0 eq) and stir the mixture for 5 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute with ethyl acetate and follow the same washing procedure.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical conditions and expected outcomes for the amide coupling of substituted imidazole carboxylic acids. Yields are highly substrate-dependent and should be considered as a general guide.

Coupling ReagentAdditiveBaseSolventTemperatureTimeTypical Yield RangeReference
HATU NoneDIPEADMFRoom Temp.2-16 h80-95%[2]
HBTU HOBt (optional)DIPEADMFRoom Temp.2-16 h75-90%[3]
PyBOP HOBt (optional)DIPEADMF/DCMRoom Temp.2-16 h75-90%[4]
EDC HOBtDIPEADMF/DCM0 °C to RT12-24 h50-85%[9]
SOCl₂ NonePyridine/TEADCM/Toluene0 °C to Reflux2-12 h40-70%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Methyl-1H-imidazole- 2-carboxylic acid in anhydrous solvent add_base Add Base (e.g., DIPEA) start->add_base add_reagent Add Coupling Reagent (e.g., HATU) add_base->add_reagent preactivate Pre-activate (15-30 min) add_reagent->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (2-16 h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Work-up quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: General experimental workflow for the amide coupling of this compound.

troubleshooting_guide cluster_activation Activation Issues cluster_conditions Reaction Conditions cluster_amine Amine Reactivity start Low Yield or No Reaction check_reagent Check Coupling Reagent Quality start->check_reagent check_solvent Ensure Anhydrous Solvent start->check_solvent increase_amine Increase Amine Equivalents start->increase_amine increase_reagent Increase Reagent Equivalents check_reagent->increase_reagent stronger_reagent Use Stronger Reagent (HATU/PyBOP) increase_reagent->stronger_reagent increase_temp Increase Temperature check_solvent->increase_temp increase_time Increase Reaction Time increase_temp->increase_time acyl_chloride Convert Acid to Acyl Chloride increase_amine->acyl_chloride

Caption: Troubleshooting logic for low-yield amide coupling reactions.

References

Technical Support Center: 1-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-1H-imidazole-2-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For optimal preservation, storage at -20°C is recommended.[1][2] The compound is known to be hygroscopic and temperature-sensitive, so protection from moisture and heat is crucial.[2][3]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is slightly soluble in water and methanol.[2] The solubility in aqueous solutions can be influenced by pH. For experimental purposes, the choice of solvent should be compatible with the downstream application.

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on the general behavior of imidazole carboxylic acids, the primary degradation pathways for this compound in solution are likely to be:

  • Decarboxylation: Especially when heated, the carboxylic acid group can be lost as carbon dioxide.[4]

  • Hydrolysis: While the imidazole ring is generally stable, the carboxylic acid group can participate in reactions, and extreme pH conditions can promote hydrolysis.

  • Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or through auto-oxidation.

  • Photodegradation: Exposure to UV or ambient light can lead to the degradation of imidazole compounds. It is advisable to protect solutions from light.

Q4: How can I monitor the stability of this compound in my solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments involving this compound in solution.

Issue 1: Precipitation or Cloudiness in Solution

  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Step: Verify the solvent's suitability and concentration. If using an aqueous buffer, the pH might be outside the optimal range for solubility. Consider adjusting the pH or using a co-solvent like methanol if it is compatible with your experiment.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting Step: Analyze the precipitate and the supernatant by HPLC or LC-MS to determine if degradation products have formed. Review the storage conditions of the solution (temperature, light exposure) and the solution's pH.

  • Possible Cause 3: Interaction with Other Components.

    • Troubleshooting Step: If your solution contains metal ions, they can coordinate with the imidazole and carboxylic acid moieties, potentially leading to the formation of insoluble complexes. Consider using a chelating agent if this is a suspected issue and if it does not interfere with your experiment.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause 1: Degradation of the Compound in Stock or Working Solution.

    • Troubleshooting Step: Prepare fresh solutions and repeat the experiment. It is recommended to analyze the solution's purity by HPLC before use, especially if it has been stored for an extended period. Protect solutions from light and store them at a low temperature (e.g., 2-8°C or -20°C) when not in use.

  • Possible Cause 2: pH Shift in the Solution.

    • Troubleshooting Step: The stability of this compound can be pH-dependent. Measure the pH of your solution before and after the experiment to check for any significant changes. Buffer your solutions appropriately to maintain a stable pH.

  • Possible Cause 3: Thermal Degradation.

    • Troubleshooting Step: Avoid exposing the solution to high temperatures for prolonged periods, as this can induce decarboxylation. If heating is necessary for your experiment, conduct a preliminary study to assess the compound's stability at the required temperature and duration.

Quantitative Stability Data (Illustrative)

Disclaimer: The following data is illustrative and based on the expected behavior of imidazole carboxylic acids. Actual stability data may vary and should be determined experimentally.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C.

pHHalf-life (t½) (Days)Primary Degradation Pathway
2.0> 90Stable
5.0> 90Stable
7.060Slow Oxidation
9.030Base-catalyzed Hydrolysis/Oxidation
12.05Rapid Base-catalyzed Hydrolysis

Table 2: Illustrative Temperature-Dependent Stability of this compound in pH 7.0 Buffer.

Temperature (°C)Half-life (t½) (Days)Primary Degradation Pathway
4> 180Stable
2560Slow Oxidation
4015Oxidation and Slow Decarboxylation
603Decarboxylation and Oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Water:Methanol 1:1) B Acid Hydrolysis (0.1 M HCl, RT & 60°C) A->B Expose to C Base Hydrolysis (0.1 M NaOH, RT & 60°C) A->C Expose to D Oxidative Degradation (3% H₂O₂, RT) A->D Expose to E Thermal Degradation (60°C in solution & solid) A->E Expose to F Photolytic Degradation (ICH Q1B guidelines) A->F Expose to G Withdraw Aliquots at Time Points (e.g., 0, 2, 6, 12, 24, 48h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Dilute to Suitable Concentration H->I J Analyze by Stability-Indicating HPLC-UV/MS Method I->J HPLC_Method_Workflow A Prepare Mobile Phases (A: Aqueous, B: Organic) B Equilibrate HPLC System with Initial Mobile Phase Composition A->B C Prepare Sample and Standard Solutions B->C D Inject Sample onto the Column C->D E Run Gradient Elution D->E F Detect Analytes by UV-Vis E->F G Integrate Peak Areas F->G H Calculate Purity and Degradation Products G->H Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products parent 1-Methyl-1H-imidazole- 2-carboxylic acid decarboxylated 1-Methyl-1H-imidazole (Decarboxylation) parent->decarboxylated Heat hydrolyzed Ring-Opened Products (Hydrolysis) parent->hydrolyzed Strong Acid/Base oxidized Oxidized Imidazole Derivatives parent->oxidized Oxidizing Agents photodegraded Various Photoproducts parent->photodegraded Light (UV/Vis)

References

Technical Support Center: Improving the Regioselectivity of Imidazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of this critical transformation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and achieve your desired N-alkylation products.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of unsymmetrically substituted imidazoles.

Question: My reaction is producing a mixture of N1- and N3-alkylated isomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a frequent challenge in the N-alkylation of unsymmetrical imidazoles, arising from the similar nucleophilicity of the two nitrogen atoms in the imidazolate anion.[1] The outcome of the reaction is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2] By systematically evaluating and modifying these factors, you can significantly favor the formation of one regioisomer over the other.

Troubleshooting Steps:

  • Analyze the Electronic and Steric Profile of Your Substrate:

    • Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring, such as a nitro group (-NO₂), decrease the nucleophilicity of the adjacent nitrogen atom (N3 when the substituent is at C4). This directs alkylation towards the more distant, more nucleophilic nitrogen (N1).[2] For instance, the alkylation of 4-nitroimidazole strongly favors the N1-alkylated product.[3]

    • Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[2][4] For example, the presence of a methyl group at the C2 position in 2-methyl-5-nitroimidazole directs alkylation to the N3 position due to steric hindrance from the nitro group.[3]

  • Modify the Reaction Conditions (Base and Solvent):

    • The choice of base and solvent can dramatically influence the isomeric ratio.[5] Strong, non-coordinating bases in polar aprotic solvents often provide different selectivity compared to weaker bases.

    • For N1-Alkylation: The use of a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) has been shown to be highly selective for N1-alkylation in analogous systems like indazoles.[5][6] This is often attributed to the formation of a specific ion pair that directs the alkylating agent.

    • Weaker Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used, but may offer less regiocontrol depending on the substrate.[5][6]

  • Consider the Alkylating Agent:

    • The size of the incoming electrophile plays a significant role. Increasing the steric bulk of the alkylating agent (e.g., moving from methyl iodide to isopropyl bromide) will increase the preference for alkylation at the less sterically hindered nitrogen atom.[2]

  • Employ a Protecting Group Strategy:

    • For complex syntheses where high regioselectivity is essential, the most reliable method is to use a protecting group on one of the nitrogen atoms.[5] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a common choice that can be used to protect one nitrogen, forcing alkylation to occur at the other.[7] The SEM group can then be selectively removed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion. In this anion, the negative charge is delocalized over both nitrogen atoms.[1][5]

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This attack displaces the leaving group and forms the new N-C bond, resulting in the N-alkylated imidazole product.[5]

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base depends on the acidity of your imidazole derivative (pKa) and the reactivity of your alkylating agent.

  • Strong Bases (e.g., NaH): These are necessary for weakly acidic imidazoles (those with electron-donating groups) or when using a less reactive alkylating agent. Reactions with strong bases require strictly anhydrous conditions to prevent quenching of the base.[5]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles bearing electron-withdrawing groups, which increase their acidity. They are also effective with highly reactive alkylating agents like benzyl bromide or alkyl iodides. These bases are generally easier and safer to handle than sodium hydride.[5]

Q3: Besides poor regioselectivity, what are other common side reactions?

A3: Several side reactions can occur:

  • Dialkylation: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt. This is more common with highly reactive alkylating agents, an excess of the alkylating agent, or at elevated temperatures.[4] To minimize this, use a slight excess of the imidazole starting material and add the alkylating agent slowly.[4]

  • C-Alkylation: Although less common, alkylation can sometimes occur at the C2 position of the imidazole ring, particularly if both nitrogen atoms are sterically hindered.[5]

  • Decomposition: Some imidazole derivatives or the N-alkylated products can be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a darkening of the reaction mixture.[5]

Q4: When should I consider using a protecting group?

A4: A protecting group strategy is advisable when:

  • You require a single regioisomer and other methods (optimization of base, solvent, etc.) have failed to provide sufficient selectivity.

  • Your molecule is complex with multiple reactive sites that could compete with the desired N-alkylation.

  • You need to synthesize a specific isomer that is disfavored by the inherent electronic and steric properties of your substrate. The use of a protecting group like SEM can provide complete control over the regiochemical outcome.[7]

Data Presentation

The following tables summarize quantitative data on the regioselectivity of imidazole N-alkylation under various conditions.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of a Substituted Indazole (Analogous to Imidazole)

BaseSolventTemperature (°C)Time (h)N1:N2 Ratio
Cs₂CO₃DMFRoom Temp161.4:1
K₂CO₃DMFRoom Temp161.5:1
Na₂CO₃DMFRoom Temp161.5:1
NaH THF 0 → Room Temp 2 >99:1
Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to imidazole. This highlights the significant directing effect of the NaH/THF system.[5]

Table 2: Regioselectivity in the Alkylation of Nitroimidazoles with Ethyl Bromoacetate

SubstrateBaseSolventTemperature (°C)Time (h)Predominant IsomerYield (%)
4-NitroimidazoleK₂CO₃AcetonitrileRoom Temp24N140
4-NitroimidazoleK₂CO₃Acetonitrile603N1 85
2-Methyl-5-nitroimidazoleK₂CO₃Acetonitrile601N3 96
Data from studies on nitroimidazole alkylation demonstrate how electronic effects (favoring N1 for 4-nitroimidazole) and steric effects (favoring N3 for 2-methyl-5-nitroimidazole) govern the regiochemical outcome.[3][5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃)

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF), add anhydrous potassium carbonate (1.1-1.5 equivalents).[5]

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to ensure adequate mixing.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, filter off the inorganic base and wash the solid with the reaction solvent. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.[2]

Protocol 2: General Procedure for Highly Regioselective N1-Alkylation using a Strong Base (e.g., NaH)

Caution: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle it under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF.

  • Imidazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the substituted imidazole (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[6]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselectivity_Factors Steric Steric Hindrance N1 N1-Alkylation (Less Hindered / More Nucleophilic) Steric->N1 Bulky Substituent or Alkylating Agent N3 N3-Alkylation (More Hindered / Less Nucleophilic) Steric->N3 Electronic Electronic Effects Electronic->N1 Electron-Withdrawing Group at C4/C5 Electronic->N3 Conditions Reaction Conditions Conditions->N1 e.g., NaH in THF Conditions->N3

Factors influencing N1 vs. N3 regioselectivity.

Experimental_Workflow Start Start: Unsymmetrical Imidazole Problem Problem: Poor Regioselectivity Start->Problem Analysis Analyze Substrate: Steric & Electronic Effects Problem->Analysis Protect Use Protecting Group (e.g., SEM-Cl) Problem->Protect For full control Modify Modify Reaction Conditions Analysis->Modify Base_Solvent Change Base/Solvent (e.g., NaH/THF for N1) Modify->Base_Solvent Alkyl_Agent Change Alkylating Agent (Vary Steric Bulk) Modify->Alkyl_Agent Check Check Regioselectivity (NMR, LC-MS) Base_Solvent->Check Alkyl_Agent->Check Protect->Check Check->Modify Not Selective Success Success: Desired Regioisomer Check->Success Selective

Troubleshooting workflow for poor N-alkylation regioselectivity.

References

Removal of impurities from 1-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities often originate from the synthetic route or degradation. The most prevalent impurities include:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde: The unreacted starting material from the oxidation synthesis.

  • 1-Methyl-1H-imidazole: Formed via thermal decarboxylation of the carboxylic acid, especially if exposed to high temperatures.[1]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A sharp melting point range can also be a preliminary indicator of high purity.[2]

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 99-101 °C[1] or around 104 °C. A broad melting range may indicate the presence of impurities.

Q4: Is this compound sensitive to heat?

A4: Yes, this compound is known to undergo decarboxylation upon heating, leading to the formation of 1-Methyl-1H-imidazole as an impurity.[1] Therefore, it is crucial to avoid excessive temperatures during purification and storage.

Troubleshooting Guides

Issue 1: My sample of this compound has a lower than expected melting point and a broad melting range.
  • Possible Cause: Presence of impurities, most likely unreacted 1-Methyl-1H-imidazole-2-carboxaldehyde or the decarboxylation product, 1-Methyl-1H-imidazole.

  • Troubleshooting Steps:

    • Purity Analysis: Perform HPLC or NMR analysis to identify and quantify the impurities.

    • Purification: Based on the nature of the impurity, choose an appropriate purification method.

      • Recrystallization: Effective for removing small amounts of various impurities. See the detailed protocol below.

      • Acid-Base Extraction: Particularly useful for separating the acidic product from neutral or basic impurities.

Issue 2: My reaction to synthesize this compound from 1-Methyl-1H-imidazole-2-carboxaldehyde is complete, but the product is not pure.
  • Possible Cause: Incomplete reaction or side reactions leading to byproducts. The primary impurity is likely the starting aldehyde.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC or HPLC.

    • Purification: An acid-base extraction is highly effective in separating the carboxylic acid product from the neutral aldehyde starting material.

Quantitative Data on Purification Methods

The following table provides an illustrative comparison of common purification methods for this compound. The actual purities and recoveries will vary depending on the initial purity and the specific experimental conditions.

Purification MethodInitial Purity (%)Purity after Purification (%)Typical Recovery (%)Primary Impurities Removed
Recrystallization95>9970-90Broad range of structurally similar impurities
Acid-Base Extraction90>9885-95Neutral and basic impurities (e.g., 1-Methyl-1H-imidazole-2-carboxaldehyde)
Column Chromatography85>99.560-80Close-eluting impurities

Experimental Protocols

Recrystallization

This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally.

Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

Recommended Solvents to Screen: Water, ethanol, ethyl acetate, or a mixture of these solvents. For carboxylic acids, polar solvents like ethanol or water are often suitable.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in a few potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to avoid decarboxylation.

Acid-Base Extraction

This method is effective for separating the acidic this compound from neutral impurities like the starting aldehyde.

Principle: The acidic carboxylic acid is deprotonated with a weak base to form a water-soluble salt, which moves to the aqueous phase. Neutral impurities remain in the organic phase. The aqueous phase is then acidified to regenerate the pure carboxylic acid.

Procedure:

  • Dissolution: Dissolve the impure sample in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Backwash (Optional): To remove any residual neutral impurities from the combined aqueous extracts, wash with a small portion of the organic solvent.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

impurity_formation cluster_synthesis Synthesis cluster_impurities Potential Impurities start 1-Methyl-1H-imidazole-2-carboxaldehyde product This compound start->product Oxidation (e.g., H2O2) imp1 Unreacted Starting Material (1-Methyl-1H-imidazole-2-carboxaldehyde) start->imp1 Incomplete Reaction imp2 Decarboxylation Product (1-Methyl-1H-imidazole) product->imp2 Heat

Caption: Formation pathways for common impurities in this compound.

purification_workflow start Impure this compound decision Nature of Impurity? start->decision recrystallization Recrystallization decision->recrystallization Minor impurities acid_base Acid-Base Extraction decision->acid_base Neutral/basic impurities end Pure this compound recrystallization->end acid_base->end

Caption: Decision workflow for selecting a purification method.

References

Challenges in the scale-up synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide in an aqueous medium. The reaction is known for potentially high yields, but careful control of reaction conditions is crucial to avoid side reactions and product degradation.[1][2]

Q2: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes?

A2: Low yields during the scale-up of this synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the disappearance of the starting aldehyde using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can become more significant at a larger scale. For instance, the formation of oxazole derivatives can be a competing reaction pathway in imidazole synthesis.[3]

  • Suboptimal Temperature Control: The oxidation reaction is exothermic, and poor heat dissipation in larger reactors can lead to localized overheating. This can promote side reactions and decomposition of the desired product.

  • Reagent Purity: The purity of the starting materials, particularly the 1-methyl-1H-imidazole-2-carboxaldehyde, is critical. Impurities can lead to the formation of undesired byproducts and lower the overall yield.

  • Product Degradation: As will be discussed, the product is susceptible to decarboxylation at elevated temperatures.

Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

A3: A common byproduct in imidazole synthesis is the corresponding oxazole. This can arise from a rearrangement of the reaction intermediate. To minimize its formation, consider the following:

  • Excess Ammonia Source (if applicable to the specific route): In some imidazole ring formation methods, using a significant molar excess of the ammonia source favors the formation of the diimine intermediate required for imidazole synthesis over the competing oxazole formation.[3]

  • Order of Reagent Addition: The sequence of adding reagents can be critical. In some cases, slow addition of one reactant to a mixture of the others can help to control the reaction pathway and minimize side product formation.[3]

  • pH Control: Maintaining the optimal pH of the reaction mixture can be crucial in directing the reaction towards the desired imidazole product.

Q4: What is the primary challenge associated with the purification of this compound at a large scale?

A4: The main challenge in purifying this compound is its high polarity, which makes extraction with common organic solvents inefficient. Additionally, the compound's thermal instability (decarboxylation) at elevated temperatures limits the use of high-temperature distillation. Large-scale purification often relies on crystallization, pH adjustment, and potentially chromatography.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up synthesis of this compound.

Problem Potential Cause Troubleshooting & Optimization Strategies
Low or Inconsistent Yield Incomplete reaction, side reactions, poor temperature control, impure reagents.- Monitor reaction progress by TLC or HPLC to ensure completion.- Optimize reaction temperature; avoid excessive heat to minimize side reactions and decarboxylation.- Use high-purity starting materials.- Consider a controlled addition of the oxidizing agent to manage the exotherm.
Product Decarboxylation The product, this compound, is thermally sensitive and can lose CO2 to form 1-methylimidazole, especially at elevated temperatures.[1][2]- Maintain a low reaction temperature during the synthesis.- During work-up and purification, avoid prolonged heating. Use vacuum distillation at low temperatures to remove solvents.- For crystallization, select a solvent system that allows for crystallization at or below room temperature.
Formation of Impurities Unreacted starting material, byproducts from side reactions (e.g., oxazoles), or degradation products.- Optimize reaction stoichiometry and conditions to drive the reaction to completion.- Adjust the pH during work-up to selectively remove acidic or basic impurities.- Employ a multi-step purification process, such as a combination of pH adjustment, extraction, and crystallization.
Difficulties in Product Isolation and Purification The product is a polar solid, which can make extraction and handling challenging on a large scale.- Crystallization: This is the preferred method for purification. Experiment with different solvent systems (e.g., water, ethanol, or mixtures) to find optimal conditions for crystal formation and purity.- pH-Mediated Extraction: The carboxylic acid group allows for manipulation of its solubility based on pH. The product can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.- Chromatography: For high-purity requirements, column chromatography on silica gel or a reverse-phase material may be necessary, though this can be challenging and costly at a large scale.
Safety Hazards The reaction can be exothermic. The reagents and product may be irritants.- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4] For handling powders, a dust mask is recommended.- Ventilation: Work in a well-ventilated area, such as a fume hood.[5]- Exotherm Control: For large-scale reactions, ensure the reactor has adequate cooling capacity. Consider a semi-batch process with controlled addition of the oxidizing agent to manage the rate of heat generation.[6]

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20485-43-2[1][7]
Molecular Formula C5H6N2O2[1][7]
Molecular Weight 126.11 g/mol [1][7]
Appearance White to off-white powder[7][8]
Melting Point 104 °C (decomposes)[8]
Boiling Point 339.4 ± 25.0 °C at 760 mmHg[7][8]
Purity (Typical) ≥99.0%[7]

Table 2: Recommended Reaction Parameters for Synthesis (Lab Scale)

ParameterRecommended Value/ConditionRationale
Starting Material 1-methyl-1H-imidazole-2-carboxaldehydeReadily available precursor.
Oxidizing Agent 30% Aqueous Hydrogen PeroxideEffective and relatively clean oxidant.
Solvent WaterGreen solvent, good solubility for reactants.
Reaction Temperature Room TemperatureTo minimize the risk of decarboxylation.[2]
Reaction Time Monitor by TLC/HPLCEnsures complete conversion of starting material.
Work-up Removal of water under reduced pressure at low temperature.Avoids thermal degradation of the product.[1][2]

Experimental Protocols

1. Lab-Scale Synthesis of this compound

This protocol is adapted from established laboratory procedures for the oxidation of imidazole aldehydes.

  • Materials:

    • 1-methyl-1H-imidazole-2-carboxaldehyde

    • 30% Hydrogen Peroxide (H₂O₂)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in deionized water.

    • Cool the solution in an ice bath.

    • Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC until the starting aldehyde is no longer detectable.

    • Upon completion, carefully remove the water under reduced pressure at a temperature not exceeding 40 °C to avoid decarboxylation.

    • The resulting solid can be further purified by crystallization from a suitable solvent (e.g., ethanol/water).

2. Scale-Up Synthesis Considerations and Protocol

Scaling up this synthesis requires careful attention to heat management and purification.

  • Equipment:

    • Jacketed glass reactor with overhead stirring and temperature control.

    • Addition funnel for controlled reagent addition.

    • Vacuum distillation setup for solvent removal.

    • Filtration equipment for product isolation.

  • Procedure:

    • Charge the jacketed reactor with a solution of 1-methyl-1H-imidazole-2-carboxaldehyde in water.

    • Set the reactor jacket temperature to 5-10 °C.

    • Begin slow, controlled addition of 30% hydrogen peroxide via the addition funnel. Monitor the internal temperature of the reactor closely. The addition rate should be adjusted to maintain the internal temperature within a safe and optimal range (e.g., below 20 °C).

    • After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring for completion by HPLC.

    • For work-up, cool the reaction mixture. The product may precipitate out of the solution. If so, it can be isolated by filtration.

    • If the product remains in solution, remove the water under vacuum, ensuring the pot temperature does not exceed 40 °C.

    • The crude product should be purified by crystallization. A thorough solvent screen should be performed to identify a suitable solvent system that provides good yield and purity on a large scale.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Start 1-methyl-1H-imidazole-2-carboxaldehyde Reaction Oxidation with H2O2 in Water Start->Reaction Quench Reaction Quenching (if necessary) Reaction->Quench Solvent_Removal Solvent Removal (Low Temp Vacuum) Quench->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Filtration Filtration & Drying Crystallization->Filtration Product This compound Filtration->Product Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Check_Temp Review Temperature Profile Start->Check_Temp Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Side_Products Identify Side Products (LC-MS/NMR) Start->Check_Side_Products Optimize_Time Optimize Reaction Time Check_Reaction->Optimize_Time Control_Exotherm Improve Heat Transfer / Controlled Addition Check_Temp->Control_Exotherm Use_Pure_Reagents Use Higher Purity Reagents Check_Purity->Use_Pure_Reagents Modify_Conditions Modify Reaction Conditions (e.g., pH) Check_Side_Products->Modify_Conditions Optimize_Purification Optimize Purification Method Check_Side_Products->Optimize_Purification

References

Technical Support Center: Overcoming Poor Solubility of 1-Methyl-1H-imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1-Methyl-1H-imidazole-2-carboxylic acid and its derivatives.

Troubleshooting Guides & FAQs

Here, we address common issues encountered during the handling and formulation of these compounds.

Q1: My this compound derivative won't dissolve in aqueous buffers for my biological assay. What should I do first?

A1: The first and often most effective strategy for ionizable compounds like carboxylic acids is to adjust the pH of your buffer. The solubility of carboxylic acids typically increases significantly as the pH rises above their pKa, due to the formation of the more soluble carboxylate salt.

  • Recommendation: Prepare a stock solution of your compound in a slightly basic buffer (e.g., pH 7.4 to 8.0). You can also perform a preliminary pH-solubility screen by attempting to dissolve your compound in a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

Q2: I've tried adjusting the pH, but the solubility is still too low for my required concentration. What are my other options?

A2: If pH adjustment alone is insufficient, you can explore several other formulation strategies. The most common are the use of co-solvents, cyclodextrins, or creating a salt form of your compound.

  • Co-solvents: These are organic solvents that are miscible with water and can increase the solubility of non-polar compounds. Common examples include DMSO, ethanol, and polyethylene glycols (PEGs).[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a more water-soluble inclusion complex.[1]

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) can dramatically increase its aqueous solubility.

Q3: How do I choose between using a co-solvent and a cyclodextrin?

A3: The choice depends on the specific requirements of your experiment.

  • Co-solvents are often used for in vitro assays where the final concentration of the organic solvent is low enough not to affect the biological system. However, for in vivo studies, the amount of co-solvent that can be safely administered is limited.

  • Cyclodextrins are generally well-tolerated and are often used in pharmaceutical formulations for both oral and parenteral administration. They can be a good option if you need to achieve a higher concentration of your compound in a purely aqueous system.

Q4: I need to prepare a high-concentration stock solution for my experiments. Which organic solvents are suitable for this compound derivatives?

A4: While this compound itself is only slightly soluble in methanol, its derivatives may show better solubility in various organic solvents.[2] Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[3] Other polar aprotic solvents like N,N-dimethylformamide (DMF) may also be effective. It is recommended to perform small-scale solubility tests in a few selected solvents to determine the most suitable one for your specific derivative.

Q5: Can I improve the solubility by making a prodrug?

A5: Yes, a prodrug approach can be a very effective strategy, particularly for improving oral bioavailability. For a carboxylic acid, you can synthesize an ester prodrug. This masks the polar carboxylic acid group, increasing lipophilicity and potentially improving membrane permeability. Once absorbed, the ester is cleaved by endogenous esterases to release the active carboxylic acid.[4][5]

Data Presentation

The following tables provide a template for organizing experimentally determined solubility data for your specific this compound derivative. It is crucial to determine these values empirically, as solubility can vary significantly between different derivatives.

Table 1: pH-Dependent Aqueous Solubility

pHSolubility (mg/mL)Molar Solubility (M)
4.0Determine ExperimentallyCalculate
5.0Determine ExperimentallyCalculate
6.0Determine ExperimentallyCalculate
7.0Determine ExperimentallyCalculate
7.4Determine ExperimentallyCalculate
8.0Determine ExperimentallyCalculate

Table 2: Solubility in Common Solvents and Co-Solvent Mixtures

Solvent SystemSolubility (mg/mL)Molar Solubility (M)
WaterDetermine ExperimentallyCalculate
MethanolDetermine ExperimentallyCalculate
EthanolDetermine ExperimentallyCalculate
DMSODetermine ExperimentallyCalculate
10% DMSO in Water (v/v)Determine ExperimentallyCalculate
10% Ethanol in Water (v/v)Determine ExperimentallyCalculate

Table 3: Solubility Enhancement with Cyclodextrins

Cyclodextrin TypeCyclodextrin Concentration (mM)Compound Solubility (mg/mL)Molar Solubility (M)
Hydroxypropyl-β-Cyclodextrin10Determine ExperimentallyCalculate
Hydroxypropyl-β-Cyclodextrin50Determine ExperimentallyCalculate
Sulfobutylether-β-Cyclodextrin10Determine ExperimentallyCalculate
Sulfobutylether-β-Cyclodextrin50Determine ExperimentallyCalculate

Experimental Protocols

Here are detailed methodologies for key experiments to determine and enhance the solubility of your this compound derivative.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a glass vial. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vial tightly.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the suspension at high speed and carefully collect the supernatant.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Determine the concentration of the dissolved compound using a pre-validated analytical method.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in mg/mL or M.

Protocol 2: Salt Formation (Potassium Salt)

This protocol describes a general method for preparing the potassium salt of a carboxylic acid to enhance its aqueous solubility.

  • Dissolution:

    • Dissolve the this compound derivative in a suitable organic solvent (e.g., ethanol or methanol) at room temperature.

  • Base Addition:

    • Slowly add one molar equivalent of a potassium base, such as potassium hydroxide (KOH) or potassium tert-butoxide, dissolved in a minimal amount of the same solvent or water.

  • Reaction and Precipitation:

    • Stir the mixture at room temperature. The reaction progress can be monitored by techniques like TLC or LC-MS.

    • The potassium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Isolation and Purification:

    • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

    • If no precipitation occurs, evaporate the solvent completely. The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

    • Dry the isolated salt under vacuum.

  • Confirmation:

    • Confirm the formation of the salt by analytical techniques such as NMR, IR spectroscopy, and elemental analysis. The disappearance of the carboxylic acid proton in the 1H NMR spectrum is a good indicator of salt formation.

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the preparation of an inclusion complex with HP-β-CD to improve aqueous solubility.

  • Preparation of Cyclodextrin Solution:

    • Dissolve the desired amount of HP-β-CD in water with stirring. Gentle heating may be applied to aid dissolution.

  • Addition of the Compound:

    • Slowly add the this compound derivative to the cyclodextrin solution while stirring continuously.

  • Complexation:

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization (Freeze-Drying):

    • Freeze the resulting solution (which may be a clear solution or a suspension if the compound is in excess) at a low temperature (e.g., -80 °C).

    • Lyophilize the frozen sample under high vacuum to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and NMR to confirm the formation of the inclusion complex. A change in the thermal profile (disappearance of the melting point of the drug) and a change from a crystalline to an amorphous pattern are indicative of complex formation.

Protocol 4: Ester Prodrug Synthesis

This protocol provides a general method for the synthesis of an ethyl ester prodrug from a carboxylic acid.

  • Activation of the Carboxylic Acid:

    • Dissolve the this compound derivative in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir for 10-15 minutes.

  • Esterification:

    • Add an excess of the alcohol (e.g., ethanol, 5-10 equivalents).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). This can take several hours to overnight.

  • Work-up:

    • If DCC was used, a urea byproduct will precipitate and can be removed by filtration.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted DMAP, a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining carboxylic acid, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure ester prodrug.

  • Characterization:

    • Confirm the structure of the ester prodrug using NMR, mass spectrometry, and IR spectroscopy.

Visualizations

The following diagrams illustrate the logical workflows for addressing the poor solubility of this compound derivatives.

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_ph pH Adjustment cluster_formulation Advanced Formulation cluster_prodrug Chemical Modification cluster_end Outcome start This compound derivative ph_adjust Adjust pH of Aqueous Buffer start->ph_adjust Initial Approach prodrug Prodrug Synthesis (e.g., Esterification) start->prodrug Alternative Strategy for Bioavailability Enhancement cosolvent Use Co-solvents (e.g., DMSO, Ethanol) ph_adjust->cosolvent If Solubility is Still Insufficient cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) ph_adjust->cyclodextrin salt Salt Formation (e.g., K+ or Na+ salt) ph_adjust->salt soluble Soluble Compound for Experimentation ph_adjust->soluble If Sufficiently Soluble cosolvent->soluble cyclodextrin->soluble salt->soluble prodrug->soluble

Caption: A workflow for overcoming the poor solubility of imidazole carboxylic acid derivatives.

logical_relationship cluster_strategies Solubility Enhancement Strategies compound Poorly Soluble Carboxylic Acid (R-COOH) deprotonation Deprotonation (pH > pKa) Forms Soluble Salt (R-COO⁻ M⁺) compound->deprotonation leads to encapsulation Encapsulation (Cyclodextrin Complex) compound->encapsulation can be subject to solvation Enhanced Solvation (Co-solvents) compound->solvation can be improved by modification Chemical Modification (Ester Prodrug, R-COOR') compound->modification can be modified via outcome Increased Aqueous Solubility deprotonation->outcome encapsulation->outcome solvation->outcome modification->outcome after in-vivo cleavage

Caption: Logical relationships between a poorly soluble carboxylic acid and solubility enhancement strategies.

References

Technical Support Center: By-product Formation in the Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to by-product formation during the synthesis of imidazole derivatives. The information is presented in a question-and-answer format to directly tackle specific challenges encountered in the laboratory.

Troubleshooting Guides

This section is organized by the most common synthetic methods for imidazole derivatives. Each guide addresses potential problems, their likely causes related to by-product formation, and provides actionable solutions.

Radziszewski & Debus-Radziszewski Synthesis

The Radziszewski and its multicomponent variant, the Debus-Radziszewski synthesis, are widely used for preparing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2] However, these reactions can be prone to side reactions that lead to impurities and lower yields.

Q1: My reaction is producing a significant amount of an unknown impurity alongside my desired imidazole. What is the likely by-product and how can I minimize it?

A1: A common by-product in the Radziszewski synthesis is an oxazole derivative .[3] This occurs through a competing reaction pathway where the dicarbonyl compound reacts with the aldehyde before the incorporation of the ammonia source.

Troubleshooting Steps:

  • Excess Ammonia: Use a significant molar excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the diimine intermediate required for imidazole synthesis over the competing oxazole formation pathway.[3]

  • Order of Addition: Consider adding the aldehyde slowly to a pre-mixed solution of the dicarbonyl compound and the ammonia source. This ensures that the aldehyde is more likely to react with the desired diimine intermediate as it is formed.

  • Reaction Conditions: While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction time and by-product formation.

Q2: I'm using an unsymmetrical 1,2-dicarbonyl compound, and I'm getting a mixture of two isomeric imidazole products. How can I improve the regioselectivity?

A2: The use of unsymmetrical dicarbonyls in the Debus-Radziszewski synthesis often leads to the formation of a mixture of regioisomers, which can be difficult to separate.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound.

Troubleshooting Steps:

  • Steric Hindrance: A bulky substituent on one of the carbonyl carbons will sterically hinder the approach of the reactants, potentially favoring the formation of one regioisomer over the other. Analyze the steric bulk of your substituents to predict the major product.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl can influence the reactivity of the individual carbonyl groups. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, potentially directing the initial condensation step.

  • Catalyst Selection: While the classic reaction can be performed without a catalyst, the use of Lewis or Brønsted acids can sometimes influence the regioselectivity.[1] Experiment with different catalysts to see if the isomeric ratio can be improved.

  • Alternative Strategy: If achieving high regioselectivity is critical, consider a multi-step synthesis that allows for the unambiguous construction of the desired isomer.

Mannich Reaction

The Mannich reaction is a three-component condensation used to introduce an aminomethyl group onto an active hydrogen atom. In imidazole synthesis, it is often used to N-substitute the imidazole ring.[4][5][6]

Q1: My Mannich reaction with imidazole, formaldehyde, and a secondary amine is giving a complex mixture of products. What are the likely side reactions?

A1: Besides the desired N-substituted Mannich base, several side reactions can occur:

  • Bis-alkylation: If there are other reactive sites on the imidazole ring or the secondary amine, multiple additions of the formaldehyde-amine adduct can occur.

  • Polymerization: Formaldehyde can self-polymerize, especially under basic conditions.

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in your product mixture.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1:1 molar ratio of imidazole, formaldehyde, and the secondary amine to minimize bis-alkylation.

  • Order of Addition: Slowly add the formaldehyde to a solution of the imidazole and the amine to control the concentration of the reactive electrophile.

  • Temperature Control: The reaction is often exothermic. Maintain a controlled temperature (e.g., using an ice bath) to prevent runaway reactions and polymerization.

  • pH Control: The pH of the reaction can influence the reactivity of the components. The reaction is typically carried out under neutral or slightly acidic conditions.

Metal-Catalyzed Synthesis

Copper and palladium catalysts are frequently used to form C-N and C-C bonds in the synthesis of substituted imidazoles.[7][8] While powerful, these methods can also lead to specific types of by-products.

Q1: In my copper-catalyzed N-arylation of imidazole, I'm observing a significant amount of a by-product that appears to be the de-halogenated starting material. What is happening and how can I prevent it?

A1: The formation of a reduced arene (de-halogenated starting material) is a known side reaction in copper-catalyzed cross-coupling reactions. This can occur through a radical pathway or other reductive processes.[7]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand for the copper catalyst is crucial. A well-chosen ligand can stabilize the copper center and promote the desired C-N bond formation over reductive pathways.

  • Solvent: In some cases, changing the solvent can suppress the formation of the dehalogenated by-product. For example, using DMSO has been shown to be beneficial in some instances.[7]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize side reactions that may be initiated by oxygen.

Q2: My palladium-catalyzed cross-coupling reaction to form a C-C bond on the imidazole ring is producing a significant amount of a symmetrical biaryl by-product. What is the cause?

A2: The formation of a symmetrical biaryl by-product is likely due to the homocoupling of your organometallic reagent (e.g., boronic acid in a Suzuki coupling). This can be mediated by the palladium(II) species in the catalytic cycle.[8][9]

Troubleshooting Steps:

  • Rigorous Deoxygenation: Ensure that all solvents and reagents are thoroughly deoxygenated before starting the reaction. Oxygen can play a role in the regeneration of the Pd(II) species that promotes homocoupling.

  • Catalyst Pre-activation: Pre-activating the palladium catalyst to the Pd(0) state before adding the coupling partners can sometimes minimize homocoupling.

  • Additives: The addition of certain reagents, such as potassium formate, has been shown to suppress homocoupling by helping to maintain the palladium in its active Pd(0) state.[9]

  • Catalyst Choice: In some cases, using a heterogeneous palladium catalyst (e.g., palladium on carbon) can simplify the control of the catalytic cycle and reduce homocoupling.[9]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of imidazole derivatives, which is often inversely related to the extent of by-product formation.

Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles in the Debus-Radziszewski Reaction [10]

CatalystTime (min)Yield (%)
None12040
Lactic Acid (1 ml)16092
Silicotungstic Acid (7.5 mol%)18094
DABCO72092
Urea–ZnCl₂3099

Table 2: Influence of Solvent and Catalyst on the Yield of Mannich Base Imidazole Derivatives (Cu(II)-catalyzed) [10]

CatalystSolventYield (%)
Cu(OAc)₂Toluene65
CuCl₂Toluene72
Cu(phen)Cl₂Toluene85
Cu(phen)Cl₂CH₂Cl₂78
Cu(phen)Cl₂MeCN82
Cu(phen)Cl₂H₂O75
Cu(phen)Cl₂EtOH92
Cu(phen)Cl₂Benzene80
Cu(phen)Cl₂THF76
Cu(phen)Cl₂DMF70

Experimental Protocols

Detailed methodologies for key imidazole synthesis reactions are provided below.

Protocol 1: Radziszewski Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[1]

Materials:

  • 4-chlorobenzaldehyde

  • Benzoin

  • Ammonium acetate

  • Copper(I) iodide (CuI)

  • Butanol

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

  • Add butanol (7 mL) to the flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 25 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice.

  • Stir the resulting precipitate at room temperature.

  • Filter the solid product and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Protocol 2: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole[11]

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).

  • Add glacial acetic acid (5 mL).

  • Heat the mixture to reflux (approximately 120 °C) and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 50 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.

Protocol 3: Mannich Reaction for the Synthesis of 1-substituted 5-aryl-1H-imidazoles[1]

Materials:

  • Aromatic aldehyde

  • Aliphatic amine

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

Step 1: Imine Formation

  • In a suitable reaction vessel, mix the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv).

  • Stir the mixture in methanol at room temperature for 30 minutes to form the imine.

Step 2: Cyclization

  • To the reaction mixture containing the in-situ generated imine, add TosMIC (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-substituted 5-aryl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q: How can I detect the presence of by-products in my reaction mixture?

A: The most common methods for detecting by-products are chromatographic techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are then used to identify the structure of the impurities.

Q: What are some general strategies to minimize by-product formation?

A:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reactants.

  • Purify Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes act as catalysts for side reactions.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Slow Addition: Slow addition of a highly reactive reagent can help to control the reaction and minimize side product formation.

  • Catalyst Screening: For catalyzed reactions, screen a variety of catalysts and ligands to find the most selective system for your desired transformation.

Q: Can the choice of solvent influence by-product formation?

A: Yes, the solvent can have a significant impact on the reaction outcome. The polarity and coordinating ability of the solvent can affect the solubility of reactants, the stability of intermediates, and the activity of catalysts, all of which can influence the rates of competing reaction pathways.

Visualizations

The following diagrams illustrate key workflows and reaction pathways to aid in understanding and troubleshooting by-product formation.

Troubleshooting_Workflow start Problem: Low Yield or Presence of Impurities check_sm Analyze Crude Product (TLC, HPLC, NMR) start->check_sm identify_issue Identify Nature of Impurity check_sm->identify_issue unreacted_sm Unreacted Starting Material identify_issue->unreacted_sm  If unreacted SM byproduct By-product Formation identify_issue->byproduct  If by-product optimize_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) unreacted_sm->optimize_conditions purify_reagents Purify Starting Materials unreacted_sm->purify_reagents modify_procedure Modify Reaction Procedure (Order of Addition, Catalyst) byproduct->modify_procedure final_product Improved Yield and Purity optimize_conditions->final_product purify_reagents->optimize_conditions modify_procedure->final_product

Caption: A general troubleshooting workflow for addressing low yields and impurities in imidazole synthesis.

Competing_Pathways cluster_imidazole Desired Pathway cluster_oxazole Side Reaction reactants 1,2-Dicarbonyl + Aldehyde + NH₃ diimine Diimine Intermediate reactants->diimine + 2 NH₃ oxazole_intermediate Oxazole Intermediate reactants->oxazole_intermediate - H₂O imidazole Imidazole Product diimine->imidazole + Aldehyde oxazole Oxazole By-product oxazole_intermediate->oxazole + NH₃, -H₂O

References

Optimizing reaction time and temperature for imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction time and temperature for the synthesis of imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of an imidazole synthesis reaction?

A1: The key factors that significantly impact the yield and purity of imidazole synthesis are reaction temperature, reaction time, the choice of solvent, and the selection of a catalyst.[1][2] Optimizing these parameters is crucial for an efficient synthesis.

Q2: How can I reduce the reaction time for my imidazole synthesis?

A2: Microwave-assisted synthesis has been shown to dramatically reduce reaction times compared to conventional heating methods.[1][3] In some cases, reaction times can be reduced from hours to minutes.[4] Additionally, optimizing the catalyst and solvent system can also contribute to faster reaction rates.

Q3: My imidazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A3: Low yields in imidazole synthesis can stem from several factors, including suboptimal reaction temperature, inappropriate catalyst, or the formation of side products.[1] To improve the yield, consider the following:

  • Catalyst Selection: The use of catalysts like silicotungstic acid, DABCO, or boric acid can significantly improve yields in reactions like the Debus-Radziszewski synthesis.[1]

  • Temperature Optimization: Systematically varying the reaction temperature can help find the optimal point for product formation while minimizing byproduct generation.[5]

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Experimenting with different solvents, such as ethanol, methanol, or even green solvents like glycerol, can lead to improved yields.[1][6]

Q4: What are the advantages of using a green solvent like glycerol in imidazole synthesis?

A4: Glycerol is a biodegradable and non-toxic solvent that can lead to comparable or even better yields than conventional solvents in some imidazole syntheses.[6] Its use aligns with the principles of green chemistry by reducing the environmental impact of the synthesis process.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Suboptimal Temperature Systematically vary the reaction temperature in increments (e.g., 10°C) to find the optimal condition. Monitor reaction progress at each temperature using TLC.[5]
Incorrect Solvent The solubility of reactants can be a limiting factor. Try different solvents with varying polarities (e.g., ethanol, methanol, DMF, or glycerol).[1][6]
Inactive or Inappropriate Catalyst Ensure the catalyst is active and suitable for the specific reaction. For Debus-Radziszewski, consider catalysts like silicotungstic acid or DABCO.[1][4] For metal-catalyzed reactions, ensure an inert atmosphere to prevent catalyst deactivation.[1]
Insufficient Reaction Time Monitor the reaction progress using TLC. If the starting materials are still present after the initial reaction time, extend the duration.
Reagent Purity Impurities in starting materials can inhibit the reaction. Ensure the purity of all reactants before starting the synthesis.
Issue 2: Formation of Multiple Products/Side Reactions
Possible Cause Troubleshooting Steps
Reaction Temperature is Too High High temperatures can lead to the formation of byproducts and polymeric materials.[5] Try running the reaction at a lower temperature.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reactant can sometimes lead to side reactions.
Cross-Reactivity If your starting materials have multiple reactive sites, consider using protecting groups to ensure the desired reaction occurs.
Air or Moisture Sensitivity For metal-catalyzed reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by oxygen or water.[1]

Data Presentation: Comparison of Imidazole Synthesis Methods

The following table summarizes the reaction conditions for several common imidazole synthesis methods, providing a basis for comparison.

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Radziszewski Synthesis 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95
Wallach Synthesis N-MethylimidazoleN,N'-DimethyloxamidePhosphorus Pentachloride, Hydroiodic Acid-RefluxSeveral hoursModerate
Marckwald Synthesis 2-Mercapto-4-phenylimidazoleα-Aminoacetophenone hydrochloride, Potassium thiocyanate-WaterReflux2 h-
Microwave-Assisted 2,4,5-Trisubstituted Imidazoles1,2-Diketones, Aldehydes, Ammonium Acetate--120-1403-15 min80-99
Glycerol (Green Solvent) 2,4,5-Triaryl-1H-imidazolesBenzil, Aldehydes, Ammonium AcetateCatalyst-freeGlycerol90-Good

Table based on data from multiple sources.[3][4][6]

Experimental Protocols

Radziszewski Synthesis of 2,4,5-Triphenylimidazole
  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).[3]

  • Add glacial acetic acid as the solvent.[3]

  • Reflux the mixture with stirring for 1-2 hours.[3]

  • After cooling, pour the reaction mixture into water.[3]

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.[3]

Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
  • Combine equimolar amounts of the 1,2-diketone, aldehyde, and an excess of ammonium acetate in a microwave-safe reaction vessel.[4]

  • The reaction can be performed solvent-free or with a minimal amount of a high-boiling point solvent.[3]

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-140 °C) for 3-15 minutes.[3]

  • After cooling, the product can be isolated by adding water and filtering the resulting precipitate.

  • Further purification can be achieved by recrystallization.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Start Low Yield or No Product Temp Optimize Temperature Start->Temp Initial Check Solvent Change Solvent Temp->Solvent If no improvement Success Improved Yield Temp->Success If successful Catalyst Check Catalyst Solvent->Catalyst If still low yield Solvent->Success If successful Time Extend Reaction Time Catalyst->Time Final adjustment Catalyst->Success If successful Time->Success

Caption: Troubleshooting workflow for low yield in imidazole synthesis.

Experimental_Workflow cluster_reactants Step 1: Reactant Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification Reactants Combine Diketone, Aldehyde, and Ammonium Acetate Heating Conventional Heating (Reflux) Reactants->Heating Conventional Microwave Microwave Irradiation Reactants->Microwave Microwave Workup Precipitation & Filtration Heating->Workup Microwave->Workup Purification Recrystallization Workup->Purification

Caption: General experimental workflow for imidazole synthesis.

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a critical aspect of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1-Methyl-1H-imidazole-2-carboxylic acid, a key building block in various pharmaceutical syntheses. This document outlines a detailed HPLC protocol, compares it with alternative analytical techniques, and presents supporting data in a clear, comparative format.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly precise and versatile method for the purity assessment of non-volatile and thermally labile compounds, making it a gold standard for pharmaceutical analysis.[1] A reverse-phase HPLC method is particularly well-suited for separating this compound from potential impurities.

Experimental Protocol: HPLC Purity Determination

Based on established methods for similar imidazole derivatives, the following protocol is recommended for the purity analysis of this compound.[2][3]

Table 1: HPLC Method Parameters

ParameterCondition
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
GradientTime (min)
0
20
25
25.1
30
Flow Rate1.0 mL/min
Column Temperature30 °C
UV Detection210 nm[4]
Injection Volume10 µL

Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Standard Preparation: A certified reference standard of this compound should be prepared at the same concentration as the sample.

Note: For mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be replaced with formic acid.[2][3]

Data Presentation: Purity Calculation

The purity of the synthesized this compound can be determined by calculating the area percentage of the main peak from the HPLC chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

During the synthesis of imidazole derivatives, several impurities can arise.[1] These may include:

  • Starting materials: Unreacted reagents from the synthesis.

  • Side-products: Isomers or products from competing reaction pathways. For instance, methylation could potentially occur at a different nitrogen atom of the imidazole ring.

  • Degradation products: Resulting from the instability of the final compound.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for quantitative purity assessment, other techniques can provide valuable, often complementary, information.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesLimitationsRole in Purity Analysis
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High resolution, quantitative accuracy, and reproducibility.[1]Requires a chromophore for UV detection.Primary method: Ideal for quantitative purity assessment and impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of MS.Provides molecular weight information, aiding in impurity identification. High sensitivity.Higher cost and complexity compared to HPLC-UV.Confirmatory method: Excellent for identifying unknown impurities and confirming the identity of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information about the molecule and impurities. Can be quantitative (qNMR).Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals.Structural confirmation and purity estimation: Confirms the structure of the main component and can be used to quantify purity against a certified standard.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like this compound.Limited applicability: Can be used to detect volatile residual solvents from the synthesis.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Water/Acetonitrile Sample->Dissolve Filter Filter Dissolve->Filter Vial HPLC Vial Filter->Vial Injector Autosampler/Injector Vial->Injector Column C18 Column Injector->Column Mobile Phase Pump HPLC Pump Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Method_Selection Start Purity Analysis of This compound Question1 Need Quantitative Purity and Impurity Profile? Start->Question1 HPLC HPLC-UV Analysis Question1->HPLC Yes Question3 Need Structural Confirmation? Question1->Question3 No (Qualitative) Question2 Need Impurity Identification? HPLC->Question2 LCMS LC-MS Analysis Question2->LCMS Yes Question2->Question3 No LCMS->Question3 NMR NMR Spectroscopy Question3->NMR Yes End Comprehensive Purity Profile Question3->End No NMR->End

References

A Comparative Guide to the NMR Characterization of 1-Methyl-1H-imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 1-Methyl-1H-imidazole-2-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy serves as a primary analytical tool. This document presents experimental data, detailed protocols, and a comparative analysis with other common analytical techniques to aid researchers in their synthetic and analytical endeavors.

NMR Data of this compound and Its Derivatives

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its representative ester and amide derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundSolventδ (ppm) and MultiplicityAssignment
This compound D₂O7.42 (s, 1H), 7.39 (s, 1H), 4.08 (s, 3H)H4/H5, H5/H4, N-CH₃
DMSO-d₆~7.5 (d, J ≈ 1.5 Hz, 1H), ~7.1 (d, J ≈ 1.5 Hz, 1H), ~3.9 (s, 3H), ~13.0 (br s, 1H)H4/H5, H5/H4, N-CH₃, COOH
Methyl 1-methyl-1H-imidazole-2-carboxylate CDCl₃~7.05 (d, J ≈ 1.5 Hz, 1H), ~6.95 (d, J ≈ 1.5 Hz, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H)H4/H5, H5/H4, N-CH₃, O-CH₃
Ethyl 1-methyl-1H-imidazole-2-carboxylate CDCl₃~7.06 (d, J ≈ 1.5 Hz, 1H), ~6.96 (d, J ≈ 1.5 Hz, 1H), ~4.4 (q, J ≈ 7.1 Hz, 2H), ~4.0 (s, 3H), ~1.4 (t, J ≈ 7.1 Hz, 3H)H4/H5, H5/H4, O-CH₂, N-CH₃, O-CH₂-CH₃
N,1-dimethyl-1H-imidazole-2-carboxamide CDCl₃~7.0 (d, J ≈ 1.5 Hz, 1H), ~6.9 (d, J ≈ 1.5 Hz, 1H), ~7.5 (br s, 1H), ~4.0 (s, 3H), ~3.0 (d, J ≈ 4.8 Hz, 3H)H4/H5, H5/H4, NH, N-CH₃ (imidazole), N-CH₃ (amide)

Table 2: ¹³C NMR Spectral Data

CompoundSolventδ (ppm)Assignment
This compound D₂O158.67, 139.68, 125.83, 118.46, 36.73C=O, C2, C4/C5, C5/C4, N-CH₃
DMSO-d₆~161.0, ~139.0, ~128.0, ~123.0, ~35.0C=O, C2, C4/C5, C5/C4, N-CH₃
Methyl 1-methyl-1H-imidazole-2-carboxylate CDCl₃~162.0, ~140.0, ~128.5, ~122.5, ~52.0, ~35.5C=O, C2, C4/C5, C5/C4, O-CH₃, N-CH₃
Ethyl 1-methyl-1H-imidazole-2-carboxylate CDCl₃~161.5, ~140.0, ~128.5, ~122.5, ~61.0, ~35.5, ~14.0C=O, C2, C4/C5, C5/C4, O-CH₂, N-CH₃, O-CH₂-CH₃
N,1-dimethyl-1H-imidazole-2-carboxamide CDCl₃~160.0, ~141.0, ~127.0, ~122.0, ~35.0, ~26.0C=O, C2, C4/C5, C5/C4, N-CH₃ (imidazole), N-CH₃ (amide)

Note: Data presented for DMSO-d₆ and CDCl₃ without specific literature citation are estimated based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

A. Synthesis of this compound Derivatives (General Procedure)

The synthesis of simple derivatives such as esters and amides from this compound is a fundamental step for further drug development.

cluster_synthesis Derivative Synthesis Workflow Start Start AcidChloride Acid Chloride Formation (e.g., SOCl₂) Start->AcidChloride 1-Methyl-1H-imidazole- 2-carboxylic acid Esterification Esterification (Alcohol, Base) AcidChloride->Esterification Ester Derivative Amidation Amidation (Amine, Base) AcidChloride->Amidation Amide Derivative Purification Purification (Chromatography/Recrystallization) Esterification->Purification Amidation->Purification Characterization Characterization Purification->Characterization

A flowchart illustrating the general synthetic workflow for preparing ester and amide derivatives.

B. NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For this compound, which is a polar compound, DMSO-d₆ is often a good choice due to its excellent dissolving power for polar molecules. Esters and amides may be more soluble in CDCl₃.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents can be used. However, the residual solvent peak is often sufficient for routine characterization.

C. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Comparison with Other Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

cluster_comparison Analytical Techniques Comparison cluster_nmr_info Information Provided cluster_ir_info Information Provided cluster_ms_info Information Provided NMR NMR Spectroscopy IR IR Spectroscopy MS Mass Spectrometry NMR_Info • Detailed C-H framework • Connectivity (COSY, HMBC) • Stereochemistry (NOESY) • Quantitative analysis IR_Info • Presence of functional groups  (C=O, N-H, O-H) • Distinguishes acid vs. ester vs. amide MS_Info • Molecular weight • Elemental composition (HRMS) • Fragmentation patterns

A diagram comparing the information obtained from NMR, IR, and Mass Spectrometry.

A. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.

  • Application: It is an excellent technique for identifying the presence of specific functional groups.

    • Carboxylic Acid: A broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch at ~1700-1725 cm⁻¹.

    • Ester: A strong C=O stretch at ~1735-1750 cm⁻¹ and C-O stretches from ~1000-1300 cm⁻¹.

    • Amide: A C=O stretch at ~1630-1690 cm⁻¹ and N-H stretches (for primary and secondary amides) at ~3100-3500 cm⁻¹.

  • Comparison with NMR: IR provides a quick and simple way to confirm the conversion of the carboxylic acid to an ester or amide by observing the disappearance of the broad O-H band and the shift in the carbonyl stretching frequency. However, it does not provide detailed information about the carbon-hydrogen framework of the molecule.

B. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions.

  • Application: It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

  • Comparison with NMR: MS provides the molecular formula, which is complementary to the connectivity information from NMR. For example, confirming the addition of a methyl or ethyl group in an esterification reaction is straightforward with MS by observing the corresponding increase in molecular weight. However, MS does not provide detailed information about the specific arrangement of atoms in the molecule, which is the strength of NMR.

NMR spectroscopy is an indispensable tool for the detailed structural characterization of this compound and its derivatives. The ability to elucidate the complete carbon-hydrogen framework and connectivity makes it superior to other techniques for unambiguous structure determination. However, for a comprehensive analysis, especially in the context of drug development and quality control, a multi-technique approach is recommended. The combination of NMR with IR and MS provides a more complete picture of the molecule's identity, purity, and functional group composition. This guide provides the foundational NMR data and protocols to facilitate such comprehensive characterization efforts.

Comparative Analysis of Mass Spectrometry and Other Analytical Techniques for 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the accurate and efficient analysis of novel chemical entities is paramount. 1-Methyl-1H-imidazole-2-carboxylic acid, a key pharmaceutical intermediate[1][2][3], demands robust analytical methodologies for its characterization and quantification. This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for selecting and optimizing analytical methods.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[4][5]
Molecular Weight 126.11 g/mol [4][6]
CAS Number 20485-43-2[5][6]
Appearance White to off-white powder[3]
Melting Point 104 °C (decomposes)[3]

Mass Spectrometry Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the analysis of this compound due to its high sensitivity and selectivity[7][8].

Ionization Techniques

Electrospray Ionization (ESI): ESI is a softer ionization technique well-suited for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 127 would be the prominent ion. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 125 would be observed.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 127) is predicted to yield characteristic fragment ions. The primary fragmentation would likely be the neutral loss of formic acid (HCOOH, 46 Da), resulting in a fragment ion at m/z 81. Another significant fragmentation could be the loss of carbon monoxide (CO, 28 Da) from the [M+H-H₂O]⁺ ion.

Table of Predicted MS/MS Fragments for [C₅H₆N₂O₂ + H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
12781HCOOH (46 Da)1-Methyl-1H-imidazolium
12799CO (28 Da)[M+H-CO]⁺
12782H₂O + HCN (45 Da)C₃H₄N⁺

Comparison with Alternative Analytical Techniques

While mass spectrometry offers unparalleled sensitivity and specificity, other techniques provide complementary advantages in terms of cost, accessibility, and quantification capabilities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis and quality control of pharmaceutical compounds.

Performance Comparison:

ParameterMass Spectrometry (LC-MS)HPLC-UV
Selectivity High (based on mass-to-charge ratio)Moderate (relies on chromatographic separation and UV absorbance)
Sensitivity High (ng/mL to pg/mL)Lower (µg/mL to ng/mL)
Identification High confidence (molecular weight and fragmentation)Tentative (based on retention time and UV spectrum)
Quantification Excellent (with appropriate internal standards)Good (requires calibration standards)
Cost Higher initial investment and maintenanceLower initial investment and maintenance
Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself[1][11][12][13].

Performance Comparison:

ParameterMass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Quantification Relative (requires calibration curve)Absolute (primary method)
Selectivity HighHigh (based on unique NMR signals)
Sensitivity Very HighLower (mg to µg range)
Structural Info Fragmentation patternDetailed molecular structure
Sample Prep Can be extensiveRelatively simple
Analysis Time Fast per sampleCan be longer for complex mixtures

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results.

LC-MS/MS Method
  • Chromatography: Reversed-phase chromatography using a C18 column is suitable. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

  • MS/MS Parameters: Collision-induced dissociation (CID) of the precursor ion at m/z 127. Collision energy should be optimized to obtain the desired fragmentation.

HPLC-UV Method
  • Chromatography: Similar to LC-MS, a C18 column with a mobile phase of acidified water and an organic modifier (acetonitrile or methanol) is appropriate.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically in the range of 210-230 nm).

  • Quantification: External standard calibration curve.

Quantitative NMR (qNMR) Method
  • Sample Preparation: A precisely weighed amount of the sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid).

  • Data Acquisition: A high-field NMR spectrometer (≥400 MHz) is used to acquire the ¹H NMR spectrum.

  • Quantification: The concentration of the analyte is determined by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.

Workflow and Pathway Diagrams

Visual representations of experimental and logical processes can aid in understanding and implementation.

Experimental Workflow: LC-MS/MS Analysis sample_prep Sample Preparation (Dissolution & Filtration) hplc HPLC Separation (C18 Column) sample_prep->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms1 MS1 Scan (Select Precursor Ion m/z 127) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 data_analysis Data Analysis (Quantification & Identification) ms2->data_analysis

LC-MS/MS analysis workflow.

Logical Relationship: Method Selection Guide start Analytical Need q1 High Sensitivity Required? start->q1 q2 Absolute Quantification Needed? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Structural Confirmation Required? q2->q3 No qnmr qNMR q2->qnmr Yes q3->lcms Yes hplcuv HPLC-UV q3->hplcuv No (Routine QC)

Decision guide for analytical method selection.

Synthesis Workflow of this compound start_material 1-Methyl-2- imidazolecarboxaldehyde oxidation Oxidation (e.g., with H₂O₂) start_material->oxidation reaction Reaction Mixture oxidation->reaction purification Purification (e.g., Crystallization) reaction->purification product 1-Methyl-1H-imidazole- 2-carboxylic acid purification->product analysis Analytical QC (MS, NMR, HPLC) product->analysis

Synthesis and quality control workflow.

Conclusion

The choice of analytical technique for this compound depends on the specific requirements of the analysis. LC-MS/MS is the method of choice for high-sensitivity detection, structural confirmation, and analysis in complex matrices. HPLC-UV offers a cost-effective and reliable solution for routine quality control and quantification in less complex samples. qNMR provides a powerful, non-destructive method for absolute quantification and detailed structural elucidation, making it ideal for the characterization of reference standards and purity assessment. For comprehensive analysis, a combination of these orthogonal techniques is often employed to ensure the identity, purity, and quantity of this important pharmaceutical intermediate.

References

The Battle Against Resistance: A Comparative Guide to Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics. This guide provides an objective comparison of the efficacy of different MBL inhibitors, supported by experimental data, to aid in the ongoing development of novel therapeutics to combat this growing threat.

The production of MBLs is a primary mechanism of resistance to carbapenems, often considered the last line of defense against multidrug-resistant Gram-negative bacteria.[1] Unlike serine-β-lactamases, MBLs utilize zinc ions in their active site to hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective.[2] Consequently, the development of effective MBL inhibitors to be co-administered with β-lactams is a critical area of research.[3]

This guide will delve into a comparison of prominent and emerging MBL inhibitors, focusing on their inhibitory activity, spectrum, and the experimental data underpinning these findings.

Comparative Efficacy of MBL Inhibitors

The landscape of MBL inhibitors is rapidly evolving, with several candidates in various stages of clinical development.[4] A direct comparison of their efficacy is crucial for understanding their potential clinical utility.

Quantitative Inhibitory Activity

The inhibitory potential of these compounds against various MBLs is a key determinant of their effectiveness. The following table summarizes the available quantitative data for some of the leading MBL inhibitors.

InhibitorMBL TargetKi (μM)IC50 (μM)Notes
Taniborbactam NDM-10.08[5]-A novel boronate inhibitor with a broad spectrum of activity against both serine- and metallo-β-lactamases.[5]
VIM-20.02[5]-
Vaborbactam NDM-1>30[5]136-631[6]A boronic acid-based inhibitor primarily targeting serine-β-lactamases with some weak activity against MBLs.[5][6]
VIM-2>30[5]-
Cefepime-Zidebactam ---While zidebactam itself does not directly inhibit MBLs, its combination with cefepime shows potent activity against MBL-producing organisms due to complementary PBP binding.[7][8]
MK-3402 ---A small molecule MBL inhibitor currently in Phase 1 clinical trials.[9]
Preclinical Candidate (AMR Centre) NDM, VIM, IMP--A novel small molecule designed to be a broad-spectrum MBL inhibitor.[1]

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate greater potency.

In Vitro and In Vivo Efficacy

Beyond direct enzyme inhibition, the ability of these inhibitors to restore the activity of β-lactam antibiotics against MBL-producing bacteria is paramount.

Inhibitor CombinationOrganismMIC90 (mg/L)In Vivo ModelKey Findings
Cefepime-Taniborbactam Carbapenem-resistant K. pneumoniae16[10]-Inhibited 99.5% of carbapenem-resistant K. pneumoniae isolates at ≤16 mg/L.[8]
Carbapenem non-susceptible P. aeruginosa8[10]-Reduced the cefepime MIC90 four-fold.[10]
Cefepime-Zidebactam MBL-producing Enterobacteriaceae-Neutropenic mouse pneumonia modelDemonstrated potent activity despite zidebactam's lack of direct MBL inhibition.[7]
MBL-producing P. aeruginosa-Neutropenic murine thigh and lung modelsShowed enhanced bactericidal activity.[11]

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) reflects the concentration of a drug required to inhibit the growth of 90% of bacterial isolates.

Mechanism of Action and Experimental Workflows

Understanding the mechanisms by which these inhibitors function and the experimental protocols used to evaluate them is essential for interpreting efficacy data.

Signaling Pathway of MBL-Mediated Resistance

MBLs confer resistance by hydrolyzing the amide bond in the β-lactam ring of antibiotics. This enzymatic degradation prevents the antibiotic from reaching and inhibiting its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

MBL_Mechanism cluster_bacteria Bacterial Cell Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Beta_Lactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes

Caption: Mechanism of MBL-mediated antibiotic resistance.

Cefepime-Zidebactam: A Dual-Action Approach

The combination of cefepime and zidebactam employs a unique "enhancer" mechanism. While cefepime targets PBP3, zidebactam has a high affinity for PBP2 and also inhibits some serine-β-lactamases.[7][12] This complementary binding of multiple PBPs leads to potent bactericidal activity against MBL-producing organisms, even though zidebactam does not directly inhibit MBL enzymes.[7][11]

Cefepime_Zidebactam_Mechanism cluster_bacterial_cell Bacterial Cell Cefepime Cefepime PBP3 PBP3 Cefepime->PBP3 Inhibits Zidebactam Zidebactam PBP2 PBP2 Zidebactam->PBP2 Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Inhibition PBP3->Cell_Wall_Synthesis PBP2->Cell_Wall_Synthesis

Caption: Dual-action mechanism of Cefepime-Zidebactam.

Experimental Workflow for MBL Inhibitor Screening

The discovery and evaluation of new MBL inhibitors typically follow a structured workflow, beginning with high-throughput screening and progressing to in vivo efficacy studies.

Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Nitrocefin Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50/Ki Determination Hit_Identification->IC50_Determination MIC_Testing MIC Reduction Assays (Checkerboard) IC50_Determination->MIC_Testing Time_Kill Time-Kill Assays MIC_Testing->Time_Kill In_Vivo In Vivo Efficacy Models (e.g., Murine Infection) Time_Kill->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: General workflow for MBL inhibitor screening and development.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. The following are outlines of key experimental protocols used in the evaluation of MBL inhibitors.

Nitrocefin Hydrolysis Assay for MBL Inhibition

This spectrophotometric assay is a common method for high-throughput screening of MBL inhibitors.[13][14]

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Methodology:

  • Reagents: Purified MBL enzyme (e.g., NDM-1, VIM-2), nitrocefin solution, assay buffer (e.g., HEPES or phosphate buffer containing ZnSO4), test compounds (potential inhibitors), and a known inhibitor as a positive control.

  • Procedure: a. In a microplate well, the MBL enzyme is pre-incubated with the test compound at various concentrations for a defined period at a specific temperature (e.g., 30°C).[15][16] b. The reaction is initiated by adding a solution of nitrocefin.[15][16] c. The change in absorbance at a specific wavelength (e.g., 482-495 nm) is monitored over time using a microplate reader.[17] d. The initial velocity of the reaction is calculated for each compound concentration.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16]

Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic.[18][19]

Principle: The assay determines the minimal inhibitory concentration (MIC) of the antibiotic and the inhibitor both alone and in combination against a specific bacterial strain. Synergy is indicated by a significant reduction in the MIC of the antibiotic in the presence of the inhibitor.

Methodology:

  • Materials: MBL-producing bacterial strain, β-lactam antibiotic, MBL inhibitor, and appropriate broth medium.

  • Procedure: a. A two-dimensional array of serial dilutions of the antibiotic (e.g., along the rows) and the inhibitor (e.g., along the columns) is prepared in a microplate. b. Each well is inoculated with a standardized suspension of the test bacterium. c. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). d. The MIC is determined as the lowest concentration of the drug(s) that visibly inhibits bacterial growth.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. An FIC index of ≤ 0.5 is generally considered synergistic.[18]

Murine Infection Models

In vivo models are crucial for evaluating the efficacy of MBL inhibitors in a physiological context.[14]

Principle: These models assess the ability of an inhibitor-antibiotic combination to reduce bacterial burden and improve survival in animals infected with an MBL-producing pathogen.

Common Models:

  • Neutropenic Thigh Infection Model: Mice are rendered neutropenic and then infected intramuscularly in the thigh. This model is useful for studying the pharmacodynamics of antimicrobial agents.[11]

  • Pneumonia/Lung Infection Model: Mice are infected intranasally or intratracheally to establish a lung infection, mimicking pneumonia.[7]

Methodology:

  • Animal Preparation: Mice are typically rendered neutropenic using cyclophosphamide to make them more susceptible to infection.

  • Infection: A standardized inoculum of the MBL-producing bacteria is administered to the site of infection.

  • Treatment: At a specified time post-infection, treatment with the antibiotic, the inhibitor, or the combination is initiated. Dosing regimens are designed to simulate human exposures.

  • Endpoint Measurement:

    • Bacterial Burden: At the end of the treatment period, tissues (e.g., thighs, lungs) are harvested, homogenized, and plated to determine the number of colony-forming units (CFUs). Efficacy is measured as the log10 reduction in CFUs compared to untreated controls.[8]

    • Survival: In some models, the survival of the animals over a period of time is monitored.

Conclusion

The development of effective MBL inhibitors is a critical component in the fight against antibiotic resistance. While taniborbactam shows promising direct inhibitory activity against a range of MBLs, the novel enhancer mechanism of cefepime-zidebactam highlights that alternative strategies can also be highly effective. The ongoing clinical and preclinical development of new agents provides hope for restoring the efficacy of our existing β-lactam arsenal. Continued research, utilizing robust and standardized experimental protocols, will be essential for bringing these much-needed therapies to patients.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-imidazole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 1-Methyl-1H-imidazole-2-carboxylic acid analogs, a class of compounds demonstrating significant therapeutic promise, primarily as inhibitors of Metallo-β-lactamases (MBLs) and Insulin-Degrading Enzyme (IDE).

The imidazole scaffold is a versatile building block in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide delves into the specific structure-activity relationships (SAR) of analogs of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Comparative Analysis of Biological Activity

The primary therapeutic targets for analogs of this compound are Metallo-β-lactamases (MBLs) and Insulin-Degrading Enzyme (IDE). MBLs are a significant contributor to bacterial resistance to β-lactam antibiotics, while IDE is a key enzyme in the degradation of insulin and amyloid-β, implicating it in diabetes and Alzheimer's disease.[5][6][7][8][9]

Metallo-β-lactamase (MBL) Inhibitors

The 1H-imidazole-2-carboxylic acid core has been identified as a crucial metal-binding pharmacophore for targeting multiple B1 MBLs.[6][8] SAR studies have revealed that modifications at various positions of the imidazole ring significantly impact inhibitory potency, particularly against VIM-type MBLs.[6][7]

Table 1: Structure-Activity Relationship of 1H-imidazole-2-carboxylic Acid Analogs as VIM-2 Inhibitors

CompoundR1 SubstituentR2 SubstituentIC50 (µM) for VIM-2Fold-change in Meropenem MIC
Lead Compound HH>100-
Analog 1 MethylH5.28
Analog 2 EthylH2.816
Analog 3 PropylH1.132
Analog 4 HPhenyl>100-
Analog 5 MethylPhenyl25.62
Analog 28 Not SpecifiedNot Specified0.018>16

Data synthesized from multiple sources. Specific values are illustrative and based on trends reported in the literature.[6][7][8]

The data indicate that increasing the alkyl chain length at the R1 position generally enhances inhibitory activity against VIM-2. Furthermore, some compounds have demonstrated a significant synergistic effect with antibiotics like meropenem, reducing the minimum inhibitory concentration (MIC) by over 16-fold.[6][8]

Insulin-Degrading Enzyme (IDE) Inhibitors

For IDE inhibition, the core structure is often more complex, incorporating an N-carbamoylmethyl-alkylamino]acetic acid moiety attached to the imidazole.[5][9] Key structural features for potent IDE inhibition include the carboxylic acid, the imidazole ring, and a tertiary amine.[5][9]

Table 2: Structure-Activity Relationship of Imidazole-derived Acetic Acid Analogs as IDE Inhibitors

CompoundModificationIC50 (nM) for IDE
Hit 1 Methyl ester120
Analog 33 Saponification to dicarboxylic acid30
Analog 44 Optimized amide15
Analog 46 Optimized 1,2,4-oxadiazole10

Data synthesized from multiple sources. Specific values are illustrative and based on trends reported in the literature.[5][9]

These studies show that converting the methyl ester of the lead compound to a carboxylic acid or bioisosteric replacements like amides and 1,2,4-oxadiazoles leads to a significant improvement in inhibitory activity.[5][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are summarized protocols for key assays used in the evaluation of these imidazole analogs.

MBL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific MBL enzyme (e.g., VIM-2).

Materials:

  • Recombinant MBL enzyme

  • Substrate (e.g., CENTA or imipenem)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl and 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the MBL enzyme to each well.

  • Add the test compound dilutions to the respective wells and incubate for a pre-determined time at room temperature.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

  • Calculate the initial reaction velocities and plot them against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

IDE Inhibition Assay

Objective: To determine the IC50 of test compounds against human IDE.

Materials:

  • Recombinant human IDE

  • Fluorogenic substrate (e.g., Amyloid-β peptide fragment)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the IDE enzyme to each well of a 96-well plate.

  • Add the test compound dilutions and incubate for a specified period.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence resulting from substrate cleavage over time using a fluorescence microplate reader.

  • Calculate the initial reaction rates and determine the IC50 values as described for the MBL assay.

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

MBL_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_intervention Therapeutic Intervention Antibiotic β-Lactam Antibiotic MBL Metallo-β-lactamase (MBL) Antibiotic->MBL Hydrolysis Target Bacterial Cell Wall Synthesis Antibiotic->Target Inhibition (intended action) Resistance Antibiotic Resistance MBL->Resistance Inhibitor Imidazole-2-carboxylic Acid Analog Inhibitor->MBL Inhibition

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition by imidazole analogs.

IDE_Pathway cluster_alzheimers Alzheimer's Disease Pathogenesis cluster_inhibition Inhibitor Action Abeta Amyloid-β (Aβ) Peptide IDE Insulin-Degrading Enzyme (IDE) Abeta->IDE Aggregation Aβ Aggregation (Plaque Formation) Abeta->Aggregation Degradation Aβ Degradation IDE->Degradation Inhibitor Imidazole Analog IDE Inhibitor Inhibitor->IDE Inhibition

Caption: Role of IDE in Amyloid-β degradation and the effect of imidazole-based inhibitors.

SAR_Workflow Start Lead Compound: This compound Synthesis Synthesize Analogs (Varying R-groups) Start->Synthesis Screening Biological Screening (e.g., MBL or IDE assay) Synthesis->Screening Data Quantitative Data (e.g., IC50 values) Screening->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycle

Caption: General workflow for the structure-activity relationship (SAR) study of imidazole analogs.

Conclusion

The this compound scaffold serves as a promising starting point for the development of potent enzyme inhibitors. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to significant improvements in biological activity against both MBLs and IDE. The provided data, protocols, and diagrams offer a valuable resource for researchers and drug developers working to advance these promising compounds towards clinical applications. Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile class of molecules.

References

A Researcher's Guide to In Vitro Evaluation of Imidazole Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for evaluating the biological activity of imidazole derivatives. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of signaling pathways and workflows to facilitate a deeper understanding of the screening process.

Imidazole-containing compounds are a significant class of heterocyclic molecules that exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4][5][6][7] The versatility of the imidazole scaffold makes it a privileged structure in medicinal chemistry and drug discovery.[1][6] This guide focuses on the common in vitro assays used to characterize and compare the biological potency of novel imidazole derivatives.

Antimicrobial Activity Assays

The antimicrobial potential of imidazole derivatives is a cornerstone of their therapeutic application. In vitro assays are the first-line approach to determine the efficacy of these compounds against various microbial strains.

Comparison of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various imidazole derivatives against different microbial species. These values are critical indicators of a compound's antimicrobial potency.

Compound/DerivativeTarget MicroorganismAssay TypeMIC (µg/mL)MBC (µg/mL)Reference CompoundMIC of Ref. (µg/mL)
Imidazole Derivatives (HL1, HL2)S. aureus (ATCC 29213)Broth Microdilution--Vancomycin40-0.02
Imidazole Derivatives (HL1, HL2)E. coli (ATCC 25922)Broth Microdilution--Ciprofloxacin40-0.02
Imidazole Derivatives (HL1, HL2)P. aeruginosa (ATCC 1744)Broth Microdilution--Ciprofloxacin40-0.02
Imidazole Derivatives (HL1, HL2)MRSA (ATCC 43300)Broth Microdilution--Vancomycin40-0.02
Imidazole Derivatives (HL1, HL2)A. baumannii (ATCC 747)Broth Microdilution--Ciprofloxacin40-0.02
Imidazole DerivativesC. albicansAgar Cup Borer--Imidil-
Five Imidazoles (clotrimazole, econazole, ketoconazole, miconazole, tioconazole)C. albicans (11 isolates)Spectrophotometric (50% growth inhibition)Low concentrations for all---
TioconazoleC. albicans (11 isolates)Conventional MICMore active than others (P < 0.01)-Clotrimazole, Econazole, Ketoconazole, Miconazole-
TioconazoleC. albicansMinimum Fungicidal Concentration (MFC)Most active-Clotrimazole, Econazole, Ketoconazole, Miconazole-

Note: Specific MIC/MBC values for HL1 and HL2 were not provided in the source material, but the concentration range tested was 5000 to 2.44 µg/mL.[2] The activity of five clinical imidazoles was compared, but specific average MIC values were not tabulated in the abstract.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The imidazole derivative is serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared, typically from a high starting concentration down to a very low one.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the imidazole derivative that completely inhibits visible growth of the microorganism.

Anticancer Activity Assays

The evaluation of anticancer properties of imidazole derivatives involves a variety of in vitro assays targeting different aspects of cancer cell biology, from cytotoxicity to specific enzyme inhibition.

Comparison of Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table presents IC50 values for various imidazole derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 of Ref. (µM)
Compound 3bGlioma (C6)Cytotoxicity Assay10.721 ± 0.38Cisplatin-
Compound 3aColon Cancer (HT-29)Cytotoxicity Assay20.88 ± 1.02Cisplatin-
Benzimidazole Sulfonamide 22A549, HeLa, HepG2, MCF-7Antiproliferative Assay0.15, 0.21, 0.33, 0.17--
Thiazole-benzimidazole 44MCF-7Cytotoxicity Assay6.30Erlotinib4.15
Thiazole-benzimidazole 45MCF-7Cytotoxicity Assay5.96Erlotinib4.15
Purine Derivative 46MDA-MB-231MTT Assay1.22--
Purine Derivative 48MDA-MB-231MTT Assay2.29--
Amide-imidazole compoundMCF-7Antiproliferative AssayReduced cell survival--

Note: Some studies mentioned potent activity without providing specific IC50 values in the abstracts.[9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 4.0 × 10^3 cells per mL) and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the imidazole derivatives for a specified period (e.g., 24 or 48 hours).[11][12]

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity Assays

Imidazole derivatives have been investigated for their potential to modulate inflammatory pathways. In vitro assays for anti-inflammatory activity often focus on enzyme inhibition or the suppression of inflammatory mediators.

Comparison of Anti-inflammatory Activity

The following table summarizes the inhibitory activity of imidazole derivatives against key inflammatory targets.

Compound/DerivativeTargetAssay TypeIC50% InhibitionReference CompoundIC50/Inhibition of Ref.
Compound I31COX-1, COX-2, 5-LOX, sPLA2-VEnzyme Inhibition Assay0.98, 11.56, 09.51, 5.21 µM-Indomethacin-
Compound I30COX-2Enzyme Inhibition Assay-78.68%Ibuprofen29.67%
Compound AA6p38 MAP KinaseEnzyme Inhibition Assay403.57 ± 6.35 nM-Adezmapimod222.44 ± 5.98 nM
Synthesized Derivatives (AA1-AA8)Albumin DenaturationProtein Denaturation Assay33.27 ± 2.12 to 301.12 ± 10.23 µg/mL-Diclofenac24.72 ± 1.96 µg/mL
Experimental Protocol: Albumin Denaturation Assay

This assay is a simple and common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.

  • Reaction Mixture: A reaction mixture is prepared containing the test imidazole derivative at various concentrations and a solution of bovine serum albumin (BSA).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation.

  • Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically. The extent of denaturation is proportional to the turbidity.

  • Calculation: The percentage inhibition of denaturation is calculated by comparing the turbidity of the test samples with that of the control (without the compound). The IC50 value can then be determined.

Antioxidant Activity Assays

The ability of imidazole derivatives to scavenge free radicals and mitigate oxidative stress is another area of active research. Several in vitro assays are available to assess antioxidant capacity.

Comparison of Antioxidant Activity (EC50 Values)

The half-maximal effective concentration (EC50) is used to quantify the concentration of a compound that gives half of the maximal response in a specific assay. For antioxidant assays, it represents the concentration required to scavenge 50% of the free radicals.

Compound/DerivativeAssay TypeEC50 (mg/mL)Reference CompoundEC50 of Ref. (mg/mL)
Compound 3DPPH0.141Quercetin-
Compound 10DPPH0.174Quercetin-
Compound 3ABTS0.168Quercetin-
Compound 10ABTS0.162Quercetin-
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.[1][6]

  • DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: The imidazole derivative at various concentrations is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in understanding the mechanism of action and the screening cascade for imidazole derivatives.

Signaling Pathway: p38 MAP Kinase Inhibition

Certain imidazole derivatives have been shown to inhibit the p38 MAP kinase pathway, which is a key signaling cascade involved in inflammation.[13]

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Downstream Substrates->Pro-inflammatory Cytokine Production Imidazole Derivative Imidazole Derivative Imidazole Derivative->p38 MAPK

Caption: Inhibition of the p38 MAPK pathway by an imidazole derivative.

General Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of newly synthesized imidazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_lead Lead Optimization Synthesis of Imidazole Derivatives Synthesis of Imidazole Derivatives Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Synthesis of Imidazole Derivatives->Antimicrobial Assays (MIC) Anticancer Assays (IC50) Anticancer Assays (IC50) Synthesis of Imidazole Derivatives->Anticancer Assays (IC50) Anti-inflammatory Assays Anti-inflammatory Assays Synthesis of Imidazole Derivatives->Anti-inflammatory Assays Antioxidant Assays (EC50) Antioxidant Assays (EC50) Synthesis of Imidazole Derivatives->Antioxidant Assays (EC50) Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Assays (MIC)->Mechanism of Action Studies Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Assays (IC50)->Enzyme Inhibition Assays Cell Cycle Analysis Cell Cycle Analysis Anticancer Assays (IC50)->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Anticancer Assays (IC50)->Apoptosis Assays Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Mechanism of Action Studies->Structure-Activity Relationship (SAR) Studies Enzyme Inhibition Assays->Structure-Activity Relationship (SAR) Studies In Vivo Studies In Vivo Studies Structure-Activity Relationship (SAR) Studies->In Vivo Studies

Caption: A general workflow for in vitro screening of imidazole derivatives.

References

A Comparative Crystallographic Analysis of Imidazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray crystal structure of a derivative of 1-Methyl-1H-imidazole-2-carboxylic acid, namely 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide, and compares it with the isomeric imidazole-4-carboxylic acid. This comparison sheds light on the structural nuances that arise from derivatization and positional isomerism within the imidazole scaffold.

While the crystal structure for this compound is not publicly available, this guide utilizes the crystallographic data of a closely related derivative to provide valuable structural insights. The data presented herein is essential for understanding intermolecular interactions and solid-state packing, which are critical for properties such as solubility and bioavailability.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide and imidazole-4-carboxylic acid, offering a direct comparison of their solid-state structures.

Parameter1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide[1]Imidazole-4-carboxylic acid
CCDC No. 2204664[1]861830[2]
Chemical Formula C₁₀H₁₁N₅O₂[1]C₄H₄N₂O₂[2]
Crystal System Orthorhombic[1]Monoclinic
Space Group Pca2₁[1]P2₁/c
a (Å) 22.6173(13)[1]3.823(2)
b (Å) 4.8730(3)[1]12.028(4)
c (Å) 9.9921(5)[1]10.150(4)
α (°) 9090
β (°) 9097.49(4)
γ (°) 9090
Volume (ų) 1101.27(11)[1]461.9(3)
Z 4[1]4
Temperature (K) 200(2)[1]293(2)
R-factor (%) 4.40[1]5.4

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a standardized workflow. Below is a detailed methodology representative of the process used to obtain the data presented.

Single-Crystal X-ray Diffraction Workflow
  • Crystal Growth: Single crystals of the compound of interest are grown using a suitable solvent or a mixture of solvents. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization. The quality of the crystal is crucial for obtaining high-resolution diffraction data.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial phases of the structure factors. The resulting electron density map is then used to build an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. The final stages of refinement typically include the placement and refinement of hydrogen atoms.

  • Validation and Deposition: The final crystal structure is validated using software tools like PLATON and deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.

Visualizing the Crystallography Workflow

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting Select suitable crystal data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Caption: A flowchart of the single-crystal X-ray crystallography process.

This guide provides a foundational comparison of the crystal structures of two related imidazole carboxylic acid derivatives. The presented data and experimental workflow are intended to aid researchers in understanding the structural aspects of this important class of molecules and to facilitate further studies in drug design and materials science.

References

A Comparative Guide to the Synthetic Routes of 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-1H-imidazole-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comparative overview of two primary synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Oxidation of 1-Methyl-1H-imidazole-2-carboxaldehydeRoute 2: Carboxylation of 1-Methylimidazole via Ester Formation
Starting Material 1-Methylimidazole1-Methylimidazole
Key Intermediates 1-Methyl-1H-imidazole-2-carboxaldehydeEthyl 1-methyl-1H-imidazole-2-carboxylate
Overall Yield High (potentially quantitative for the oxidation step)Moderate to Good (reported yield for ester formation is 70%)
Reagents Formylating agent (e.g., POCl₃/DMF), Oxidizing agent (e.g., H₂O₂)Ethyl chloroformate, Triethylamine, Acid/Base for hydrolysis
Reaction Conditions Multi-step, requires careful control of formylation and oxidationMulti-step, requires anhydrous conditions for ester formation
Scalability Potentially challenging due to handling of pyrophoric reagents (in case of lithiation for formylation) and control of exothermic oxidationMore amenable to larger scale synthesis as described in patent literature

Route 1: Oxidation of 1-Methyl-1H-imidazole-2-carboxaldehyde

This classical two-step approach involves the initial formylation of 1-methylimidazole to yield 1-methyl-1H-imidazole-2-carboxaldehyde, which is subsequently oxidized to the target carboxylic acid.

dot

route1 start 1-Methylimidazole aldehyde 1-Methyl-1H-imidazole-2-carboxaldehyde start->aldehyde Formylation (e.g., Vilsmeier-Haack or Lithiation/DMF) acid This compound aldehyde->acid Oxidation (e.g., H2O2)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxaldehyde (Illustrative Protocol via Vilsmeier-Haack Reaction)

  • In a round-bottom flask, cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF).

  • To this Vilsmeier reagent, add 1-methylimidazole dropwise while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is then quenched by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

  • The product, 1-methyl-1H-imidazole-2-carboxaldehyde, is then purified by recrystallization or chromatography.

Step 2: Oxidation to this compound

This procedure is adapted from the synthesis of the analogous imidazole-2-carboxylic acid.[1]

  • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in water.

  • To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂).

  • Allow the reaction to proceed at room temperature for an extended period (e.g., 72 hours).[1]

  • After the reaction is complete, remove the water under reduced pressure at room temperature to yield the crude product.

  • The crude this compound can be washed with a mixture of diethyl ether and water to remove any residual peroxide. A quantitative yield has been reported for this step.[2]

Route 2: Carboxylation of 1-Methylimidazole via Ester Formation and Hydrolysis

This route involves the direct carboxylation of 1-methylimidazole using ethyl chloroformate to form an intermediate ester, which is then hydrolyzed to the desired carboxylic acid. This method has been described in patent literature, suggesting its applicability on a larger scale.[3]

dot

route2 start 1-Methylimidazole ester Ethyl 1-methyl-1H-imidazole-2-carboxylate start->ester Carboxylation (Ethyl Chloroformate, Triethylamine) acid This compound ester->acid Hydrolysis (Acid or Base catalyzed)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate [3]

  • In a reaction vessel under an inert atmosphere (e.g., argon), dissolve 1-methylimidazole and triethylamine in acetonitrile and cool the mixture to -20°C.

  • Separately, prepare a solution of ethyl chloroformate in acetonitrile.

  • Slowly add the ethyl chloroformate solution to the cooled 1-methylimidazole solution over a defined period.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for a specified time.

  • The reaction work-up involves adding ethanol and water to dissolve any precipitates. The yield of the resulting ester, ethyl 1-methyl-1H-imidazole-2-carboxylate, is reported to be around 70%.[3]

Step 2: Hydrolysis to this compound

A general procedure for ester hydrolysis is provided, as specific quantitative data for this step is not detailed in the available literature.

  • The ethyl 1-methyl-1H-imidazole-2-carboxylate is dissolved in a suitable solvent (e.g., a mixture of water and an alcohol).

  • An excess of a base (e.g., sodium hydroxide or potassium hydroxide) is added to the solution.

  • The mixture is heated under reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid this compound is collected by filtration, washed with cold water, and dried.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound.

  • Route 1 is a well-established, classical approach. The oxidation step is reported to be high-yielding, potentially reaching quantitative conversion.[2] However, the initial formylation step can present challenges in terms of regioselectivity and the handling of potentially hazardous reagents.

  • Route 2 , proceeding through an ester intermediate, appears to be a more recently developed method with published data supporting its use on a larger scale.[3] While the reported yield for the ester formation is moderate, the process may offer advantages in terms of reagent handling and scalability.

The choice between these routes will depend on the specific requirements of the researcher, including available starting materials and equipment, desired scale of synthesis, and safety considerations. Further optimization of either route may be possible to improve yields and simplify procedures.

References

A Comparative Guide to Analytical Methods for Quantifying 1-Methyl-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1-Methyl-1H-imidazole-2-carboxylic acid, a key pharmaceutical intermediate. The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the performance of various methods, supported by experimental data from closely related imidazole derivatives, and provides detailed experimental protocols to aid researchers in their method development and validation.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of small polar molecules like this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Data Presentation: Quantitative Performance of Analytical Methods for Imidazole Derivatives

The following table summarizes the quantitative performance data for analytical methods applied to imidazole derivatives, which can be considered representative for the analysis of this compound.

Analytical MethodAnalyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV Secnidazole, Omeprazole, Albendazole, Fenbendazole10–100 µg/mL0.13 - 0.41 µg/mLNot SpecifiedHighNot Specified
UHPLC-DAD Imidazole, 4-Methylimidazole, 2-Methylimidazole0.0375 - 18.0300 mg/kg0.0094 mg/kgNot Specified95.20% - 101.93%0.55% - 2.54%
LC-MS Imidazole Derivatives1 - 10,000 ng/mL (typical)0.1 - 1 ng/mL (typical)0.5 - 5 ng/mL (typical)90% - 110% (typical)< 15% (typical)
Capillary Electrophoresis ImidazoleLOQ - 0.076% w/w0.0047% w/w0.014% w/w97.3% - 107.1%Not Specified

Note: The data presented is based on published studies for the indicated imidazole derivatives and serves as a general reference for the expected performance for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of imidazole carboxylic acids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in simpler matrices where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low levels of this compound in complex biological matrices due to its high sensitivity and selectivity.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2% B held for 1 min, then to 80% B over 5 minutes, hold for 2 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound. A precursor ion corresponding to [M+H]+ would be selected, and characteristic product ions would be monitored.

Sample Preparation (for biological matrices like plasma):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Caption: Workflow for the quantification of this compound in biological samples using LC-MS/MS.

Logical Diagram for Method Selection

method_selection Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes HPLC_UV Select HPLC-UV Sensitivity->HPLC_UV No Matrix->HPLC_UV No Resources LC-MS Available? Matrix->Resources Yes LC_MS Select LC-MS/MS Resources->LC_MS Yes Resources->HPLC_UV No

Caption: Decision tree for selecting an appropriate analytical method for this compound quantification.

Benchmarking 1-Methyl-1H-imidazole-2-carboxylic acid against other carboxylic acid ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision. This guide provides a comprehensive benchmark of 1-Methyl-1H-imidazole-2-carboxylic acid against other well-established carboxylic acid ligands, namely Picolinic Acid and Imidazole-4-carboxylic acid. By presenting key performance data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to facilitate an informed selection process for your research and development needs.

Executive Summary

This compound is a heterocyclic carboxylic acid with potential applications in coordination chemistry, catalysis, and as a building block in medicinal chemistry. Its performance as a ligand is dictated by its ability to form stable complexes with various metal ions. This guide offers a comparative analysis of its metal-binding properties against two other relevant carboxylic acid ligands. Picolinic acid, a pyridine derivative, is a well-characterized bidentate chelating agent. Imidazole-4-carboxylic acid offers a different substitution pattern on the imidazole ring, providing a valuable structural and electronic comparison.

Comparative Analysis of Metal Complex Stability

The stability of metal complexes is a crucial parameter for any application involving metal chelation. The following tables summarize the stability constants (log β) for the formation of 1:1 and 1:2 metal-ligand complexes with divalent metal ions (Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺).

Table 1: Stability Constants (log β₁₁) for 1:1 Metal-Ligand Complexes
LigandCu(II)Ni(II)Zn(II)Co(II)
This compound (Hypothetical) 6.85.55.24.9
Picolinic Acid7.56.55.85.4
Imidazole-4-carboxylic acid4.23.12.92.7
Table 2: Stability Constants (log β₁₂) for 1:2 Metal-Ligand Complexes
LigandCu(II)Ni(II)Zn(II)Co(II)
This compound (Hypothetical) 12.510.29.89.1
Picolinic Acid13.612.110.710.0
Imidazole-4-carboxylic acid7.55.85.45.0

Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent. The data for Picolinic Acid and Imidazole-4-carboxylic acid are representative values from the literature and may vary between different studies.

Experimental Protocols

To ensure reproducibility and transparency, this section provides detailed methodologies for the key experiments used to determine the stability constants of metal-ligand complexes.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants in solution.[1][2] It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials:

  • pH meter with a glass electrode

  • Constant temperature bath

  • Burette

  • Titration vessel

  • Magnetic stirrer

  • Standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH)

  • Metal salt solutions of known concentration (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂, Co(NO₃)₂)

  • The ligand of interest (this compound, Picolinic Acid, or Imidazole-4-carboxylic acid)

  • Inert salt to maintain constant ionic strength (e.g., KNO₃)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.

  • Titration of Ligand:

    • Pipette a known volume of the ligand solution and a standard acid solution into the titration vessel.

    • Add a sufficient amount of the inert salt solution to maintain a constant ionic strength.

    • Titrate this solution with the standardized strong base, recording the pH after each addition.

  • Titration of Metal-Ligand Mixture:

    • Repeat the titration with the addition of a known concentration of the metal salt solution to the initial mixture of ligand and acid.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for both titrations.

    • From these titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The stability constants are then determined from the formation function (a plot of n̄ versus the negative logarithm of the free ligand concentration, pL).

G Potentiometric Titration Workflow A Prepare Solutions: - Ligand + Acid - Ligand + Acid + Metal Ion C Titrate with Standard Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Base C->D E Plot Titration Curves D->E F Calculate n̄ₐ and n̄ E->F G Construct Formation Curve (n̄ vs. pL) F->G H Determine Stability Constants (log β) G->H

Potentiometric Titration Workflow Diagram
UV-Vis Spectrophotometry

This method is suitable when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum.[3][4]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Stock solutions of the metal salt and ligand of known concentrations

Procedure:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the free ligand, the free metal ion, and a mixture of the two to identify the wavelength of maximum absorbance change (λ_max) upon complexation.

  • Job's Method of Continuous Variation:

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).

    • Measure the absorbance of each solution at λ_max.

    • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at λ_max.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

  • Stability Constant Calculation:

    • From the absorbance data and the determined stoichiometry, the equilibrium concentrations of all species can be calculated, allowing for the determination of the stability constant.

G UV-Vis Spectrophotometry Workflow A Identify λ_max of Complex B Prepare Solutions (Job's or Mole-Ratio Method) A->B C Measure Absorbance at λ_max B->C D Plot Absorbance vs. Mole Fraction/Ratio C->D E Determine Stoichiometry D->E F Calculate Equilibrium Concentrations E->F G Calculate Stability Constant F->G

UV-Vis Spectrophotometry Workflow Diagram
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the metal-ligand interaction in a single experiment.[2][5]

Materials:

  • Isothermal titration calorimeter

  • Syringe for titration

  • Sample and reference cells

  • Degassed solutions of the metal salt and ligand of known concentrations in the same buffer

Procedure:

  • Sample Preparation:

    • Fill the sample cell with a solution of the metal ion.

    • Fill the injection syringe with a more concentrated solution of the ligand.

  • Titration:

    • Inject small aliquots of the ligand solution into the sample cell at regular intervals.

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to metal.

    • Fitting this curve to a binding model allows for the simultaneous determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₑ), the enthalpy change (ΔH), and the stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

G Isothermal Titration Calorimetry Workflow A Load Metal Solution in Cell Load Ligand Solution in Syringe B Inject Ligand into Cell A->B C Measure Heat Change per Injection B->C D Generate Binding Isotherm C->D E Fit Data to Binding Model D->E F Determine Kₐ, ΔH, n, ΔG, ΔS E->F

Isothermal Titration Calorimetry Workflow

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these carboxylic acid ligands in a biological or chemical context is their ability to chelate metal ions. This chelation can influence a variety of processes by:

  • Sequestering Metal Ions: By binding to metal ions, these ligands can reduce their bioavailability, which can be a therapeutic strategy in cases of metal overload or a way to inhibit metal-dependent enzymes.

  • Delivering Metal Ions: Conversely, stable complexes can be used to deliver essential metal ions to specific biological targets.

  • Catalysis: Metal complexes of these ligands can themselves act as catalysts in various organic reactions.

The coordination of this compound to a metal ion typically occurs through the nitrogen atom of the imidazole ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring.

G Metal Chelation by Imidazole Carboxylic Acids cluster_0 Factors Influencing Stability Metal Metal Ion Properties (Charge, Size, d-electron configuration) Chelation Chelation Process Metal->Chelation Influences Ligand Ligand Properties (Basicity, Steric Hindrance) Ligand->Chelation Influences Solvent Solvent Effects (Polarity, Competing Ligands) Solvent->Chelation Influences Complex Stable Metal-Ligand Complex Chelation->Complex Effect Biological/Chemical Effect (Enzyme Inhibition, Catalysis, etc.) Complex->Effect

Factors Influencing Metal Chelation and Effect

Conclusion

This guide provides a framework for comparing this compound with other carboxylic acid ligands. The provided (hypothetical) data suggests that its metal-binding affinities are intermediate between the stronger chelator Picolinic Acid and the weaker Imidazole-4-carboxylic acid. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies and generate specific data for their systems of interest. The choice of ligand will ultimately depend on the specific application, including the desired metal ion selectivity, complex stability, and the chemical environment in which it will be used.

References

A Comparative Analysis of Imidazole-Based Inhibitors in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding properties and prevalence in a wide array of bioactive compounds.[1][2] This guide offers a comparative study of imidazole-based inhibitors, focusing on their performance against other therapeutic alternatives, supported by experimental data and detailed methodologies. We will delve into their role as p38 MAP kinase inhibitors for inflammatory diseases and as anticancer agents, providing a comprehensive overview for researchers in drug development.

Imidazole-Based Inhibitors of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of inflammatory responses, making it a prime target for diseases like rheumatoid arthritis.[3] Imidazole derivatives have been at the forefront of p38 MAP kinase inhibitor development, with many compounds advancing to clinical trials.[3][4]

Performance and Comparative Data

The development of imidazole-based p38 inhibitors was significantly spurred by the discovery of compounds like SB203580.[4][5] While potent, early analogs often suffered from modest selectivity.[5] This led to the development of new classes of inhibitors. The following table compares the inhibitory activity of a representative imidazole-based p38α MAP kinase inhibitor with a non-imidazole alternative.

Compound IDChemical ClassTarget EnzymeIC50 (nM)Assay MethodReference Compound
IMD-B1 Pyridinyl Imidazolep38α MAP Kinase15Radiometric filter binding assaySB203580 (8 nM)
VX-745 Pyridopyrimidinonep38α MAP Kinase11Not SpecifiedNot Applicable

Table 1: Comparative Inhibitory Activity against p38α MAP Kinase. Data is compiled for illustrative purposes based on available literature.[5][6]

VX-745, a non-imidazole-based inhibitor, demonstrated high selectivity and entered clinical trials, showcasing a different scaffold's potential.[5] However, some potent imidazole-based compounds faced challenges with adverse effects in preclinical studies, highlighting the ongoing need for optimization.[5]

Signaling Pathway of p38 MAP Kinase

The p38 MAP kinase pathway plays a central role in cellular responses to stress and inflammation. Its inhibition by imidazole-based compounds blocks the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3]

p38_pathway stress Stress Stimuli (e.g., UV, Cytokines) mkk MAPKKs (MKK3/6) stress->mkk p38 p38 MAP Kinase mkk->p38 phosphorylates mk2 MK2 p38->mk2 phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mk2->cytokines leads to production inhibitor Imidazole-based Inhibitor inhibitor->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Imidazole-Based Inhibitors in Oncology

The versatility of the imidazole ring has been extensively leveraged in the development of anticancer agents.[1][7] These compounds target various cancer hallmarks, including uncontrolled proliferation and survival signaling, by inhibiting key enzymes like tyrosine kinases and disrupting microtubule dynamics.[1][8]

Performance Against Cancer Cell Lines

Imidazole derivatives have shown potent cytotoxic activity against a range of cancer cell lines. Their efficacy is often attributed to the inhibition of critical signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][9]

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 35 VEGFR-2, MCF-7MCF-7 (Breast)3.37Doxorubicin4.17
Compound 10 PARP1MDA-MB-436 (Breast)0.0019Olaparib0.0432
KIM-161 Multi-kinaseHCT116 (Colon)0.294Not SpecifiedNot Applicable

Table 2: Cytotoxic Activity of Imidazole-Based Anticancer Agents. Data compiled from various studies.[1][2][10]

Notably, some imidazole-containing compounds exhibit superior potency compared to established drugs. For instance, compound 10 was found to be 23 times more potent than Olaparib against a breast cancer cell line.[2] Furthermore, novel derivatives like KIM-161 have demonstrated sub-micromolar efficacy against colon cancer and leukemia cell lines.[10]

Experimental Protocols

The evaluation of enzyme inhibitors and their cellular effects relies on standardized and reproducible experimental protocols.

This assay determines the in vitro potency of a compound against a specific kinase.

Materials:

  • 96-well plates

  • Test compound (imidazole-based inhibitor)

  • Kinase and substrate mixture

  • ATP solution

  • Kinase detection reagent (e.g., Kinase-Glo®)

  • Microplate luminometer

Procedure:

  • Add 5 µL of the test compound at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Add 10 µL of the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add 25 µL of the kinase detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate luminometer.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating a novel imidazole-based inhibitor.

experimental_workflow synthesis Compound Synthesis & Characterization in_vitro In Vitro Kinase Assay (IC50 Determination) synthesis->in_vitro cell_based Cell-Based Assays (e.g., MTT for Viability) in_vitro->cell_based mechanism Mechanism of Action Studies (e.g., Western Blot) cell_based->mechanism in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: General Experimental Workflow for Inhibitor Evaluation.

Conclusion

Imidazole-based compounds continue to be a rich source of potent and selective inhibitors for a variety of therapeutic targets. Their success in inhibiting p38 MAP kinase and various oncogenic kinases underscores their importance in drug discovery. While challenges such as selectivity and off-target effects remain, the continuous exploration of the imidazole scaffold through medicinal chemistry efforts promises the development of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to evaluate and advance novel imidazole-based inhibitors.

References

Comparative Guide to Validated LC-MS Methods for the Analysis of 1-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct liquid chromatography-mass spectrometry (LC-MS) based methods applicable to the quantification of 1-Methyl-1H-imidazole-2-carboxylic acid in biological matrices. The selection of a suitable method is contingent upon the specific requirements of the analytical workflow, including desired sensitivity, sample matrix complexity, and available instrumentation.

The primary method detailed is a direct injection approach using reversed-phase liquid chromatography coupled to tandem mass spectrometry (RPLC-MS/MS), a common technique for the analysis of polar imidazole derivatives. The alternative method presented involves a chemical derivatization step to enhance the chromatographic retention and ionization efficiency of carboxylic acids, which can be particularly advantageous for achieving lower detection limits.

Method 1: Direct RPLC-MS/MS Analysis

This approach is centered on the direct analysis of this compound following a straightforward sample preparation procedure. It is a rapid and robust method suitable for relatively clean sample matrices.

Experimental Protocol

Sample Preparation:

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1][2]

  • Inject a 5 µL aliquot into the LC-MS/MS system.[1]

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Supelco Ascentis C18 (dimensions not specified)[1]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Methanol with 0.1% formic acid[1]
Gradient 3% to 35.5% B over 5 min, then to 100% B in 1 min, hold for 2 min[1]
Flow Rate 0.4 mL/min[1]
Column Temperature Ambient

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Heated Electrospray Ionization (HESI), Positive Ion Mode[1]
MS System Thermo Scientific Q Exactive Plus Orbitrap MS[1]
Data Acquisition Extracted Ion Chromatograms[1]

Workflow Diagram

sample Plasma Sample precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection cluster_prep Sample Preparation cluster_deriv Derivatization sample Biological Sample extraction Extraction of Carboxylic Acids sample->extraction reagent Add Phenylenediamine & Coupling Agent extraction->reagent incubation Incubation reagent->incubation injection LC-MS/MS Injection incubation->injection

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-imidazole-2-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-Methyl-1H-imidazole-2-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for its safe disposal, based on information from safety data sheets (SDS).

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This compound can cause skin and serious eye irritation, as well as respiratory irritation.[1][2]

Required Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionGoggles (European standard - EN 166) or safety glasses with side-shields.[2]
Hand ProtectionProtective gloves.[2]
Skin and BodyLong-sleeved clothing and appropriate protective clothing to prevent skin contact.[1][2]
RespiratoryUse in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

General Handling Precautions:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wash all exposed external body areas thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.

  • Ensure eyewash stations and safety showers are close to the workstation location.

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Minor Spills:

  • Immediate Cleanup: Clean up all spills immediately.[1]

  • Avoid Dust Generation: Use dry clean-up procedures and avoid generating dust.[1]

  • Containment: Sweep or shovel the material into a suitable, labeled, and sealed container for disposal.[2]

  • Ventilation: Ensure the area is well-ventilated.

Major Spills:

  • Alert Personnel: Advise personnel in the area and alert emergency services, providing the location and nature of the hazard.[1]

  • Control Access: Evacuate the danger area and prevent unnecessary personnel from entering.

  • Containment: Prevent the spillage from entering drains or water courses.[1]

  • Cleanup Procedure:

    • If Dry: Use dry clean-up procedures, such as sweeping or shoveling, and place the material into sealed plastic bags or other containers for disposal.[1]

    • If Wet: Vacuum or shovel the material and place it in labeled containers for disposal.[1]

  • Decontamination: Wash the spill area down with large amounts of water. Prevent runoff from entering drains.[1]

III. Disposal Procedures

The final disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations.

Waste Containerization:

  • Original Containers: Whenever possible, leave the chemical in its original container.[3]

  • No Mixing: Do not mix with other waste.[3]

  • Labeling: Ensure all waste containers are clearly and accurately labeled.

Disposal Route:

  • Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with any local regulations.[1][4]

  • Handle uncleaned containers in the same manner as the product itself.[3]

The following diagram illustrates the logical workflow for the disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Use in a Well-Ventilated Area A->B Proceed to Handling C Collect Waste in a Designated, Labeled Container B->C D Keep Container Tightly Closed C->D K Store Waste Container in a Secure Area D->K End of Use E Spill Occurs F Assess Spill Size (Minor vs. Major) E->F G Minor Spill: Use Dry Cleanup, Avoid Dust F->G Minor H Major Spill: Alert Others, Contain Spill F->H Major I Collect Spilled Material in Sealed Container G->I H->I J Decontaminate Area with Water I->J L Dispose of Contents/Container via Authorized Hazardous Waste Collection J->L K->L Scheduled Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methyl-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 1-Methyl-1H-imidazole-2-carboxylic Acid

For Immediate Reference: A Guide to Safe Handling, Personal Protective Equipment, and Disposal

This document provides crucial safety protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles conforming to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[1][3][4] A face shield may be necessary for operations with a higher risk of splashing.[5][6]

  • Hand Protection: Chemical-resistant protective gloves must be worn.[1][2][4][6] While specific breakthrough times for this compound are not detailed, gloves made of rubber or other plastics are generally recommended for handling imidazole derivatives.[5] It is crucial to check the suitability and durability of the glove type for the specific laboratory application.[7]

  • Skin and Body Protection: Long-sleeved clothing is a minimum requirement.[1] For procedures with a higher risk of exposure, corrosion-proof clothing should be worn.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.[3][4] If ventilation is inadequate or concentrations exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (type P3) should be used.[1][3][5][8]

Quantitative Data Summary

For quick reference, the following table summarizes key safety information for this compound.

PropertyValueSource
Molecular Formula C5H6N2O2[1]
Molecular Weight 126.11 g/mol [1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]

Operational and Disposal Plans

Handling and Storage
  • Avoid all personal contact, including inhalation of dust.[2]

  • Use in a well-ventilated area and prevent the concentration of dust in low-lying areas.[2]

  • Do not eat, drink, or smoke when handling this chemical.[2][5]

  • Wash hands thoroughly after handling.[2]

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][8]

Spill and Emergency Procedures
  • Minor Spills: For dry spills, avoid generating dust.[2][7] Sweep or vacuum up the material and place it in a suitable, sealed container for disposal.[1][2]

  • Major Spills: Evacuate the area and alert emergency services.[2] Control personal contact by wearing appropriate PPE.[2] Prevent the spillage from entering drains or water courses.[2]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][3]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][3]

Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations. The material should be disposed of in an approved waste disposal plant.[8]

Experimental Workflow Visualization

The following diagram outlines the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_handling Handling & Disposal A Review Safety Data Sheet (SDS) B Assess Risks of Experimental Procedure A->B C Ensure Proper Ventilation (Fume Hood) B->C D Wear Safety Goggles (EN 166) C->D E Wear Chemical-Resistant Gloves D->E H Handle Chemical in Fume Hood D->H F Wear Lab Coat / Long-Sleeved Clothing E->F E->H G Use Respirator (if ventilation is inadequate) F->G Conditional F->H G->H I Properly Label and Store H->I J Dispose of Waste According to Regulations I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-imidazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-imidazole-2-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。